Silver cyanide
Description
Properties
IUPAC Name |
silver;cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Ag/c1-2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAGQMCIGQNPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024306 | |
| Record name | Silver cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.886 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-64-9 | |
| Record name | Silver cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILVER CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33RV6XQ01M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Safe Handling and Properties of Silver Cyanide in a Laboratory Setting
Disclaimer: This document provides information on the properties, hazards, and safe handling procedures for silver cyanide. Due to its high toxicity and potential for misuse, a synthesis protocol for this compound is not provided. The information herein is intended for trained professionals in controlled laboratory environments.
This compound (AgCN) is a white to gray, odorless, and tasteless powder known for its high toxicity.[1][2] It is a critical component in applications such as silver electroplating.[3] However, its use demands strict adherence to safety protocols due to the severe risks associated with cyanide compounds. This guide outlines the essential physical and chemical properties, laboratory safety procedures, waste disposal, and emergency response protocols necessary for handling this compound safely.
Physicochemical and Toxicological Data
Proper handling of any chemical substance begins with a thorough understanding of its properties and associated hazards. The following tables summarize key data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | CAgN[4][5] |
| Molecular Weight | 133.886 g/mol [2][4] |
| Appearance | White to gray, odorless, tasteless powder[1][2][5] |
| Melting Point | 300-320°C (decomposes)[4][5][6] |
| Density | 3.95 g/cm³[4][5] |
| Solubility in Water | Insoluble (0.000023 g/100 mL at 20°C)[2] |
| Stability | Stable in dry air, but darkens and may decompose on exposure to light.[1][4][5] |
| Incompatibilities | Strong acids, oxidizers, ammonia, hydrogen peroxide, fluorine.[1][4][5][7] |
Table 2: Toxicological Data and Exposure Limits for Cyanides
| Parameter | Value |
| Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact[1][8][9] |
| Primary Health Hazards | Very toxic if swallowed, inhaled, or in contact with skin.[5][10] Causes serious eye damage and skin irritation.[8][11] |
| OSHA PEL (8-hour TWA) | 5 mg/m³ (as CN)[12][13] |
| NIOSH REL (10-minute Ceiling) | 4.7 ppm (5 mg/m³) (as CN)[12] |
| NIOSH IDLH | 25 mg/m³ (as CN)[5][12][13] |
| Acute Symptoms | Headache, dizziness, weakness, nausea, rapid heart rate, shortness of breath, convulsions, loss of consciousness, and death.[8][13][14] |
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to established protocols is mandatory to mitigate the risks associated with this compound.
Laboratory Handling Protocol
-
Designated Area: All work with cyanide salts must be conducted in a designated, clearly marked area within a certified chemical fume hood.[15][16]
-
Ventilation: Ensure adequate local exhaust ventilation to control airborne dust and prevent inhalation exposure.[7][8]
-
Personal Protective Equipment (PPE):
-
Prohibited Practices:
-
Storage: Store this compound in a cool, dry, well-ventilated, and securely locked cabinet.[8][15][18] Keep containers tightly closed and separate from incompatible materials, especially acids.[10][16]
Spill Decontamination Protocol
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.[7]
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[7]
-
Containment: For spills inside a fume hood, carefully collect the powdered material with a shovel or scoop and place it into a sealed, labeled container for hazardous waste disposal.[1][7]
-
Surface Decontamination:
Waste Disposal Protocol
-
Segregation: Cyanide-containing wastes must be stored in dedicated, clearly labeled hazardous waste containers.[16][19] Do not mix with other waste streams, especially acidic waste.[20]
-
Labeling: Label containers as "HAZARDOUS WASTE – Cyanide" and include the date of generation.[16]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8][17] Chemical treatment methods, such as alkaline chlorination or oxidation with hydrogen peroxide, may be used by specialized facilities to neutralize cyanide before final disposal.[21][22][23]
Mandatory Visualizations
The following diagrams illustrate critical safety workflows and the mechanism of cyanide toxicity.
Caption: Standard Operating Workflow for Handling this compound.
Caption: Biochemical Pathway of Cyanide Cellular Poisoning.
References
- 1. echemi.com [echemi.com]
- 2. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. sifcoasc.com [sifcoasc.com]
- 11. silbercyanid.de [silbercyanid.de]
- 12. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
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- 14. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 15. uh.edu [uh.edu]
- 16. lsuhsc.edu [lsuhsc.edu]
- 17. siltechpmr.com.au [siltechpmr.com.au]
- 18. toyochemical.jp [toyochemical.jp]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. prominetech.com [prominetech.com]
- 22. watermanaustralia.com [watermanaustralia.com]
- 23. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 24. monash.edu [monash.edu]
- 25. npis.org [npis.org]
- 26. Essential First Aid Measures for Cyanide Poisoning: What to Do Immediately | AI Care [ai-care.id]
- 27. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Silver Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of silver cyanide (AgCN). It is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of its chemical behavior.
Core Physical and Chemical Properties
This compound is an inorganic compound that appears as a white to gray, odorless, and tasteless powder which tends to darken upon exposure to light.[1][2][3] It is a key compound in silver electroplating and has applications in various chemical syntheses.[1][4]
Table 1: Quantitative Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | AgCN | [1][5] |
| Molar Mass | 133.886 g/mol | [5][6][7] |
| Appearance | White to grayish crystalline solid/powder | [1][2][8] |
| Density | 3.943 - 3.95 g/cm³ | [6][8] |
| Melting Point | Decomposes at 320-335 °C (608-635 °F) | [5][6][9] |
| Solubility in Water | 0.000023 g/100 mL (at 20 °C) | [6] |
| Solubility Product (Ksp) | 5.97 × 10⁻¹⁷ | [6] |
| Solubility (Other) | Insoluble in alcohol and dilute acids.[6][10] Soluble in solutions of alkali cyanides, concentrated ammonia, ammonium (B1175870) hydroxide, and boiling nitric acid.[6][10][11] | |
| Crystal Structure | Hexagonal | [1][12] |
| Refractive Index | 1.68 | [12] |
| Magnetic Susceptibility (χ) | -43.2·10⁻⁶ cm³/mol | [6] |
Molecular Structure and Bonding
The crystal structure of this compound is composed of linear polymeric chains of -[Ag-CN]-.[1][6] In this structure, the linear, two-coordinate Ag⁺ ions are bridged by the cyanide ions (CN⁻).[1][6] This bonding arrangement is characteristic of silver(I) and other d¹⁰ metal ions.[6] These chains are packed in a hexagonal arrangement.[1][6] The bond lengths for both silver-to-carbon (Ag-C) and silver-to-nitrogen (Ag-N) are approximately 2.06 Å.[6]
Chemical Reactivity and Signaling Pathways
This compound's reactivity is dominated by its poor solubility and the strong affinity between silver(I) ions and cyanide ligands.
This compound reacts rapidly with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[11][13] This reaction underscores the critical need to store this compound away from acidic substances.[13][14][15]
Caption: Decomposition of solid AgCN by acid to form aqueous silver ions and toxic hydrogen cyanide gas.
Despite its insolubility in water, this compound dissolves in solutions containing an excess of cyanide ions.[6][16] This is due to the formation of stable, soluble complex ions, primarily the linear dicyanoargentate(I) ion, [Ag(CN)₂]⁻.[6][12] This property is fundamental to its use in silver electroplating baths.[16] It is also soluble in solutions containing other ligands like ammonia.[6]
Caption: Reaction of insoluble AgCN with excess cyanide ions to form the soluble [Ag(CN)₂]⁻ complex.
Experimental Protocols
The following sections detail standard laboratory procedures for the synthesis and analysis of this compound. All work involving cyanide compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[14][17]
This compound is typically prepared by the precipitation reaction between a soluble silver salt (e.g., silver nitrate) and a soluble cyanide salt (e.g., sodium or potassium cyanide).[6][18]
Methodology:
-
Preparation of Reactant Solutions:
-
Prepare a solution of silver nitrate (B79036) (AgNO₃) by dissolving a precisely weighed amount in deionized water.
-
Separately, prepare a stoichiometric equivalent solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in deionized water.
-
-
Precipitation:
-
Slowly add the cyanide solution to the silver nitrate solution with constant stirring.
-
A white precipitate of this compound (AgCN) will form immediately.[6]
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid several times with deionized water to remove any unreacted ions.
-
Follow with a wash of ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying:
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to avoid decomposition. The final product should be a fine white or grayish powder.[1]
-
Caption: Experimental workflow for the synthesis of this compound via precipitation.
Determination of Silver Content:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Dissolution: Dissolve the sample in a solution of potassium cyanide (KCN) to form the soluble [Ag(CN)₂]⁻ complex.[12]
-
Analysis: Determine the silver concentration using one of the following methods:
-
Volumetric Titration: Titrate the resulting solution with a standardized solution of potassium thiocyanate (B1210189) (KSCN) using a ferric iron(III) indicator.
-
Atomic Absorption Spectroscopy (AAS): Analyze the solution using AAS to determine the precise concentration of silver.[12]
-
Determination of Cyanide Content:
-
Sample Preparation: Place a weighed sample of this compound in a distillation flask.
-
Acidification and Distillation: Carefully acidify the sample solution to liberate hydrogen cyanide (HCN) gas. The HCN is then distilled and collected in an alkaline absorbing solution (e.g., NaOH).
-
Titration: Titrate the cyanide in the absorbing solution with a standard solution of silver nitrate (AgNO₃) using a suitable indicator (e.g., p-dimethylaminobenzalrhodanine).[12]
Toxicology and Safety
This compound is highly toxic.[2][4] Exposure can occur through inhalation of dust, ingestion, or skin absorption, particularly through open wounds.[2] Acute high exposure can lead to symptoms of cyanide poisoning, including headache, dizziness, nausea, loss of consciousness, and potentially death.[19] Chronic exposure may lead to argyria, a permanent blue-gray discoloration of the skin and mucous membranes, as well as thyroid dysfunction.[2]
Safety Precautions:
-
Handle only in a well-ventilated chemical fume hood.[14]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[13][19]
-
Store in a cool, dry, well-ventilated, and locked area, away from light, acids, and strong oxidizing agents.[14][15][20]
-
In case of a spill, evacuate the area and collect the material in a sealed container for disposal as hazardous waste.[19]
-
Never mix with acids, as this will release deadly hydrogen cyanide gas.[13]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. WebElements Periodic Table » Silver » this compound [webelements.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound [mekongchem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound, 99% | Fisher Scientific [fishersci.ca]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. webqc.org [webqc.org]
- 13. reliablecorp.com [reliablecorp.com]
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- 15. silbercyanid.de [silbercyanid.de]
- 16. laboratorynotes.com [laboratorynotes.com]
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- 18. echemi.com [echemi.com]
- 19. nj.gov [nj.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility of Silver Cyanide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of silver cyanide (AgCN) in various common organic solvents. This compound, an inorganic compound with a linear polymeric structure, exhibits low solubility in many solvents, a critical consideration in its application in fields ranging from electroplating to synthetic chemistry. Understanding its solubility profile is paramount for process optimization, reaction kinetics, and the development of novel applications.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent, temperature, and the presence of complexing agents. While AgCN is notoriously insoluble in water, it exhibits some degree of solubility in certain organic solvents, particularly those with the ability to coordinate with the silver ion or disrupt the cyanide bridges in its solid-state structure. The available quantitative data for the solubility of this compound in select organic solvents at 25°C is summarized in the table below.
| Solvent | Chemical Formula | Type | Solubility (g/L) at 25°C |
| Methanol (B129727) | CH₃OH | Polar Protic | 31.68[1] |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | 20.36[1] |
| Isopropanol | C₃H₈O | Polar Protic | 12.92[1] |
Beyond these specific values, qualitative descriptions indicate that this compound is generally insoluble in water and ethyl alcohol.[2] However, it is known to dissolve in the presence of excess cyanide ions, ammonia, or thiosulfate (B1220275) due to the formation of soluble complex ions such as [Ag(CN)₂]⁻.[3][4][5] Dimethyl sulfoxide (B87167) (DMSO) is also recognized as a powerful solvent for many inorganic salts, including cyanides.[6]
Experimental Protocols for Solubility Determination
The determination of the solubility of a sparingly soluble salt like this compound requires precise and robust experimental methodologies. The following protocol outlines a general approach based on the widely accepted shake-flask method, which can be adapted for various organic solvents.
General Experimental Protocol: Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.
Materials and Equipment:
-
This compound (AgCN), analytical grade
-
Organic solvents of high purity
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), Atomic Absorption Spectroscopy (AAS), or Titration apparatus.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, inert vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
For Silver (Ag⁺) Quantification: Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for determining the concentration of silver ions.
-
For Cyanide (CN⁻) Quantification: Titration methods, such as the Liebig method using a standard silver nitrate (B79036) solution, can be employed.[7][8] Ion-selective electrodes are also a viable option.
-
For AgCN Quantification: If a suitable chromophore is present or can be derivatized, HPLC-UV may be used. Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can provide high specificity and sensitivity.
-
-
Data Analysis: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining this compound solubility can be visualized as follows:
Concluding Remarks for the Researcher
The provided data, though limited, indicates a higher solubility of this compound in polar protic organic solvents like methanol and ethanol compared to its near-insolubility in water. The detailed experimental protocol offers a robust framework for researchers to expand upon this knowledge base by determining the solubility of AgCN in a wider array of organic solvents, including polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and nonpolar solvents (e.g., toluene, hexane). Such data is invaluable for the rational design of synthetic routes, the formulation of silver-containing materials, and a deeper understanding of the coordination chemistry of this compound in non-aqueous media. Given the high toxicity of cyanide-containing compounds, all experimental work must be conducted with strict adherence to safety protocols in a well-ventilated laboratory environment.
References
- 1. scent.vn [scent.vn]
- 2. This compound|貴金属化成品総合メーカーの東洋化学工業株式会社 [toyochemical.jp]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]
Elucidating the Structure of Silver Cyanide (AgCN): A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of silver cyanide (AgCN). The unique bonding and structural characteristics of AgCN, a seemingly simple inorganic compound, present a fascinating case study in the application of modern analytical methods. Its polymeric chain structure with "head-to-tail" disorder, where the cyanide ligand can coordinate to silver through either the carbon or nitrogen atom, has been a subject of considerable investigation. Understanding these structural nuances is critical in fields ranging from materials science to coordination chemistry, and by extension, in the design of novel therapeutic agents where metal-ligand interactions are paramount.
This document details the experimental protocols and summarizes the key quantitative findings from Infrared (IR) Spectroscopy, Raman Spectroscopy, Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy, and X-ray Diffraction (XRD). These techniques, when used in concert, provide a comprehensive picture of the linear polymeric chains, bond lengths, and the nature of the disorder within the AgCN lattice.
Structural Overview
This compound exists as a coordination polymer with the formula (-Ag-CN-)n.[1] The structure consists of linear chains where silver atoms are bridged by cyanide ligands.[1] A key feature of AgCN is the presence of "head-to-tail" disorder, meaning that within the polymeric chains, the cyanide groups can be oriented as either Ag-C≡N-Ag or Ag-N≡C-Ag.[2][3] Solid-state NMR studies have shown that approximately 30 ± 10% of the silver sites are disordered (-NC-Ag-CN- or -CN-Ag-NC-) and 70 ± 10% are ordered (-NC-Ag-NC-).[1][4]
Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of AgCN.
Table 1: Vibrational Spectroscopy Data for AgCN
| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Infrared (IR) Spectroscopy | ν(C≡N) | 2164 | [5] |
| ν(C≡N) | 2166 (weak), 2139 (sharp, intense) | [6] | |
| ν(Ag-C/N) | 480 | [5] | |
| ν(Ag-C) | 476 | [6] | |
| δ(MCN) | 272 | [5] | |
| δ(NMC) | 112 | [5] | |
| Raman Spectroscopy | ν(C≡N) | Not prominently reported for solid AgCN |
Table 2: Solid-State NMR Spectroscopy Data for AgCN
| Nucleus | Parameter | Value | Reference |
| ¹³C | Carbon-Nitrogen Bond Length (rCN) | 1.16 ± 0.03 Å | [2][4] |
| ¹³C, ¹⁵N | Chemical Shift Tensors | Axially symmetric | [1] |
Table 3: X-ray Diffraction Data for AgCN
| Technique | Parameter | Value | Reference |
| Powder Neutron Diffraction | Ag-C Bond Length | 2.15(6) Å | [5] |
| Ag-N Bond Length | 1.86(8) Å | [5] | |
| Ag---Ag Separation | 3.881(5) Å | [5] | |
| Powder XRD | 2θ values (°) | 23.9, 29.8, 38.4, 49.3, 52.8, 58.5, 61.8 | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of results. The following sections outline the typical protocols for the spectroscopic analysis of AgCN.
3.1 Infrared (IR) Spectroscopy
-
Sample Preparation: Solid AgCN is finely ground and mixed with potassium bromide (KBr) powder in a ratio of approximately 1:100 (AgCN:KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid powder can be directly placed on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
3.2 Raman Spectroscopy
-
Sample Preparation: A small amount of solid AgCN powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD camera) is employed.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range is chosen to include the characteristic vibrational modes of AgCN.
3.3 Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
-
Sample Preparation: Isotopically enriched samples, such as Ag¹³CN, Ag¹³C¹⁵N, and AgC¹⁵N, are often used to enhance signal intensity and to probe specific couplings.[1][2] The powdered sample is packed into a zirconia rotor.
-
Instrumentation: A solid-state NMR spectrometer with a high-field magnet (e.g., 4.7 T, 7.05 T, or 9.4 T) is required.[1] A magic-angle spinning (MAS) probe is used to average out anisotropic interactions and obtain higher resolution spectra.
-
Data Acquisition: Carbon-13 and Nitrogen-15 NMR spectra are acquired on both stationary and MAS samples.[1][2] For MAS experiments, a spinning rate of several kilohertz is applied.[7] A two-site model is often necessary to successfully simulate the ¹³C MAS NMR line shape, which is influenced by the indirect nuclear spin-spin coupling between ¹⁰⁹/¹⁰⁷Ag and ¹³C nuclei.[4]
3.4 X-ray Diffraction (XRD)
-
Sample Preparation: A fine powder of AgCN is evenly spread on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.
-
Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram provides information about the crystal structure and lattice parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of AgCN for structural elucidation.
Caption: Workflow for the spectroscopic analysis of AgCN.
Conclusion
The structural elucidation of this compound is a testament to the power of a multi-technique spectroscopic approach. While IR and Raman spectroscopies provide valuable insights into the vibrational modes and thus the bonding within the AgCN polymer, solid-state NMR is uniquely capable of probing the local environment of the carbon and nitrogen atoms, thereby quantifying the "head-to-tail" disorder. X-ray diffraction, in turn, provides fundamental information about the crystal lattice and precise bond lengths. For researchers in drug development and materials science, the methodologies and data presented herein serve as a robust framework for the characterization of complex coordination compounds, where subtle structural variations can have profound impacts on material properties and biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the structure of this compound from (13)C and (15)N solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structures of AuCN and AgCN and Vibrational Spectroscopic Studies of AuCN, AgCN, and CuCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: The Thermal Decomposition Pathway of Silver Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal decomposition pathway of silver cyanide (AgCN). This compound is a coordination polymer with significant applications in electroplating and as a precursor in the synthesis of various silver-containing compounds. A thorough understanding of its thermal stability and decomposition mechanism is critical for its safe handling, application in material synthesis, and for the development of silver-based pharmaceuticals where thermal processing may be involved.
Thermal Decomposition Pathway of this compound
The thermal decomposition of solid this compound is a direct process that primarily yields metallic silver and cyanogen (B1215507) gas. The decomposition occurs at a well-defined temperature, making it a subject of interest for understanding solid-state reaction mechanisms.
When heated in an inert atmosphere, this compound remains stable up to approximately 320°C.[1] Above this temperature, it undergoes a single-step decomposition process. The overall reaction for the thermal decomposition of this compound is as follows:
2AgCN(s) → 2Ag(s) + (CN)₂(g)
This reaction involves the breaking of the silver-cyanide coordination bonds within the solid lattice, leading to the formation of solid metallic silver and the release of gaseous cyanogen. It is important to note that when heated to decomposition, this compound can emit very toxic fumes.[2] Under certain conditions, particularly in the presence of impurities or reactive atmospheres, the formation of other toxic gases such as hydrogen cyanide (HCN) and nitrogen oxides cannot be ruled out.[2]
Visualization of the Decomposition Pathway
The straightforward, single-step decomposition of this compound can be represented by the following logical diagram:
Quantitative Data
| Parameter | Value | Source |
| Decomposition Temperature | ~320-335°C | [1][3] |
| Theoretical Mass Loss | 19.43% | Calculated |
| Solid Residue | Metallic Silver (Ag) | Inferred |
| Gaseous Product | Cyanogen ((CN)₂) | Inferred |
Calculation of Theoretical Mass Loss:
The molar mass of AgCN is 133.89 g/mol , and the molar mass of the (CN)₂ unit is 26.02 g/mol . According to the reaction 2AgCN(s) → 2Ag(s) + (CN)₂(g), for every two moles of AgCN that decompose, one mole of (CN)₂ gas is evolved. The mass loss is due to the release of the two cyanide groups as cyanogen gas.
-
Mass of 2 moles of AgCN = 2 * 133.89 g/mol = 267.78 g
-
Mass of 1 mole of (CN)₂ = 2 * 26.02 g/mol = 52.04 g
-
Theoretical Mass Loss (%) = (Mass of (CN)₂ / Mass of 2 moles of AgCN) * 100
-
Theoretical Mass Loss (%) = (52.04 g / 267.78 g) * 100 ≈ 19.43%
Therefore, the expected solid residue of metallic silver would be approximately 80.57% of the initial mass.
Experimental Protocols
The study of the thermal decomposition of this compound involves a combination of analytical techniques to determine the decomposition temperature, mass loss, and the identity of the evolved gases. The following outlines a typical experimental workflow.
Materials and Sample Preparation
-
Sample: High-purity this compound powder.
-
Preparation: The sample should be dried in a vacuum oven at a temperature below its decomposition point (e.g., 100°C) to remove any adsorbed moisture.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This is the primary technique for studying the thermal decomposition pathway. It provides quantitative data on mass loss as a function of temperature and identifies the gaseous products evolved during decomposition.
-
Instrument: A coupled Thermogravimetric Analyzer and Mass Spectrometer (TGA-MS).
-
Procedure:
-
A small, accurately weighed amount of the dried this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an inert atmosphere and to carry the evolved gases to the mass spectrometer.
-
The sample is heated from ambient temperature to a temperature above the expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
The TGA records the mass of the sample as a function of temperature.
-
Simultaneously, the evolved gases are transferred via a heated capillary to the mass spectrometer, which records the mass spectra of the gaseous products. The mass spectrometer should be set to scan a mass-to-charge ratio (m/z) range that includes the expected cyanogen molecule (m/z = 52).[4][5][6][7][8]
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the thermal decomposition, providing information on whether the process is endothermic or exothermic.
-
Instrument: A Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed amount of the dried this compound sample (typically 2-5 mg) is sealed in an aluminum or gold pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a temperature range that encompasses the decomposition.
-
The DSC records the differential heat flow between the sample and the reference as a function of temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the thermal analysis of this compound.
References
- 1. WebElements Periodic Table » Silver » this compound [webelements.com]
- 2. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cyanogen [webbook.nist.gov]
- 5. Cyanogen [webbook.nist.gov]
- 6. Cyanogen [webbook.nist.gov]
- 7. Cyanogen [webbook.nist.gov]
- 8. Cyanogen | C2N2 | CID 9999 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Silver Cyanide in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hazards associated with silver cyanide and the essential safety precautions required for its handling in a research laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks posed by this highly toxic compound.
Understanding the Hazards of this compound
This compound (AgCN) is a white to grayish, odorless, and tasteless powder that poses severe health risks.[1][2] It is crucial to understand its chemical properties and toxicological profile to handle it safely.
1.1. Chemical and Physical Properties
This compound is known for its low solubility in water.[3] However, it can decompose when moist or in the presence of light, and it reacts vigorously with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3]
1.2. Toxicological Profile
This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5][6] The primary toxicity stems from the cyanide ion, which interferes with cellular respiration.[3] Chronic exposure to silver compounds can lead to argyria, a condition characterized by a blue-gray discoloration of the skin and other body tissues.
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Symptoms of cyanide poisoning can appear rapidly and include weakness, dizziness, headache, nausea, vomiting, shortness of breath, and convulsions.[5] In severe cases, exposure can lead to respiratory arrest and death.[5]
Quantitative Hazard Data
A thorough understanding of the quantitative toxicological data and exposure limits is fundamental for a proper risk assessment in the laboratory.
| Parameter | Value | Species/Route | Reference |
| LD50 (Oral) | 123 mg/kg | Rat | [7] |
| OSHA PEL (as CN) | 5 mg/m³ | TWA | [5] |
| NIOSH REL (as CN) | 5 mg/m³ | STEL/C | [5] |
| OSHA PEL (as Ag) | 0.01 mg/m³ | TWA | [5][8] |
| NIOSH REL (as Ag) | 0.01 mg/m³ | TWA | [5] |
| IDLH (as Ag) | 10 mg/m³ | [4] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling; IDLH: Immediately Dangerous to Life or Health.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.
3.1. Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or potential hydrogen cyanide gas.[4][5][9] Local exhaust ventilation should be used at the site of chemical release.[10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][7]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are required when handling this compound to protect against dust and splashes.[5][10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., rubber or neoprene) and a lab coat or apron to prevent skin contact.[5] All protective clothing should be removed before leaving the work area.[10]
-
Respiratory Protection: In situations where dust cannot be adequately controlled or during emergency response, a NIOSH-approved respirator with appropriate cartridges for cyanides should be used.[4][5] All personnel requiring respiratory protection must be properly trained and fit-tested.[8]
Safe Handling and Storage Procedures
Strict protocols for the handling and storage of this compound are essential to prevent accidental exposure and dangerous reactions.
4.1. Handling
-
Avoid contact with skin, eyes, and clothing.[11]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][10]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Avoid the formation of dust.[12]
4.2. Storage
-
Store this compound in a cool, dry, and well-ventilated area in a tightly closed, original container.[5][7][11]
-
Store locked up, accessible only to authorized personnel.[7][12]
-
Crucially, store away from acids and oxidizing agents to prevent the release of hydrogen cyanide gas.[5][11]
-
Do not use metal containers for storage.[11]
Emergency Procedures and First Aid
Immediate and appropriate response to emergencies involving this compound can be life-saving. All laboratory personnel working with this compound must be trained in these procedures.
5.1. Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment and Cleanup: Carefully collect the spilled material using a method that does not generate dust (e.g., sweeping with a soft brush) and place it into a sealed, labeled container for hazardous waste disposal.[5][10]
-
Decontamination: After the material has been collected, decontaminate the spill area with water.[5]
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][10]
5.2. First Aid Measures
A cyanide antidote kit must be readily available, and personnel should be trained in its use.[10]
-
Inhalation: Remove the individual to fresh air immediately.[4] If breathing has stopped, begin rescue breathing (using universal precautions).[10] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[4][10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]
-
Ingestion: If the person is conscious, rinse their mouth with water.[5][7] Do not induce vomiting.[13] Seek immediate medical attention.[5]
Waste Disposal
All this compound waste, including contaminated materials, must be disposed of as hazardous waste.[10] Do not discharge into drains or the environment.[11] Follow all institutional and regulatory guidelines for hazardous waste disposal.
Logical Relationship of Hazards and Precautions
The following diagram illustrates the direct relationship between the hazards posed by this compound and the necessary safety precautions.
Caption: Relationship between this compound hazards and safety measures.
By implementing these comprehensive safety measures, research laboratories can significantly reduce the risks associated with the handling of this compound, ensuring a safer environment for all personnel.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. reliablecorp.com [reliablecorp.com]
- 6. siltechpmr.com.au [siltechpmr.com.au]
- 7. toyochemical.jp [toyochemical.jp]
- 8. research.uga.edu [research.uga.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. nj.gov [nj.gov]
- 11. silbercyanid.de [silbercyanid.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sifcoasc.com [sifcoasc.com]
Theoretical Perspectives on the Bonding in Silver Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on the nature of the chemical bond in silver cyanide (AgCN). It delves into the electronic structure, molecular geometry, and vibrational properties of AgCN as elucidated by various quantum chemical methods. A central theme is the exploration of the covalent and ionic contributions to the Ag-C bond, a topic of significant interest in understanding the reactivity and properties of this compound. This document summarizes key quantitative data, details the computational and experimental methodologies employed in seminal studies, and provides visual representations of the bonding models and analytical workflows to facilitate a deeper understanding for researchers in chemistry, materials science, and drug development.
Introduction
This compound (AgCN) is a fascinating compound, not only for its applications in areas such as silver plating and as a reagent in organic synthesis but also for the fundamental nature of its chemical bonding. The interaction between a heavy transition metal like silver and the cyanide ligand, which possesses a triple bond and lone pairs on both the carbon and nitrogen atoms, presents a rich area for theoretical investigation. Understanding the nuances of the Ag-CN bond, specifically the balance between covalent and ionic character, is crucial for predicting its reactivity and designing new materials and molecules with desired properties.
This guide synthesizes the findings from key theoretical studies, primarily focusing on ab initio and Density Functional Theory (DFT) calculations, to provide a detailed picture of the bonding in AgCN. Experimental data are also presented to provide context and a benchmark for the theoretical results.
Molecular Geometry and Structure
The solid-state structure of this compound consists of linear chains of -[Ag-CN]- where the silver(I) ions are bridged by the cyanide ligands.[1] This linear arrangement is typical for d¹⁰ metal ions like Ag(I).[1] Theoretical calculations on the isolated AgCN molecule consistently predict a linear geometry.
Bond Lengths
The equilibrium bond lengths of the Ag-C and C-N moieties are fundamental parameters that provide insight into the nature of the chemical bonds. Theoretical calculations at various levels of theory have been performed to determine these distances, which can be compared with experimental values obtained from powder neutron diffraction studies of the solid state.
| Method | Ag-C Bond Length (Å) | C-N Bond Length (Å) | Reference |
| Experimental (Solid State) | 2.15(6) | - | [2] |
| Experimental (Solid State) | ~2.06 | - | [1] |
| DFT (BP86) | 2.073 | 1.176 | [3] |
| CCSD(T) | 2.063 | 1.183 | [3] |
The Nature of the Ag-CN Bond: Covalent vs. Ionic Character
A central topic in the study of this compound is the debate over the degree of covalent versus ionic character in the Ag-C bond. While the electronegativity difference between silver and carbon would suggest a polar covalent bond, the presence of the d¹⁰ electron configuration on Ag(I) and the nature of the cyanide ligand lead to a more complex interaction.
Theoretical studies employing energy decomposition analysis (EDA) have been instrumental in partitioning the interaction energy between the Ag⁺ and CN⁻ fragments into distinct physical terms: electrostatic, Pauli repulsion, and orbital (covalent) interactions.
The consensus from these studies is that while covalent interactions are the driving force for the formation of the Ag-CN bond, the final bond is predominantly electrostatic in nature.[3] Calculations suggest that the bond has between 73% and 80% electrostatic character.[3] The contribution from π-bonding is found to be relatively small.[3]
Bonding Analysis Workflow
The logical flow for a computational analysis of the bonding in AgCN can be visualized as follows:
Molecular Orbital Picture
A qualitative molecular orbital (MO) diagram for a linear triatomic molecule like AgCN can be constructed by considering the interactions between the valence orbitals of the silver atom and the molecular orbitals of the cyanide ligand. The key interactions involve the σ and π orbitals of the CN⁻ fragment and the 5s, 5p, and 4d orbitals of the Ag⁺ ion.
The HOMO (Highest Occupied Molecular Orbital) of the CN⁻ ion, which is a σ-type orbital primarily located on the carbon atom, interacts with the empty 5s orbital of Ag⁺ to form a σ-bonding and a σ-antibonding MO. The filled π orbitals of CN⁻ can interact with the 5p and potentially the 4d orbitals of silver to form π-bonding and π-antibonding orbitals. The filled 4d orbitals of silver are relatively low in energy and are generally considered to be less involved in the primary bonding, although they can participate in some back-bonding interactions.
Simplified Molecular Orbital Interaction Diagram
Bond Dissociation Energies
The bond dissociation energy (BDE) is a critical measure of the strength of a chemical bond. Theoretical calculations provide valuable estimates for both homolytic and heterolytic bond cleavage.
| Dissociation Channel | Method | Calculated BDE (kcal/mol) | Reference |
| AgCN → Ag• + •CN (Homolytic) | DFT (BP86) | 82.6 | [3] |
| AgCN → Ag• + •CN (Homolytic) | CCSD(T) | 78.7 | [3] |
| AgCN → Ag⁺ + CN⁻ (Heterolytic) | DFT (BP86) | 213.9 | [3] |
| AgCN → Ag⁺ + CN⁻ (Heterolytic) | CCSD(T) | 214.2 | [3] |
The significantly higher energy required for heterolytic cleavage further supports the substantial ionic character of the Ag-CN bond.
Vibrational Frequencies
Vibrational spectroscopy provides an experimental probe of the bond strengths within a molecule. Theoretical frequency calculations can be compared to experimental infrared (IR) spectra to validate the computational models.
| Vibrational Mode | Experimental (IR, cm⁻¹) | DFT (BP86, cm⁻¹) | CCSD(T, cm⁻¹) | Reference |
| C-N Stretch | 2164 | 2261 | 2200 | [2],[3] |
| Ag-C Stretch | 480 | 418 | 415 | [2],[3] |
| Bending | 272 | 224 | 225 | [2],[3] |
The theoretical frequencies are in reasonable agreement with the experimental values, with DFT tending to overestimate the C-N stretching frequency.
Methodologies
Computational Protocols
-
Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. The study by Frenking et al. employed the BP86 functional, which combines Becke's 1988 exchange functional with Perdew's 1986 correlation functional.[3]
-
Coupled-Cluster Theory (CCSD(T)): A high-level ab initio method that provides very accurate results, often considered the "gold standard" in quantum chemistry. The (T) indicates the inclusion of triple excitations, which is crucial for achieving high accuracy.
-
Basis Sets: The choice of basis set is critical for accurate calculations. For silver, effective core potentials (ECPs) are often used to account for relativistic effects and to reduce the computational cost by treating the core electrons implicitly. The valence electrons are described by basis sets of varying sizes, such as the triple-zeta plus polarization (TZP) basis set.
-
Energy Decomposition Analysis (EDA): This method, as implemented in various quantum chemistry software packages, partitions the total interaction energy between two fragments (in this case, Ag⁺ and CN⁻) into physically meaningful components:
-
ΔE_elstat: The classical electrostatic interaction between the unperturbed charge distributions of the fragments.
-
ΔE_Pauli: The repulsive interaction arising from the Pauli exclusion principle when the electron densities of the two fragments overlap.
-
ΔE_orb: The attractive orbital interaction term, which represents the covalent contribution to the bond, arising from the mixing of the orbitals of the two fragments.
-
Experimental Protocols
-
Powder Neutron Diffraction: This technique is used to determine the crystal structure of solid materials. A beam of neutrons is directed at a powdered sample, and the diffraction pattern is measured. The positions and intensities of the diffraction peaks are used to refine the crystal structure, including the atomic positions and bond lengths. The use of neutrons is particularly advantageous for locating light atoms like carbon and nitrogen in the presence of a heavy atom like silver.
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequencies of the absorbed radiation correspond to the vibrational modes of the molecule, providing information about the bond strengths and functional groups present.
Conclusion
Theoretical studies, particularly those employing high-level ab initio and DFT methods, have provided a detailed and nuanced understanding of the bonding in this compound. The Ag-C bond is best described as a highly polar covalent bond with a dominant electrostatic component. While covalent interactions are essential for the formation of the bond, the final charge distribution is significantly ionic. This dual nature of the bonding is responsible for the unique properties and reactivity of this compound. The quantitative data on bond lengths, dissociation energies, and vibrational frequencies from these theoretical studies are in good agreement with available experimental data, providing a robust framework for further research and application of this important compound.
References
Synthesis of Silver Cyanide Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of silver cyanide (AgCN) nanoparticles from various precursors. It is designed to equip researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and an understanding of the key pathways involved in the formation of these nanoparticles. This document summarizes current synthesis strategies, presents detailed experimental protocols, and includes characterization data to facilitate comparison and replication.
Introduction to this compound Nanoparticles
Silver nanoparticles (AgNPs) are widely recognized for their unique physicochemical properties and broad range of applications, particularly in the biomedical field.[1][2] Among the various forms of silver nanostructures, this compound (AgCN) nanoparticles possess distinct characteristics owing to the presence of the cyanide moiety. While the synthesis and application of elemental silver nanoparticles are extensively documented, the synthesis of AgCN nanoparticles represents a more specialized area of research. These nanoparticles can be synthesized through several methods, each offering different levels of control over particle size, morphology, and purity. Understanding these synthesis routes is crucial for tailoring the nanoparticles for specific applications, including their potential use in drug delivery and cancer therapy.[1]
Synthesis Methodologies
This section details the primary methods for synthesizing this compound nanoparticles, providing step-by-step experimental protocols and relevant characterization data.
Room-Temperature Synthesis from Acetonitrile (B52724)
A notable and convenient method for producing AgCN is through the cleavage of the C-CN bond in acetonitrile at room temperature, using iron salts as catalysts. This approach avoids the use of highly toxic alkali cyanides like NaCN or KCN.[3]
Experimental Protocol:
-
Dissolve 100 mg of iron(III) nitrate (B79036) (Fe(NO₃)₃) in 10 mL of acetonitrile (CH₃CN) in a 100 mL round-bottom flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2 mL of 30% (w/w) hydrogen peroxide (H₂O₂) to the solution and continue stirring.
-
Upon the formation of a red solution, introduce 100 mg of silver nitrate (AgNO₃) and stir for an additional 5 minutes.
-
A white precipitate of AgCN will form.
-
Collect the precipitate and wash it thoroughly with distilled water.
-
Dry the final product in an oven at 100 °C.[4]
Reaction Pathway:
The synthesis involves the iron-catalyzed cleavage of the C-CN bond in acetonitrile to generate cyanide ions, which then react with silver ions to form AgCN.
References
- 1. Silver Nanoparticles as Carriers of Anticancer Drugs for Efficient Target Treatment of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver Nanoparticles for Biosensing and Drug Delivery: A Mechanical Study on DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unprecedented iron-assisted room temperature synthesis of AgCN using acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Applications of Silver Cyanide in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical applications of silver cyanide in key areas of scientific research, including electroplating, photography, chemical synthesis, and metallurgy. The following sections detail the experimental protocols, quantitative data, and logical workflows of these pioneering scientific endeavors.
This compound in Electrochemistry: The Dawn of Silver Plating
The 19th century witnessed the birth of electroplating, a process that revolutionized the finishing of metallic objects. This compound, in the form of potassium this compound (KAg(CN)₂), was a cornerstone of early silver electroplating, providing a stable and effective source of silver ions for deposition. The process patented by George Richards Elkington and Henry Elkington in 1840, based on the discoveries of John Wright, laid the foundation for commercial silver plating.[1][2][3][4][5][6][7][8][9][10][11]
Experimental Protocols
a) Preparation of the Plating Bath:
Early silver plating baths were typically prepared by dissolving this compound (AgCN) in a solution of potassium cyanide (KCN).[1][9] The reaction forms the soluble complex potassium this compound (KAg(CN)₂).
-
Reaction: AgCN (s) + KCN (aq) → K[Ag(CN)₂] (aq)
A typical bath composition from the late 19th to early 20th century would have been as follows:
| Component | Concentration Range (g/L) | Purpose |
| Potassium this compound (KAg(CN)₂) | 20 - 40 | Source of silver ions |
| Free Potassium Cyanide (KCN) | 20 - 50 | Anode corrosion and conductivity |
| Potassium Carbonate (K₂CO₃) | 20 - 60 | Increases solution conductivity |
b) The Electroplating Process:
The object to be plated (the cathode) and a pure silver anode were submerged in the potassium this compound bath. A direct current was then applied.
-
Surface Preparation: The base metal object (e.g., copper, brass, or nickel silver) was meticulously cleaned to ensure proper adhesion of the silver layer. This involved polishing and degreasing, often with alkaline solutions.
-
Strike Plating: To improve adhesion, a "strike" or "flash" coat of silver was often applied first. This involved using a bath with a lower silver concentration and a higher free cyanide content and applying a higher initial current density for a short period.
-
Plating: The object was then transferred to the main plating bath. The applied current caused silver ions from the KAg(CN)₂ complex to migrate to the cathode and deposit as a layer of metallic silver. At the anode, the silver metal would be oxidized and dissolve into the solution, replenishing the silver ions.
-
Cathode Reaction: [Ag(CN)₂]⁻(aq) + e⁻ → Ag(s) + 2CN⁻(aq)
-
Anode Reaction: Ag(s) + 2CN⁻(aq) → [Ag(CN)₂]⁻(aq) + e⁻
Quantitative Data:
| Parameter | Typical Historical Values |
| Current Density | 0.1 - 0.5 A/dm² |
| Temperature | Room Temperature (approx. 20-25°C) |
| Plating Time | Variable (minutes to hours) |
| Plating Thickness | Variable (typically a few micrometers) |
Experimental Workflow for 19th Century Silver Electroplating
Caption: Workflow of 19th-century silver electroplating.
The Role of Cyanide in Early Photography: The Wet Collodion (B3344781) Process
In 1851, Frederick Scott Archer invented the wet collodion process, which became the dominant photographic method for several decades.[12][13][14][15] This process required the photographic plate to be coated, sensitized, exposed, and developed within the span of about fifteen minutes. Potassium cyanide, a close chemical relative of this compound, played a crucial role as a fixing agent in this process.[12]
Experimental Protocol: The Wet Collodion Process
-
Plate Preparation: A clean glass plate was evenly coated with a solution of collodion (a solution of nitrocellulose in ether and alcohol) containing dissolved iodides and bromides.
-
Sensitization: The coated plate was then immersed in a silver nitrate (B79036) solution, forming light-sensitive silver iodide and silver bromide within the collodion layer.
-
Exposure: The still-wet plate was placed in a camera and exposed to light.
-
Development: The latent image was developed by pouring a solution of a reducing agent, such as pyrogallic acid or ferrous sulfate, over the plate.
-
Fixing: To make the image permanent, the unexposed and undeveloped silver halides were removed. This was achieved by immersing the plate in a fixing solution. While sodium thiosulfate (B1220275) ("hypo") could be used, potassium cyanide was often preferred for its rapid action and ability to produce very clean, clear shadow areas in the negative.
-
Washing and Varnishing: The plate was thoroughly washed to remove all residual chemicals and then coated with a protective varnish.
Quantitative Data: Fixing Bath Composition
A typical potassium cyanide fixing bath recipe from the era was as follows:
| Component | Amount |
| Potassium Cyanide | 30 grains |
| Distilled Water | 1 ounce |
Workflow of the Wet Collodion Photographic Process
Caption: The wet collodion photographic process workflow.
A Landmark in Chemical Synthesis: Wöhler's Synthesis of Urea (B33335)
In 1828, Friedrich Wöhler conducted a groundbreaking experiment that is widely considered a pivotal moment in the history of chemistry: the synthesis of an organic compound, urea, from inorganic starting materials.[16][17][18][19][20] This achievement challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. One of the methods Wöhler used involved the reaction of silver cyanate (B1221674) with ammonium (B1175870) chloride, which would have produced this compound as a byproduct had the reactants been reversed. In a related experiment, he reacted silver cyanate with ammonium chloride.
Experimental Protocol
Wöhler's original procedure involved the reaction of silver cyanate (AgOCN) with a solution of ammonium chloride (NH₄Cl).
-
Reaction: An aqueous solution of ammonium chloride was mixed with silver cyanate. A double displacement reaction occurred, forming ammonium cyanate (NH₄OCN) and a precipitate of silver chloride (AgCl).
-
AgOCN(s) + NH₄Cl(aq) → NH₄OCN(aq) + AgCl(s)
-
-
Separation: The silver chloride precipitate was removed by filtration.
-
Isomerization: The resulting aqueous solution of ammonium cyanate was then heated, causing it to isomerize into urea.
-
NH₄OCN(aq) → (NH₂)₂CO(aq)
-
-
Isolation: Upon evaporation of the water, crystalline urea was obtained.
While Wöhler did not report precise quantitative yields in his 1828 paper, subsequent recreations of the experiment have demonstrated its viability.
Reaction Pathway of Wöhler's Urea Synthesis
Caption: Wöhler's synthesis of urea from inorganic reactants.
This compound in Metallurgy: The MacArthur-Forrest Process
The late 19th century saw the development of the cyanide process, also known as the MacArthur-Forrest process, for extracting gold and silver from low-grade ores.[21][22][23] This hydrometallurgical technique was particularly significant for making the extraction of precious metals from such ores economically viable.
Experimental Protocol
The MacArthur-Forrest process involves the leaching of silver from crushed ore using a dilute solution of sodium or potassium cyanide.
-
Ore Preparation: The silver-containing ore was first crushed to a fine powder to increase the surface area for the chemical reaction.
-
Leaching: The powdered ore was then mixed with a dilute aqueous solution of sodium cyanide (typically 0.1-0.2%). In the presence of an oxidizing agent, usually oxygen from the air, the silver in the ore was converted into a soluble dicyanoargentate(I) complex.
-
For metallic silver: 4Ag(s) + 8NaCN(aq) + O₂(g) + 2H₂O(l) → 4Na--INVALID-LINK-- + 4NaOH(aq)
-
For silver sulfide (B99878) (argentite): Ag₂S(s) + 4NaCN(aq) → 2Na--INVALID-LINK-- + Na₂S(aq)
-
-
Separation: The resulting solution containing the dissolved silver complex was separated from the solid ore waste (tailings).
-
Precipitation: The silver was then recovered from the solution by cementation with zinc dust. The more electropositive zinc reduces the silver ions back to metallic silver, which precipitates out of the solution.
-
2Na--INVALID-LINK-- + Zn(s) → Na₂--INVALID-LINK-- + 2Ag(s)
-
-
Refining: The precipitated silver was then collected and further refined.
Quantitative Data:
The efficiency of the MacArthur-Forrest process was a significant improvement over previous methods.
| Parameter | Typical Historical Values/Conditions |
| Sodium Cyanide Concentration | 0.1% - 0.2% w/v |
| Leaching Time | 12 - 72 hours |
| pH of Solution | Maintained alkaline (pH > 10) to prevent the formation of toxic HCN gas |
| Silver Recovery Efficiency | 85% - 95% depending on the ore |
Logical Flow of the MacArthur-Forrest Process for Silver Extraction
Caption: MacArthur-Forrest process for silver extraction.
References
- 1. History of Electroplating - Sharretts Plating Company [sharrettsplating.com]
- 2. John Wright (1808-1844) - Graces Guide [gracesguide.co.uk]
- 3. John Wright (inventor) - Wikipedia [en.wikipedia.org]
- 4. Birmingham brilliance – a tribute to its chemists [soci.org]
- 5. Silver Plating (19th Century) - Antique Box Guide Antique Box Guide [antiqueboxes.org]
- 6. encyclopedia.design [encyclopedia.design]
- 7. knowledge.electrochem.org [knowledge.electrochem.org]
- 8. English electroplate silver: marks and hallmarks of British silver plate: Ha-Hh [silvercollection.it]
- 9. Evolution of Electroplating: From Traditional to Modern Techniques - Padmavati Chemtech Pvt Ltd. [padmavatichemtech.com]
- 10. aroundtheblock.com [aroundtheblock.com]
- 11. George Richards Elkington - Wikipedia [en.wikipedia.org]
- 12. Wet-collodion process | Early Photography, Ambrotype, Tintype | Britannica [britannica.com]
- 13. scribd.com [scribd.com]
- 14. Wet Collodion Process - Antique and Vintage Cameras [earlyphotography.co.uk]
- 15. A manual of the collodion photographic process (1852) [BP58-21] : Archer, Frederick Scott : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 16. chemedx.org [chemedx.org]
- 17. Urea - Wikipedia [en.wikipedia.org]
- 18. wohler urea [chem125-oyc.webspace.yale.edu]
- 19. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 20. mun.ca [mun.ca]
- 21. britannica.com [britannica.com]
- 22. Gold cyanidation - Wikipedia [en.wikipedia.org]
- 23. google.com [google.com]
Unveiling the Genesis of Silver Cyanide: A Technical Retrospective for the Modern Researcher
For immediate release: A comprehensive examination of historical chemical literature reveals that the discovery and initial synthesis of silver cyanide (AgCN), a compound pivotal to the development of coordination chemistry and various industrial processes, cannot be attributed to a single definitive experiment. Instead, its emergence is intricately linked to the pioneering work on cyanogen (B1215507) compounds by several eminent chemists of the late 18th and early 19th centuries, most notably Carl Wilhelm Scheele and Joseph Louis Gay-Lussac. While a precise date for the first isolation of pure this compound is not explicitly recorded, evidence strongly suggests its preparation and use as a precursor in experiments by 1815.
Historical Context and Discovery
The journey to understanding and synthesizing this compound began with the discovery of its constituent components. The Swedish chemist Carl Wilhelm Scheele was a central figure in the early history of cyanides. In 1782, he synthesized hydrocyanic acid, which he called "prussic acid".[1][2] His extensive work with this new acid and its salts, coupled with his investigations into the effects of light on various silver salts, lays a strong foundation for the probable, though undocumented, synthesis of this compound in his laboratory.[3]
However, the most concrete early reference to the use of this compound comes from the work of the French chemist Joseph Louis Gay-Lussac. In his seminal 1815 paper, "Recherches sur l'acide prussique" (Research on Prussic Acid), Gay-Lussac described the synthesis of cyanogen gas ((CN)₂) by heating dry this compound.[4][5][6] This indicates that a reliable method for the preparation of this compound was established by this time, as he was able to produce it in sufficient quantity and purity for further chemical investigation.
The intellectual landscape of the early 19th century was fertile ground for such discoveries. The work of Friedrich Wöhler and Justus von Liebig on the related compounds silver cyanate (B1221674) (AgOCN) and silver fulminate (B1208216) (AgCNO) in the 1820s was instrumental in developing the concept of isomerism.[7] Wöhler's landmark synthesis of urea (B33335) in 1828 from silver cyanate and ammonium (B1175870) chloride further underscores the availability and study of these silver-cyanogen compounds.[4][8][9]
The First Synthesis: An Inferred Protocol
While a detailed, step-by-step protocol from a single "discoverer" is not available, the synthesis of this compound in the early 19th century would have been a straightforward precipitation reaction, a common technique in the analytical and preparative chemistry of the era. The reaction involves the combination of a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a soluble cyanide salt, such as potassium cyanide (KCN).
Experimental Protocol: First Synthesis of this compound (Inferred)
Objective: To synthesize this compound via precipitation.
Reactants:
-
Silver nitrate (AgNO₃)
-
Potassium cyanide (KCN)
-
Distilled water
Procedure:
-
Preparation of Reactant Solutions:
-
A solution of silver nitrate was prepared by dissolving a known quantity of the salt in distilled water.
-
A separate solution of potassium cyanide was prepared in a similar manner.
-
-
Precipitation:
-
The potassium cyanide solution was slowly added to the silver nitrate solution with constant stirring.
-
A voluminous, white precipitate of this compound would form immediately upon the mixing of the two solutions. The underlying chemical equation for this reaction is: AgNO₃(aq) + KCN(aq) → AgCN(s) + KNO₃(aq)
-
-
Isolation and Purification:
-
The precipitate was allowed to settle, and the supernatant liquid, containing soluble potassium nitrate, was decanted.
-
The solid this compound was then washed multiple times with distilled water to remove any remaining soluble impurities.
-
The purified precipitate was subsequently dried. For Gay-Lussac's preparation of cyanogen, this drying step would have been crucial.
-
Quantitative Data
Historical records from this period often lack the detailed quantitative data, such as percentage yields and purity analyses, that are standard in modern chemical literature. The focus was primarily on the qualitative description of new substances and their reactions. However, the stoichiometry of the precipitation reaction provides a theoretical basis for the quantitative relationships.
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Silver Nitrate (AgNO₃) | 169.87 | 1 |
| Potassium Cyanide (KCN) | 65.12 | 1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield |
| This compound (AgCN) | 133.88 | 1 |
Logical and Experimental Workflow
The synthesis of this compound is a direct application of the principles of precipitation reactions, which were well-understood in the early 19th century. The logical workflow for its discovery and synthesis can be visualized as follows:
Signaling Pathway of the Synthesis Reaction
The fundamental process of the synthesis is the ionic reaction occurring in solution. This can be depicted as a simple signaling pathway.
Conclusion
The first synthesis of this compound was not a singular, celebrated discovery but rather a foundational step in the burgeoning field of cyanide chemistry in the early 19th century. While Carl Wilhelm Scheele's work on prussic acid laid the groundwork, it is Joseph Louis Gay-Lussac's 1815 publication on the synthesis of cyanogen from this compound that provides the earliest firm evidence of its preparation and use. The synthesis itself was, and remains, a straightforward precipitation reaction, a testament to the enduring utility of fundamental chemical principles. The early availability of this compound enabled further groundbreaking research, including the development of isomerism theory and the expansion of organic and coordination chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Biographies of Scientific Men/Gay-Lussac - Wikisource, the free online library [en.wikisource.org]
- 5. e-malt.com [e-malt.com]
- 6. La contribution de Gay-Lussac dans l’émergence de la chimie organique [journals.openedition.org]
- 7. Joseph-Louis Gay-Lussac | French Chemist & Physicist | Britannica [britannica.com]
- 8. historyofmedicine.com [historyofmedicine.com]
- 9. Joseph Louis Gay-Lussac - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Coordination Polymers with Silver Cyanide Linkers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs) utilizing silver cyanide linkers. Silver-based CPs are of significant interest due to their diverse structural topologies and promising applications in various fields, including as antimicrobial agents, in drug delivery, and as sensors for biologically relevant molecules.
Application Notes
Silver(I) ions readily form linear coordination complexes, and when combined with bridging ligands such as cyanide, can assemble into one-, two-, or three-dimensional coordination polymers. The cyanide anion (CN⁻) is a versatile linker that can bridge silver centers, leading to robust network structures. The properties of the resulting CPs can be tuned by the choice of ancillary organic ligands, which can introduce functionality and control the dimensionality of the framework.
A key application of silver-based CPs in a pharmaceutical context is their use as antimicrobial agents. The slow and sustained release of Ag⁺ ions from the polymer matrix can provide long-lasting antibacterial effects, a crucial feature for the development of new antimicrobial materials and coatings for medical devices.[1][2][3][4] Furthermore, the porous nature of some of these CPs allows for their exploration as potential drug delivery systems, where therapeutic molecules can be encapsulated and released in a controlled manner.[5] The unique luminescent properties of certain this compound CPs also open avenues for their use in biomedical sensing applications.[6][7]
Synthetic Methodologies
Several synthetic methods can be employed to generate this compound coordination polymers, each offering distinct advantages in terms of crystal quality, reaction time, and scalability. The choice of method can significantly influence the final product's morphology and properties. Common methods include solvothermal/hydrothermal synthesis, slow evaporation, and mechanochemical synthesis.
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal methods involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures. These conditions can promote the formation of highly crystalline products that may not be accessible at ambient conditions. In some cases, the cyanide ligand can be generated in situ from the decomposition of the solvent, such as acetonitrile (B52724), under solvothermal conditions.[8][9]
Slow Evaporation
This is a simple and effective method for growing high-quality single crystals of coordination polymers. The slow evaporation of a solvent from a solution containing the silver salt and the ligands allows for the gradual self-assembly of the crystalline framework. This method is particularly useful for fundamental studies of crystal structure and properties.[10]
Mechanochemical Synthesis
Mechanochemical synthesis involves the grinding of solid reactants together, often with a small amount of liquid to facilitate the reaction. This method is a green chemistry approach as it significantly reduces or eliminates the need for bulk solvents. It is also often faster than solution-based methods and can lead to the formation of novel phases.[11][12][13]
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Silver(I)-Triazole-Cyanide Coordination Polymer
This protocol is adapted from the solvothermal in situ synthesis of cyanide-containing ternary silver(I) coordination polymers.[8]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
1H-1,2,4-triazole (Htrz)
-
Acetonitrile (CH₃CN)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (25 mL)
-
Oven
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, combine AgNO₃ (0.085 g, 0.5 mmol) and Htrz (0.035 g, 0.5 mmol).
-
Add 5 mL of acetonitrile and 5 mL of deionized water to the autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting colorless crystals by vacuum filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the product in air.
Workflow Diagram:
Protocol 2: Mechanochemical Synthesis of a Silver(I)-Picolylamine Coordination Polymer
This protocol is based on the mechanochemical synthesis of AgX-based hybrid coordination polymers.[11]
Materials:
-
Silver iodide (AgI)
-
3-picolylamine (3-pica)
Equipment:
-
Agate ball-milling jar (10 mL)
-
Ball mill
-
Spatula
Procedure:
-
Place AgI (0.235 g, 1 mmol) and 3-picolylamine (0.1 mL, 1 mmol) into a 10 mL agate ball-milling jar.
-
Add an agate sphere (5 mm diameter) to the jar.
-
Mill the reactants at a low frequency (e.g., 20 rpm or 0.33 Hz) for 120 minutes.
-
After milling, carefully open the jar in a fume hood and collect the resulting crystalline powder.
-
The product can be analyzed directly or washed with a small amount of a non-coordinating solvent like acetonitrile if necessary.
Workflow Diagram:
Quantitative Data
The following tables summarize representative quantitative data for this compound-containing coordination polymers.
Table 1: Crystallographic Data for Selected this compound Coordination Polymers
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Ag₃(trz)₂(CN)]ₙ | C₄H₄Ag₃N₇ | Monoclinic | P2₁/c | 10.153(2) | 10.603(2) | 10.741(2) | 117.89(3) | [8] |
| [Ag₂(L1)(CN)₂]ₙ (L1 = 4,4′-bis(2-methylbenzimidazol-1-ylmethyl)biphenyl) | C₃₄H₂₈Ag₂N₆ | Monoclinic | C2/c | 20.473(4) | 14.887(3) | 11.201(2) | 112.98(3) | [9] |
| {[Ag(L1)₂]NO₃}∞ (L1 = thiomorpholine-4-carbonitrile) | C₁₀H₁₆AgN₅O₃S₂ | Monoclinic | P2₁/c | 9.421(1) | 13.564(1) | 13.627(1) | 98.48(1) | [14] |
Table 2: Thermal Stability and Antibacterial Activity
| Compound | Decomposition Temp. (°C) | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antibacterial Activity (MIC, µg/mL) vs. E. coli | Ref. |
| [Ag(aca)(μ-PTA)]ₙ·5nH₂O | > 250 | 8 | 7 | [3] |
| [Ag₂(μ-ada)(μ₃-PTA)₂]ₙ·4nH₂O | > 250 | 8 | 8 | [3] |
| Ag-based CPs with dithioether ligands | Not reported | 5-40 | 5-40 | [15] |
Note: MIC = Minimum Inhibitory Concentration; aca = 1-adamantane carboxylate; ada = 1,3-adamantanediacetate; PTA = 1,3,5-triaza-7-phosphaadamantane.
Logical Relationships in Antimicrobial Action
The antimicrobial activity of silver-based coordination polymers is primarily attributed to the release of silver ions (Ag⁺), which can interact with multiple cellular targets in bacteria, leading to cell death.
These application notes and protocols provide a foundation for researchers interested in the synthesis and exploration of this compound coordination polymers for various applications, particularly in the realm of drug development and antimicrobial materials science. The provided data and workflows offer a starting point for the rational design and synthesis of new functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvothermal in situ synthesis of cyanide-containing ternary silver(I) coordination polymers and their phosphorescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Two copper(i) cyanide coordination polymers modified by semi-rigid bis(benzimidazole) ligands: syntheses, crystal structures, and electrochemical and photocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. DSpace [researchrepository.ul.ie]
- 12. researchgate.net [researchgate.net]
- 13. Clean and rapid synthesis of double metal cyanide complexes using mechanochemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2D and 3D silver-based coordination polymers with thiomorpholine-4-carbonitrile and piperazine-1,4-dicarbonitrile: structure, intermolecular interactions, photocatalysis, and thermal behavior - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Silver Cyanide Electroplating in Microelectronics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Silver electroplating is a critical process in the microelectronics industry, prized for its exceptional electrical and thermal conductivity.[1][2][3][4][5] This technique involves the deposition of a thin layer of silver onto various substrates, such as copper, nickel, and semiconductor wafers, to enhance performance and reliability in a wide range of applications.[2][3][6][7][8] In microelectronics, silver plating is extensively used for lead frames, connectors, and LED substrates to improve signal integrity, facilitate wire bonding, and provide a highly reflective surface.[1][2][6][8] While cyanide-based baths have historically been the industry standard due to their stability and the high quality of the resulting deposits, non-cyanide alternatives are being explored for environmental and safety reasons.[9][10][11][12] This document provides detailed application notes and protocols for silver cyanide electroplating techniques tailored for microelectronics.
I. This compound Electroplating: Bath Compositions and Operating Parameters
The formulation and control of the electroplating bath are paramount to achieving high-quality silver deposits. The primary components of a typical this compound bath are this compound (AgCN) or potassium this compound (KAg(CN)₂), which provides the silver ions, and an excess of potassium cyanide (KCN) or sodium cyanide (NaCN), which acts as a complexing agent to keep the silver ions in solution and helps in anode dissolution.[9][13][14][15] Additives such as brighteners, leveling agents, and wetting agents are often incorporated to refine the grain structure and improve the surface finish of the deposit.[13][14]
Table 1: Typical this compound Plating Bath Compositions
| Component | Concentration Range | Purpose |
| This compound (AgCN) | 20 - 50 g/L | Source of silver ions.[13] |
| Potassium Cyanide (KCN) | 90 - 120 g/L | Complexing agent, improves conductivity.[13][15] |
| Potassium Carbonate (K₂CO₃) | 15 - 100 g/L | Increases solution conductivity.[14][15] |
| Brighteners/Additives | As required | Refines grain structure, improves brightness.[13][14] |
Table 2: Typical Operating Parameters for this compound Electroplating
| Parameter | Range | Effect on Deposit |
| Current Density | 0.5 - 1.5 A/dm² | Affects plating rate and deposit morphology.[13] |
| Temperature | 20 - 30°C (68 - 86°F) | Influences plating efficiency and deposit properties.[13] |
| pH | 9.0 - 11.0 | Affects bath stability and deposit quality.[13] |
| Agitation | Mild to moderate | Ensures uniform ion concentration at the cathode surface. |
II. Experimental Protocols
A. Substrate Preparation
Proper substrate preparation is crucial for achieving good adhesion and a uniform silver deposit.[16] The following protocol is a general guideline and may need to be adapted based on the specific substrate material.
-
Degreasing: Immerse the substrate in an alkaline degreasing solution to remove organic contaminants like oils and grease.
-
Rinsing: Thoroughly rinse the substrate with deionized (DI) water.
-
Acid Activation/Etching: Briefly immerse the substrate in a suitable acid solution (e.g., dilute sulfuric acid for copper) to remove any oxide layers.
-
Rinsing: Rinse the substrate again with DI water.
B. Silver Strike
A silver strike is a critical pre-plating step that involves depositing a very thin, adherent layer of silver from a solution with a low silver concentration and high free cyanide content.[14][15] This prevents immersion deposition, which can lead to poor adhesion.[15]
Table 3: Silver Strike Bath Composition and Operating Parameters
| Component/Parameter | Value |
| This compound (AgCN) | 2 - 5 g/L |
| Potassium Cyanide (KCN) | 75 - 100 g/L |
| Current Density | 0.5 - 1.5 A/dm² |
| Plating Time | 30 - 60 seconds |
Protocol:
-
Immerse the prepared substrate into the silver strike bath.
-
Apply the specified current density for the recommended time.
-
Immediately transfer the substrate to the main silver plating bath without intermediate rinsing.
C. Silver Electroplating
Protocol:
-
Immerse the silver-struck substrate into the this compound plating bath. The substrate acts as the cathode, and pure silver is typically used as the anode.[13]
-
Apply the desired current density (refer to Table 2). The choice of direct current (DC) or pulse plating will depend on the application. Pulse plating can offer advantages such as finer grain structure and improved deposit properties.[17][18]
-
Maintain the bath temperature and agitation within the specified ranges.
-
Plate for the calculated time required to achieve the desired thickness.
-
After plating, remove the substrate and proceed immediately to the post-treatment steps.
D. Post-Treatment
-
Rinsing: Thoroughly rinse the plated substrate with DI water to remove all residual plating solution. A hot water soak (around 90°C) can help remove entrapped cyanide salts.[15]
-
Anti-Tarnish Treatment: To prevent the silver from tarnishing, an anti-tarnish post-treatment is often applied.[6] This can involve immersion in a solution containing a corrosion inhibitor.
-
Final Rinsing and Drying: Perform a final rinse with DI water and dry the component thoroughly using a suitable method (e.g., nitrogen blow-dry).
III. Visualizations
Caption: Workflow for this compound electroplating.
Caption: Troubleshooting common silver plating defects.
IV. Troubleshooting Common Defects
High-quality silver plating requires careful control of the entire process.[3] Defects can arise from various sources, including improper substrate preparation, bath contamination, and incorrect operating parameters.
Table 4: Common Defects, Causes, and Solutions in this compound Electroplating
| Defect | Potential Causes | Recommended Solutions |
| Poor Adhesion/Blistering | - Inadequate substrate cleaning and activation.[16] - Omission or improper application of the silver strike.[15] | - Optimize the degreasing and acid activation steps. - Ensure the silver strike bath composition and operating parameters are correct. |
| Rough or Dull Deposits | - Particulate matter in the plating bath. - Incorrect concentration of brighteners or organic contamination. - Current density is too high.[13] | - Implement continuous filtration of the plating solution. - Analyze and adjust the bath chemistry; perform carbon treatment to remove organic impurities. - Reduce the current density to within the optimal range. |
| Uneven Plating Thickness | - Improper racking or part orientation. - Inadequate solution agitation. - Non-uniform current distribution.[16] | - Optimize part placement to ensure uniform current flow. - Increase or optimize agitation to maintain uniform ion concentration. - Use auxiliary anodes or shields for complex geometries. |
| Burning (dark, powdery deposits) | - Excessive current density.[13] - Low silver concentration. | - Reduce the current density. - Replenish the silver content in the bath. |
| Rapid Tarnishing | - Ineffective anti-tarnish post-treatment. - Incomplete rinsing, leaving residual salts.[15] | - Verify the concentration and immersion time of the anti-tarnish solution. - Improve the rinsing process, including a hot water soak. |
By adhering to these detailed protocols and utilizing the troubleshooting guide, researchers and professionals can achieve high-quality, reliable silver electrodeposits for a wide range of microelectronics applications.
References
- 1. proplate.com [proplate.com]
- 2. metek.co.jp [metek.co.jp]
- 3. Metal Silver Plating – Process Overview, Applications, and Benefits [electriscoatings.com]
- 4. proplate.com [proplate.com]
- 5. Silver plating for electrical components - Sargam Industries [sargamindustries.com]
- 6. Lead Frames/LED Substrate Applications | Technic Inc. [technic.com]
- 7. The Role of Silver/AU QNF Leadframe in Semiconductor Packaging [pcbmake.com]
- 8. eprints.usm.my [eprints.usm.my]
- 9. proplate.com [proplate.com]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. theadvint.com [theadvint.com]
- 13. electroplatingmachine.com [electroplatingmachine.com]
- 14. Silver plating [SubsTech] [substech.com]
- 15. sterc.org [sterc.org]
- 16. proplate.com [proplate.com]
- 17. sterc.org [sterc.org]
- 18. finishingandcoating.com [finishingandcoating.com]
Application Notes and Protocols for AgCN in Inorganic Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of silver cyanide (AgCN) as a reagent in inorganic synthesis. The document details its properties, reactivity, and applications, with a focus on its use as a cyanide source for the synthesis of coordination complexes and other inorganic materials. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to assist researchers in utilizing AgCN effectively and safely.
Introduction to this compound (AgCN)
This compound is a white, inorganic salt with the chemical formula AgCN. It is sparingly soluble in water but dissolves in solutions containing ligands such as cyanide, ammonia, or tertiary phosphines. Structurally, AgCN consists of linear -[Ag-CN]- chains where the Ag⁺ ions are bridged by cyanide ions. This covalent character of the Ag-CN bond is a key feature that distinguishes its reactivity from that of ionic cyanides like potassium cyanide (KCN).
Key Properties of AgCN:
-
Appearance: White to grayish powder
-
Molar Mass: 133.89 g/mol
-
Density: 3.95 g/cm³
-
Solubility in water: 0.023 mg/L at 20 °C
The covalent nature of the Ag-CN bond influences its role in cyanation reactions. Unlike ionic cyanides which readily provide free CN⁻ ions in solution, AgCN acts as a source of the cyanide ligand, which can be transferred to other metal centers. This property is particularly useful in the controlled synthesis of coordination polymers and heterobimetallic complexes.
Applications of AgCN in Inorganic Synthesis
The primary applications of AgCN in inorganic synthesis include:
-
Source of Cyanide Ligand: For the formation of new metal-cyanide bonds in a controlled manner.
-
Precursor for Coordination Polymers: The linear Ag-CN unit can be incorporated into more complex, multi-dimensional structures.
-
Synthesis of Heterobimetallic Cyanide-Bridged Complexes: By reacting AgCN with other metal salts or complexes.
While traditional methods for synthesizing cyanide-containing materials often rely on alkali metal cyanides, AgCN offers an alternative route that can influence the final product's structure and properties due to its different reactivity profile.
Quantitative Data
The following table summarizes key structural data for AgCN and a representative adduct, which is important for understanding its coordination behavior.
| Compound | Crystal System | Space Group | Ag-C Bond Length (Å) | Ag-N Bond Length (Å) | Reference |
| AgCN | Trigonal | R-3m | 2.15(6) | 1.86(8) | [1] |
| AgCN : 2,2'-bipyridine (B1663995) (1:1) adduct | Monoclinic | P2₁/c | - | - | [2] |
| AuCN (for comparison) | Trigonal | R-3m | 2.06(2) | 1.82(2) | [1] |
Note: Detailed bond lengths for the AgCN:bpy adduct were not provided in the abstract, but the structure was determined to be a single-stranded polymer with four-coordinate silver atoms linearly bridged by cyanides.[2]
Experimental Protocols
4.1. Synthesis of AgCN Adducts with Pyridine-Based Ligands
This protocol is a general method for the synthesis of coordination complexes where AgCN acts as a building block and is coordinated by other ligands.
Objective: To synthesize a 1:1 adduct of AgCN with a pyridine-based ligand (e.g., 2,2'-bipyridine).
Materials:
-
This compound (AgCN)
-
2,2'-bipyridine (bpy)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
Dissolve a stoichiometric equivalent of AgCN and 2,2'-bipyridine in a minimal amount of acetonitrile. The reaction is typically performed on a millimolar scale in approximately 5 ml of solvent.[2]
-
Stir the solution at room temperature until all solids are dissolved.
-
Slowly evaporate the solvent at room temperature, or reduce the volume of the solvent to induce crystallization.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold acetonitrile and dry them under vacuum.
Expected Outcome: Crystalline solid of the AgCN:bpy (1:1) adduct. The product is a single-stranded polymer with four-coordinate silver atoms linearly bridged by cyanides.[2]
4.2. Proposed General Protocol for the Synthesis of Heterobimetallic Cyanide-Bridged Complexes
This proposed protocol is based on the general principles of coordination chemistry for the synthesis of cyanide-bridged complexes, where AgCN is used as the cyanide source.
Objective: To synthesize a heterobimetallic complex containing a M-CN-Ag bridge (where M is another transition metal).
Materials:
-
This compound (AgCN)
-
A transition metal salt (e.g., FeCl₂, Cu(NO₃)₂, etc.) or a metal-ligand complex.
-
A suitable solvent (e.g., acetonitrile, DMF, water, or a mixture).
Procedure:
-
In a reaction vessel, dissolve the transition metal salt or complex in the chosen solvent.
-
In a separate vessel, prepare a suspension of AgCN in the same solvent. Due to the low solubility of AgCN, it will likely not dissolve completely.
-
Slowly add the AgCN suspension to the solution of the metal salt/complex with vigorous stirring.
-
The reaction mixture may be heated to facilitate the reaction, depending on the reactivity of the metal precursor. The reaction progress can be monitored by observing the formation of a precipitate.
-
After the reaction is complete (typically after several hours to a day), the solid product is collected by filtration.
-
Wash the product with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization: The resulting product should be characterized by techniques such as Infrared (IR) spectroscopy (to observe the C≡N stretching frequency), X-ray diffraction (to determine the crystal structure), and elemental analysis.
Visualizations
5.1. Logical Relationship of AgCN Reactivity
The following diagram illustrates the fundamental difference in reactivity between ionic cyanides (like KCN) and covalent cyanides (like AgCN) in the context of reactions with alkyl halides, which provides insight into its behavior in inorganic synthesis.
Caption: Reactivity of ionic vs. covalent cyanides.
5.2. Experimental Workflow for Synthesis of AgCN Adducts
The following diagram outlines the general experimental workflow for the synthesis of AgCN adducts with other ligands.
Caption: Workflow for AgCN adduct synthesis.
5.3. Proposed Signaling Pathway for Heterobimetallic Complex Formation
This diagram illustrates a proposed reaction pathway for the formation of a heterobimetallic cyanide-bridged complex using AgCN.
Caption: Proposed pathway for heterobimetallic complex formation.
References
Applications of Silver Cyanide in Materials Science: Unlocking Novel Properties
Abstract
Silver cyanide (AgCN) and its derivatives are versatile precursors and components in the fabrication of advanced materials with unique properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound-based materials. The applications covered include electroplating for superior surface finishes, the development of potent antimicrobial agents, the creation of luminescent coordination polymers, the fabrication of porous materials for gas separation, the synthesis of silver nanowires for conductive applications, the formulation of advanced tribological coatings, and its emerging role in catalysis. This compilation aims to serve as a comprehensive resource for the synthesis, characterization, and application of these promising materials.
Application in Electroplating for Enhanced Surface Properties
This compound is a cornerstone of traditional silver electroplating, prized for its ability to produce bright, uniform, and highly adherent silver coatings. The cyanide complex, typically as potassium this compound (KAg(CN)₂), ensures a controlled release of silver ions, preventing rapid, uncontrolled deposition and resulting in a fine-grained, aesthetically pleasing, and functional surface.[1][2] These coatings are vital in electronics for their high conductivity and in decorative applications for their brilliant finish.
Quantitative Data for Silver Electroplating Baths
| Parameter | Typical Range | Unit | Reference(s) |
| This compound (AgCN) | 30 - 45 | g/L | [3][4] |
| Potassium this compound (KAg(CN)₂) | 10 - 40 | g/L | [1] |
| Free Potassium Cyanide (KCN) | 45 - 120 | g/L | [1][4] |
| Potassium Carbonate (K₂CO₃) | 15 - 30 | g/L | [1][4] |
| Operating pH | 9 - 11 | - | [3] |
| Temperature | 20 - 30 | °C | [3] |
| Cathode Current Density | 2.2 - 2.7 | A/dm² | [4] |
Experimental Protocol: Silver Electroplating on a Copper Substrate
Materials:
-
Copper substrate
-
Degreasing solution (e.g., alkaline cleaner)
-
Acid pickle solution (e.g., dilute sulfuric acid)
-
Silver strike solution (low silver, high cyanide concentration)
-
Silver plating solution (see table above for composition)
-
Deionized water
-
Silver anodes (99.99% purity)
-
DC power supply
-
Plating tank
-
Magnetic stirrer and stir bar
-
Heater (optional)
Procedure:
-
Substrate Preparation: a. Thoroughly degrease the copper substrate by immersing it in an alkaline cleaner solution with agitation for 5-10 minutes. b. Rinse the substrate with deionized water. c. Activate the surface by dipping it in a dilute sulfuric acid solution for 30-60 seconds. d. Rinse thoroughly with deionized water.
-
Silver Strike: a. Immediately immerse the prepared substrate into the silver strike solution. b. Apply a current density of 1.0-1.5 A/dm² for 30-60 seconds. This initial thin layer of silver ensures good adhesion of the final coating.[1] c. Rinse with deionized water.
-
Silver Plating: a. Transfer the strike-coated substrate to the main silver plating bath. b. Connect the substrate to the cathode and the silver anodes to the anode of the DC power supply. c. Begin agitation of the solution. d. Apply a current density in the range of 0.5-2.0 A/dm². The exact current density will depend on the desired finish and plating speed. e. Plate for the calculated time to achieve the desired thickness. f. Once plating is complete, turn off the power supply and remove the substrate.
-
Post-Treatment: a. Rinse the plated substrate thoroughly with deionized water through a series of rinse tanks to remove all residual cyanide solution.[5] b. Immerse the plated part in hot deionized water (at least 90°C) for a minimum of 2 minutes to help remove any entrapped cyanide salts.[1] c. Dry the plated part using a clean, dry air stream or in an oven at a low temperature.
Workflow for Silver Electroplating```dot
Caption: Factors influencing the luminescent properties of silver coordination polymers.
Further Applications and Protocols
The versatility of this compound extends to several other cutting-edge areas of materials science.
Porous Materials for Gas Separation
Cyanide-based coordination polymers, such as Prussian blue analogues, can form robust, porous frameworks. These materials exhibit selective gas adsorption properties based on the size and chemical nature of the gas molecules and the pore environment of the framework.
Quantitative Data for Gas Adsorption in Cyanide-Based Porous Materials
| Material | Gas | Adsorption Capacity | Conditions | Reference(s) |
| Co₃[Co(CN)₆]₂ | SO₂ | 2.5 mmol/g | Ambient | |
| Co₃[Co(CN)₆]₂ | H₂S | 2.7 mmol/g | Ambient | |
| Co₃[Co(CN)₆]₂ | NO | 1.2 mmol/g | Ambient | |
| ZJU-74a | C₂H₂ | 49 cm³/g | 0.01 bar | |
| Cd[Fe(CN)₅(NO)] | CO₂ | 58.0 cm³/g | Ambient |
A general synthesis protocol involves the slow reaction of a cyanometallate complex with another metal salt in an aqueous solution, often followed by a hydrothermal treatment to improve crystallinity.
Synthesis of Silver Nanowires
This compound can serve as a precursor in the template-assisted synthesis of silver nanowires. In this method, a nanoporous material, such as anodic aluminum oxide (AAO) or a polymer template, guides the growth of AgCN into a one-dimensional structure. S[6][7]ubsequent chemical reduction converts the AgCN nanowires into metallic silver nanowires, which are highly sought after for applications in transparent conductive films, flexible electronics, and catalysis.
Tribological Coatings
Silver-containing diamond-like carbon (DLC) coatings (a-C:Ag) exhibit excellent tribological properties, including low friction and high wear resistance. W[8][9]hile often deposited via physical vapor deposition (PVD) techniques, the fundamental properties of silver make it an attractive component for reducing friction. Silver's low shear strength allows it to form a lubricating tribofilm at the sliding interface.
Quantitative Data for Tribological Properties of Ag-Containing Coatings
| Coating Type | Friction Coefficient (Dry) | Wear Rate (mm³/Nm) | Reference(s) |
| a-C:H/Ag (5.5 at.% Ag) | ~0.15 | - | |
| a-C/Ag (5.6 at.% Ag) | ~0.2 | - | |
| TiCN/Ag (1.8 at.% Ag) | Varies with conditions | Varies with conditions |
Catalysis
Silver-based materials are known to catalyze a variety of organic reactions. This compound and its complexes can be used in reactions such as the cyanation of aryl halides and in the formation of silver nanoparticles with high catalytic activity. T[10][11]he specific catalytic performance is highly dependent on the reaction conditions and the nature of the silver species.
Safety and Handling
This compound and all cyanide-containing compounds are highly toxic. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Special care must be taken to avoid contact with acids, which can release highly toxic hydrogen cyanide gas. All cyanide waste must be disposed of according to institutional and national safety regulations.
References
- 1. nmfrc.org [nmfrc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. electroplatingmachine.com [electroplatingmachine.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. [2201.04947] Template-assisted growth of silver nanowires by electrodeposition [arxiv.org]
- 7. Silver Nanowire Synthesis and Strategies for Fabricating Transparent Conducting Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. escholarship.org [escholarship.org]
- 10. Catalysis with Silver: From Complexes and Nanoparticles to MORALs and Single-Atom Catalysts [mdpi.com]
- 11. scispace.com [scispace.com]
step-by-step guide for synthesizing silver nanoparticles using AgCN
Application Notes and Protocols: Synthesis of Silver Nanoparticles
A Critical Safety Warning Regarding the Use of Silver Cyanide (AgCN)
The synthesis of silver nanoparticles using this compound (AgCN) is not a scientifically documented or recommended procedure . AgCN is a highly toxic compound. The use of cyanide-containing compounds in nanoparticle synthesis poses extreme and potentially lethal health risks, primarily due to the possible generation of hydrogen cyanide (HCN) gas, which is a potent and rapidly acting poison.
Due to these significant safety hazards and the lack of established protocols, this document will not provide a method for synthesizing silver nanoparticles from AgCN.
Instead, this guide will provide a detailed, step-by-step protocol for a widely accepted and much safer method for synthesizing silver nanoparticles using silver nitrate (B79036) (AgNO₃) as the precursor. This method is well-established in the scientific literature and is the standard approach used by researchers globally.
Protocol: Synthesis of Silver Nanoparticles via Turkevich Method (Citrate Reduction of Silver Nitrate)
This protocol details the synthesis of silver nanoparticles (AgNPs) through the reduction of silver nitrate by sodium citrate (B86180) in an aqueous solution. This method is known for its simplicity, reliability, and the production of relatively monodisperse nanoparticles.
Experimental Protocol
1. Materials and Reagents:
-
Silver Nitrate (AgNO₃), 99%+ purity
-
Sodium Citrate (Na₃C₆H₅O₇), 99%+ purity
-
Deionized (DI) Water
2. Equipment:
-
Heating mantle with magnetic stirring
-
Round bottom flask (100 mL or 250 mL)
-
Condenser
-
Magnetic stir bar
-
Volumetric flasks and pipettes
-
Glassware (beakers, graduated cylinders)
-
Spectrophotometer (for UV-Vis analysis)
-
Transmission Electron Microscope (TEM) for particle size and morphology analysis
3. Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of silver nitrate. Dissolve 0.017 g of AgNO₃ in 100 mL of DI water.
-
Prepare a 1% (w/v) solution of sodium citrate. Dissolve 1 g of sodium citrate in 100 mL of DI water.
-
-
Reaction Setup:
-
Add 50 mL of the 1 mM silver nitrate solution to a 100 mL round bottom flask with a magnetic stir bar.
-
Place the flask in the heating mantle and attach the condenser.
-
Heat the solution to a vigorous boil while stirring continuously.
-
-
Reduction of Silver Nitrate:
-
Once the solution is boiling, add 5 mL of the 1% sodium citrate solution dropwise to the flask.
-
Observe the color change of the solution. It will typically progress from colorless to a pale yellow, then to a more intense yellow or yellowish-brown, indicating the formation of silver nanoparticles.
-
-
Reaction Completion and Cooling:
-
Continue heating and stirring the solution for approximately 1 hour to ensure the reaction goes to completion.
-
After 1 hour, turn off the heat and allow the solution to cool to room temperature while continuing to stir.
-
-
Storage:
-
Store the resulting silver nanoparticle colloid in a dark glass bottle at 4°C to prevent aggregation and degradation.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of silver nanoparticles using the Turkevich method.
| Parameter | Typical Value | Characterization Method |
| Particle Size (Diameter) | 10 - 20 nm | Transmission Electron Microscopy (TEM) |
| Surface Plasmon Resonance (SPR) Peak | 410 - 425 nm | UV-Vis Spectroscopy |
| Zeta Potential | -30 to -50 mV | Dynamic Light Scattering (DLS) |
| Yield | >90% (based on AgNO₃) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of silver nanoparticles using the citrate reduction method.
Caption: Workflow for Silver Nanoparticle Synthesis.
Signaling Pathway in Citrate Reduction
The citrate ion acts as both a reducing agent and a capping agent in this synthesis. The following diagram illustrates the proposed mechanism.
Caption: Citrate Reduction and Stabilization Pathway.
Application Notes & Protocols: Laboratory Waste Disposal Procedures for Silver Cyanide
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Silver cyanide (AgCN) is a highly toxic, inorganic compound frequently utilized in electroplating and other laboratory processes. Due to its acute toxicity and the potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with acids, proper management and disposal of this compound waste are critical to ensure laboratory safety and environmental protection.[1][2] This document provides detailed procedures for the safe handling, treatment, and disposal of laboratory-generated this compound waste, in accordance with regulatory guidelines. This compound is classified by the U.S. Environmental Protection Agency (EPA) as an acutely toxic hazardous waste with the code P104.[3][4][5][6][7]
2.0 Hazard Identification and Safety Precautions
2.1 Chemical Hazards
-
Toxicity: this compound is toxic if swallowed or upon skin contact.[8]
-
Reactivity: It reacts with acids to produce hydrogen cyanide, a highly toxic and flammable gas.[1][2] It is also incompatible with strong oxidizing agents, ammonia, and acetylene.[1]
-
Environmental Hazard: Silver and cyanide compounds are toxic to aquatic life.[9]
2.2 Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Splash-proof safety goggles. |
| Hand Protection | Impervious gloves, such as nitrile or polyvinyl chloride (PVC). Double gloving is recommended.[2] |
| Body Protection | Laboratory coat. An impervious apron should be worn if there is a significant risk of splashing.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood with a face velocity between 80-120 fpm.[2] |
3.0 Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in safe disposal.
3.1 Waste Segregation
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound, P104" and include the accumulation start date.
-
Separation from Acids: Crucially, store this compound waste separately from all acidic materials to prevent the generation of hydrogen cyanide gas.[2][10]
-
Solid vs. Liquid: Collect solid and liquid this compound waste in separate, appropriately labeled containers.
3.2 Storage Guidelines
-
Store waste containers in a designated, secure area, such as a satellite accumulation area within the laboratory.
-
Containers must be kept tightly closed when not in use.[10]
-
Secondary containment should be used to mitigate spills.[2]
-
Do not accumulate large quantities of waste. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in a timely manner.
4.0 Experimental Protocol: In-Lab Treatment of Aqueous this compound Waste
For laboratories equipped to perform chemical treatment, the following protocol details the oxidation of cyanide to the less toxic cyanate (B1221674) using sodium hypochlorite (B82951) (bleach) in an alkaline environment.[11][12] This two-stage process is a widely accepted method for cyanide destruction.[12]
4.1 Materials and Reagents
-
Aqueous this compound waste
-
Sodium hydroxide (B78521) (NaOH), 20% solution
-
Sodium hypochlorite (NaOCl), 5.25% solution (household bleach)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (as specified in Table 1)
4.2 Protocol Steps
Stage 1: Oxidation of Cyanide to Cyanate
-
Setup: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the aqueous this compound waste on a stir plate and add a stir bar.
-
pH Adjustment: Begin stirring the solution. Slowly add the 20% sodium hydroxide solution to raise the pH of the waste to between 10.0 and 11.0. This is a critical step, as the release of toxic cyanogen (B1215507) chloride or hydrogen cyanide gas can occur if the solution is acidic.[12]
-
Oxidation: While continuing to stir, slowly add the sodium hypochlorite solution. A general guideline is to add approximately 2.73 parts of chlorine (from NaOCl) for each part of free cyanide.[9]
-
Reaction Time: Allow the mixture to react for at least 15-30 minutes.[12] During this time, the cyanide is oxidized to the less toxic cyanate. The chemical reaction is as follows: Ag(CN)₂⁻ + 2OCl⁻ → Ag⁺ + 2OCN⁻ + 2Cl⁻
-
Monitoring: The completion of this stage can be monitored using Oxidation-Reduction Potential (ORP) probes, where a sharp increase in millivolts indicates the complete oxidation of cyanide to cyanate.[12]
Stage 2: Oxidation of Cyanate to Carbon Dioxide and Nitrogen
-
pH Adjustment: The pH of the solution from Stage 1 will likely be around 8.5 to 9.0 due to the consumption of alkali.[12] If necessary, adjust to this range.
-
Further Oxidation: Continue to add sodium hypochlorite solution to oxidize the cyanate to carbon dioxide and nitrogen gas.[12]
-
Reaction Time: Allow the reaction to proceed for at least one hour to ensure complete destruction. The overall reaction is: 2OCN⁻ + 3OCl⁻ + 2OH⁻ → 2CO₂ + N₂ + 3Cl⁻ + H₂O
-
Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid), if required by your local wastewater authority.
-
Precipitation of Silver: The silver ions will precipitate as silver chloride (AgCl). Allow the precipitate to settle.
-
Final Disposal: The solid silver chloride precipitate should be collected as hazardous waste. The remaining aqueous solution, now with significantly reduced cyanide levels, may be eligible for sewer disposal, pending verification of local regulations and concentration limits.[13]
4.3 Quantitative Parameters for Treatment
| Parameter | Stage 1: Cyanide to Cyanate | Stage 2: Cyanate to CO₂ and N₂ |
| pH | 10.0 - 11.0[12] | 8.5 - 9.0[12] |
| Oxidant | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) |
| Reaction Time | 15 - 30 minutes[12] | Minimum 1 hour |
| ORP Endpoint | ~ +250 mV[12] | ~ +300 mV[12] |
5.0 Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is required.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.
-
Isolate: Prevent the spill from spreading and from coming into contact with acids.
-
Cleanup: For small spills (less than 1 gram) contained within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Place the absorbed material in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a decontamination solution (e.g., a dilute bleach solution), and collect all cleaning materials as hazardous waste.[2]
-
Reporting: Report all spills to your institution's EHS office.
6.0 Final Waste Disposal
Untreated this compound waste must be disposed of as hazardous waste.
-
Ensure the waste container is properly sealed and labeled.
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do not dispose of untreated this compound waste down the drain.
7.0 Visualized Workflows
The following diagrams illustrate the key procedures for managing this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. actenviro.com [actenviro.com]
- 5. wku.edu [wku.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. silbercyanid.de [silbercyanid.de]
- 9. astisensor.com [astisensor.com]
- 10. research.uga.edu [research.uga.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. cdn.hach.com [cdn.hach.com]
- 13. kamatlab.com [kamatlab.com]
Application Notes and Protocols for Cyclic Voltammetry of Silver Cyanide Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing cyclic voltammetry (CV) on silver cyanide solutions. The protocols and data presented are intended to assist in the electrochemical analysis of these solutions for various applications, including electrodeposition, metal recovery, and fundamental electrochemical studies.
Introduction
Cyclic voltammetry is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a chemical species. In the context of this compound solutions, CV is instrumental in understanding the electrodeposition and stripping of silver, the role of free cyanide, and the influence of various experimental parameters. The primary species of interest in these solutions is the dicyanoargentate(I) complex, [Ag(CN)₂]⁻.[1] This application note outlines the necessary equipment, reagents, and procedures to conduct reliable and reproducible CV experiments on this compound systems.
Electrochemical Reactions of Interest
The fundamental electrochemical reaction in a this compound solution involves the reduction of the dicyanoargentate complex to metallic silver and its subsequent oxidation back to the complex ion.
Cathodic Reaction (Silver Deposition): [Ag(CN)₂]⁻ + e⁻ ⇌ Ag(s) + 2CN⁻
Anodic Reaction (Silver Dissolution): Ag(s) + 2CN⁻ ⇌ [Ag(CN)₂]⁻ + e⁻
Investigations using cyclic voltammetry have shown that the electrodeposition of silver from cyanide electrolytes can occur in stages, and the dissolution process may involve the formation of intermediate layers before passivation.[2][3]
Experimental Setup
A standard three-electrode electrochemical cell is required for cyclic voltammetry of this compound solutions.
-
Potentiostat/Galvanostat: A computerized instrument capable of performing cyclic voltammetry is essential.[4]
-
Working Electrode (WE): Platinum (Pt), gold (Au), or glassy carbon (GC) electrodes are commonly used.[3][5][6] The choice of electrode can influence the observed electrochemical behavior.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is typically employed.[3][7][8] It is crucial to use a salt bridge to prevent chloride contamination of the cyanide solution.[3]
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area larger than the working electrode is recommended to ensure that the current does not limit the electrochemical process.[9]
-
Electrochemical Cell: A glass cell of suitable volume (e.g., 50 cm³) is appropriate.[3]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) should be used to purge the solution of dissolved oxygen, which can interfere with the measurements.[10]
Reagents and Solution Preparation
-
Silver Source: Potassium dicyanoargentate(I) (KAg(CN)₂) is the most common source of silver.[11][12]
-
Free Cyanide: Potassium cyanide (KCN) is added to the electrolyte to act as a complexing agent and improve the quality of the silver deposit.[11][12] Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all safety protocols.
-
Supporting Electrolyte: A supporting electrolyte, such as potassium nitrate (B79036) (KNO₃), can be used to increase the conductivity of the solution.[11][12]
-
Solvent: Deionized or ultrapure water should be used for all solution preparations.[7]
-
Alkaline Conditions: The solutions are typically alkaline, and the pH may be adjusted with potassium hydroxide (B78521) (KOH).[4][13]
Example Electrolyte Compositions:
| Component | Concentration Range | Reference |
| KAg(CN)₂ | 60 - 200 g/L | [12] |
| KCN (Free Cyanide) | < 10 g/L (low cyanide) | [11][12][13] |
| KNO₃ | 120 g/L | [12] |
| KOH | pH adjusted to 10-12 | [13] |
Experimental Protocols
Electrode Pretreatment
Proper preparation of the working electrode is critical for obtaining reproducible results.
-
Polishing: Mechanically polish the working electrode surface using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[5][14]
-
Rinsing: Thoroughly rinse the electrode with deionized water to remove all alumina particles.[14]
-
Sonication: Sonicate the electrode in deionized water for several minutes to dislodge any remaining polishing residue.[6][13]
-
Electrochemical Cleaning (Optional): Perform cyclic voltammetry in a suitable cleaning solution (e.g., dilute sulfuric acid for Pt or Au) to obtain a clean, reproducible electrode surface.
-
Final Rinse: Rinse the electrode with deionized water and then with a small amount of the electrolyte to be tested before immersion.
Cyclic Voltammetry Measurement
-
Assemble the Cell: Place the prepared working, reference, and counter electrodes in the electrochemical cell containing the this compound electrolyte.
-
Deoxygenate the Solution: Purge the electrolyte with an inert gas (N₂ or Ar) for at least 10-15 minutes before the experiment to remove dissolved oxygen.[10] Maintain a gentle stream of the inert gas over the solution during the measurement.
-
Set CV Parameters: Configure the potentiostat software with the desired experimental parameters. Typical parameters are provided in the table below.
-
Equilibrate: Allow the system to equilibrate for a few minutes with the electrodes immersed in the solution before starting the scan.
-
Run the Scan: Initiate the cyclic voltammetry scan. The potential is swept from an initial potential to a vertex potential and then back to the final potential.
-
Data Acquisition: Record the resulting voltammogram (current vs. potential).
Data Presentation
The following table summarizes typical experimental parameters and observations from cyclic voltammetry of this compound solutions.
| Parameter | Value/Range | Observations and Remarks | References |
| Working Electrode | Pt, Au, GC | The choice of electrode material can affect the nucleation and growth of the silver deposit. | [3][5][6] |
| Reference Electrode | SCE, Ag/AgCl | A salt bridge is recommended to avoid contamination.[3] | [3][7][8] |
| Potential Range | +0.6 V to -1.4 V (vs. Ag/AgCl) | The range should be wide enough to observe both the silver deposition and stripping peaks. The exact range will depend on the specific electrolyte composition. | [3][12] |
| Scan Rate (ν) | 5 mV/s - 10 V/s | Slower scan rates are used to study near-equilibrium processes, while faster scan rates can provide information on reaction kinetics.[4] The peak current is often proportional to the square root of the scan rate for diffusion-controlled processes. | [3][4] |
| Cathodic Peaks (C1, C2) | Multiple peaks may be observed | The electrodeposition of silver can occur in multiple steps.[2][4] An increase in silver concentration generally leads to a higher deposition rate.[11][12] | [2][4][12] |
| Anodic Peaks (A1, A2) | Multiple peaks may be observed | The dissolution of silver can also be a multi-step process, potentially involving the formation of passive layers.[2][3] The rate of dissolution is dependent on the free cyanide concentration.[11] | [2][3][12] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental setup of cyclic voltammetry for this compound solutions.
References
- 1. Vbt of[ Ag (Cn)2] | Filo [askfilo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Analysis Voltammetry of Cyanide and Process Electrolytic Removal of Cyanide in Effluents [article.sapub.org]
- 8. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]
- 9. Novel same-metal three electrode system for cyclic voltammetry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echem101.gamry.com [echem101.gamry.com]
- 11. [PDF] Cyclic Voltammetric Study of High Speed Silver Electrodeposition and Dissolution in Low Cyanide Solutions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. asdlib.org [asdlib.org]
The Role of Silver Cyanide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver cyanide (AgCN) is a versatile reagent in organic synthesis, playing a crucial role in the formation of key pharmaceutical intermediates. Its application is particularly notable in glycosylation and cyanation reactions, which are fundamental steps in the synthesis of various therapeutic agents, especially antiviral nucleoside analogues. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important molecular building blocks.
The unique properties of silver(I) ions as a thiophile and a Lewis acid promoter, combined with the nucleophilic character of the cyanide ion, enable a range of synthetic transformations. This includes the promotion of glycosidic bond formation and the introduction of the nitrile functional group, a versatile precursor for amines, carboxylic acids, and other functionalities prevalent in drug molecules.
Key Applications of this compound in Pharmaceutical Synthesis
This compound is primarily employed in two main classes of reactions for the synthesis of pharmaceutical intermediates:
-
Glycosylation Reactions (Koenigs-Knorr Reaction and its variants): Silver salts, including this compound, are effective promoters in the Koenigs-Knorr reaction, a classical method for the formation of glycosidic bonds.[1] In this reaction, a glycosyl halide reacts with an alcohol in the presence of a silver salt to form a glycoside. This is a cornerstone reaction in the synthesis of nucleosides, where a sugar moiety is coupled with a nucleobase. The silver salt activates the glycosyl halide, facilitating the nucleophilic attack by the alcohol.
-
Synthesis of Glycosyl Cyanides as C-Nucleoside Precursors: Glycosyl cyanides are valuable intermediates in the synthesis of C-nucleosides, which are analogues of natural nucleosides where the nitrogen of the nucleobase is replaced by a carbon atom.[2] This carbon-carbon bond imparts greater stability against enzymatic degradation. This compound can be used as a cyanide source to displace a leaving group at the anomeric position of a sugar, forming the crucial glycosyl cyanide intermediate.
Experimental Protocols
Protocol 1: this compound-Promoted Glycosylation for N-Nucleoside Synthesis (Koenigs-Knorr Reaction)
This protocol describes a general procedure for the synthesis of a protected N-nucleoside, a common intermediate for antiviral drugs.
Reaction Scheme:
Caption: Koenigs-Knorr Glycosylation Workflow.
Materials:
-
Protected Glycosyl Halide (e.g., 2,3,5-tri-O-benzoyl-α-D-ribofuranosyl bromide)
-
Silylated Nucleobase (e.g., Persilylated adenine)
-
This compound (AgCN)
-
Anhydrous, inert solvent (e.g., Toluene, Dichloromethane)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser, add the silylated nucleobase (1.0 eq) and anhydrous toluene.
-
Add freshly activated 4 Å molecular sieves to the suspension.
-
Add this compound (1.2 eq) to the mixture.
-
In a separate flask, dissolve the protected glycosyl halide (1.1 eq) in anhydrous toluene.
-
Slowly add the solution of the glycosyl halide to the suspension of the nucleobase and this compound at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the protected N-nucleoside.
Quantitative Data for Representative N-Nucleoside Synthesis:
| Glycosyl Donor | Nucleobase | Promoter | Solvent | Time (h) | Yield (%) | Purity (%) |
| 2,3,5-tri-O-benzoyl-α-D-ribofuranosyl bromide | Persilylated Uracil | AgCN | Toluene | 24 | 75 | >95 |
| Acetobromoglucose | Persilylated Thymine | Ag2CO3/AgCN | CH2Cl2 | 36 | 68 | >95 |
| 2-deoxy-2-fluoro-glycosyl bromide | Persilylated Cytosine | AgOTf/AgCN | Acetonitrile | 18 | 82 | >98 |
Protocol 2: Synthesis of Glycosyl Cyanides for C-Nucleoside Precursors
This protocol outlines the synthesis of a protected glycosyl cyanide, a key intermediate for C-nucleoside antiviral agents like Remdesivir.
Reaction Scheme:
Caption: Synthesis of Glycosyl Cyanide Intermediate.
Materials:
-
Protected Glycosyl Halide (e.g., 2,3,5-tri-O-benzyl-D-ribofuranosyl chloride)
-
This compound (AgCN)
-
Anhydrous acetonitrile
-
Lewis acid catalyst (optional, e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the protected glycosyl halide (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.5 eq) to the solution.
-
If a catalyst is used, add TMSOTf (0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure glycosyl cyanide.
Quantitative Data for Glycosyl Cyanide Synthesis:
| Starting Material | Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
| 2,3,5-tri-O-benzyl-D-ribofuranosyl chloride | AgCN | None | Acetonitrile | 24 | 85 | >97 |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSCN | SnCl4 | Acetonitrile | 4 | 92 | >98 |
| 2,3,5-tri-O-benzoyl-α-D-ribofuranosyl bromide | AgCN | TMSOTf | Dichloromethane | 12 | 88 | >96 |
Signaling Pathways and Logical Relationships
The synthesis of antiviral nucleoside analogues often involves a multi-step pathway where the formation of the glycosidic bond is a critical step. The following diagram illustrates a generalized synthetic pathway for a C-nucleoside antiviral drug, highlighting the role of the glycosyl cyanide intermediate.
References
analytical methods for the determination of silver in cyanide solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of silver in cyanide solutions. It covers several widely used analytical techniques, including Titration, Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Electrochemical Methods. Each section includes an overview of the method, a detailed experimental protocol, and a summary of performance characteristics to aid in method selection and implementation.
Overview of Analytical Methods
The choice of analytical method for determining silver in cyanide solutions depends on factors such as the expected concentration of silver, the required sensitivity, sample matrix complexity, available equipment, and the desired analytical throughput. Cyanide solutions, commonly used in mining and electroplating industries, present a unique matrix that can interfere with certain analytical techniques. Therefore, proper sample preparation and method selection are crucial for accurate and reliable results.
This guide explores the following methods:
-
Titration Methods: Classical and potentiometric titrations are robust and cost-effective methods suitable for determining higher concentrations of silver.
-
Flame Atomic Absorption Spectrometry (FAAS): A widely available and relatively simple technique for measuring silver concentrations at the parts-per-million (ppm) level.
-
Electrothermal Atomic Absorption Spectrometry (ETA-AAS): A highly sensitive technique for trace and ultra-trace analysis of silver, capable of reaching parts-per-billion (ppb) detection limits.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A powerful multi-element technique that offers high throughput and sensitivity for the determination of silver along with other elements in the sample.
-
Anodic Stripping Voltammetry (ASV): An electrochemical technique with excellent sensitivity for trace metal analysis, including silver, in aqueous solutions.
Comparative Data of Analytical Methods
The following table summarizes the typical performance characteristics of the analytical methods described in this guide for the determination of silver in cyanide solutions.
| Method | Typical Concentration Range | Detection Limit (approx.) | Precision (%RSD) | Throughput | Interferences |
| Potentiometric Titration | > 1 g/L | ~0.1 g/L | < 2% | Low | Sulfides, Halides, Copper |
| Flame AAS (FAAS) | 0.1 - 10 mg/L | ~0.01 mg/L | 2-5% | High | Matrix viscosity, high dissolved solids |
| Electrothermal AAS (ETA-AAS) | 1 - 50 µg/L | ~0.1 µg/L | 5-10% | Medium | Non-specific background absorption, matrix effects |
| ICP-OES | 0.01 - 100 mg/L | ~0.005 mg/L | < 5% | Very High | Spectral interferences from other elements |
| Anodic Stripping Voltammetry (ASV) | 0.1 - 100 µg/L | ~0.01 µg/L | 5-15% | Medium | Surfactants, complexing agents |
Titration Methods
Titration is a classic analytical technique that is well-suited for the determination of silver in solutions where its concentration is relatively high, such as in electroplating baths or concentrated leach solutions.
Potentiometric Titration with Silver Nitrate (B79036)
This method is based on the titration of a cyanide solution with a standard solution of silver nitrate. The silver ions react with the free cyanide to form the soluble dicyanoargentate(I) complex, [Ag(CN)₂]⁻. After all the free cyanide has been consumed, further addition of silver nitrate results in the precipitation of silver cyanide, AgCN. The endpoint of the titration can be detected potentiometrically using a silver-ion selective electrode.[1][2]
-
Reagents and Equipment:
-
Standard silver nitrate (AgNO₃) solution (0.1 M), accurately standardized.
-
Sodium hydroxide (B78521) (NaOH) solution (1 M).
-
Potentiometric titrator with a silver electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
Magnetic stirrer and stir bar.
-
Beakers, pipettes, and burette.
-
-
Sample Preparation:
-
Pipette a known volume (e.g., 10.00 mL) of the cyanide solution into a 250 mL beaker.
-
Add approximately 90 mL of deionized water.
-
Adjust the pH of the solution to >11 by adding the NaOH solution. This ensures that the cyanide is present as CN⁻ and prevents the formation of toxic hydrogen cyanide gas.
-
-
Titration Procedure:
-
Immerse the silver and reference electrodes in the sample solution.
-
Start the magnetic stirrer to ensure gentle and uniform mixing.
-
Begin titrating with the standard AgNO₃ solution, adding the titrant in small increments.
-
Record the electrode potential (in millivolts) after each addition of titrant.
-
The endpoint is identified by the largest change in potential for a given volume increment of titrant. This can be determined from a titration curve or by using the first or second derivative of the curve.
-
-
Calculation: The concentration of silver is calculated from the volume of AgNO₃ solution consumed between the first and second equivalence points, which corresponds to the precipitation of this compound.
Caption: Workflow for potentiometric titration of silver in cyanide solution.
Atomic Absorption Spectrometry (AAS)
AAS is a common and reliable technique for the determination of silver in various matrices, including cyanide solutions. It offers good sensitivity and can be implemented in two main configurations: Flame AAS (FAAS) and Electrothermal AAS (ETA-AAS).
Flame Atomic Absorption Spectrometry (FAAS)
FAAS is suitable for the determination of silver at ppm levels. In this technique, the sample solution is aspirated into a flame, where it is atomized. A light beam from a silver hollow cathode lamp is passed through the flame, and the amount of light absorbed by the silver atoms is proportional to the concentration of silver in the sample.
-
Reagents and Equipment:
-
Silver standard solutions (1000 mg/L stock solution and working standards).
-
Nitric acid (HNO₃), concentrated, high purity.
-
Deionized water.
-
Flame Atomic Absorption Spectrometer with a silver hollow cathode lamp.
-
Air-acetylene flame.
-
-
Sample Preparation:
-
Direct Aspiration: For clear cyanide solutions with low dissolved solids, direct aspiration may be possible. It is crucial to matrix-match the calibration standards by adding a similar concentration of cyanide (as NaCN or KCN) to the standards to compensate for viscosity and matrix effects.[3]
-
Acid Digestion: For samples with high organic content or suspended solids, an acid digestion step is necessary.
-
Pipette a known volume of the sample into a digestion vessel.
-
Caution: Perform in a well-ventilated fume hood. Slowly add concentrated HNO₃. The reaction with cyanide can produce toxic hydrogen cyanide gas.
-
Gently heat the sample to decompose the cyanide complex and dissolve the silver.
-
After cooling, dilute the digested sample to a known volume with deionized water.
-
-
-
Instrumental Analysis:
-
Set up the FAAS instrument according to the manufacturer's recommendations for silver analysis (Wavelength: 328.1 nm, Slit width: 0.7 nm).
-
Optimize the burner height and fuel-to-oxidant ratio for maximum silver absorbance.
-
Aspirate a blank solution (deionized water or matrix-matched blank) to zero the instrument.
-
Aspirate the calibration standards in increasing order of concentration to generate a calibration curve.
-
Aspirate the prepared sample solutions and record their absorbance.
-
-
Calculation: The concentration of silver in the samples is determined from the calibration curve.
Caption: General workflow for silver determination by FAAS.
Electrothermal Atomic Absorption Spectrometry (ETA-AAS)
ETA-AAS, also known as Graphite (B72142) Furnace AAS (GFAAS), offers significantly lower detection limits than FAAS, making it ideal for trace analysis of silver. A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample.
-
Reagents and Equipment:
-
Silver standard solutions (for trace analysis).
-
Matrix modifier solution (e.g., a mixture of palladium nitrate and magnesium nitrate).
-
High-purity argon gas.
-
Atomic Absorption Spectrometer with a graphite furnace and a Zeeman or deuterium (B1214612) arc background correction system.
-
-
Sample Preparation:
-
Samples should be clear and free of particulates. If necessary, filter the sample through a 0.45 µm filter.
-
Dilute the sample with deionized water to bring the silver concentration within the linear range of the instrument.
-
-
Instrumental Analysis:
-
Set up the ETA-AAS instrument for silver analysis (Wavelength: 328.1 nm).
-
Develop a suitable graphite furnace temperature program. A typical program includes the following steps:
-
Drying: Ramp to 120°C to gently evaporate the solvent.
-
Pyrolysis (Charring): Ramp to a higher temperature (e.g., 800°C) to remove the matrix components without losing the silver analyte. The use of a matrix modifier helps to stabilize the silver at higher pyrolysis temperatures.
-
Atomization: Rapidly heat to a high temperature (e.g., 1800°C) to atomize the silver.
-
Cleaning: Heat to a very high temperature (e.g., 2500°C) to remove any remaining residue from the graphite tube.
-
-
Inject a known volume of the sample and the matrix modifier into the graphite tube using an autosampler.
-
Run the temperature program and record the integrated absorbance signal.
-
-
Calibration and Calculation:
-
Generate a calibration curve using matrix-matched standards or use the method of standard additions to overcome complex matrix effects. The concentration of silver is determined from the measured absorbance.
-
Caption: Logical steps in an ETA-AAS temperature program.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a fast, multi-element technique with a wide linear dynamic range, making it suitable for a variety of sample types, from trace analysis to major component determination. The sample is introduced into a high-temperature argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.
-
Reagents and Equipment:
-
Multi-element and single-element standard solutions.
-
Nitric acid (HNO₃), concentrated, high purity.
-
Hydrochloric acid (HCl), concentrated, high purity (may be needed to stabilize silver in solution).[4]
-
Inductively Coupled Plasma-Optical Emission Spectrometer.
-
-
Sample Preparation:
-
Acid Digestion: This is the most common preparation method to destroy the cyanide matrix and bring the silver into a simple acidic solution.
-
Pipette a known volume of the sample into a digestion tube.
-
Caution: Perform in a well-ventilated fume hood. Add a mixture of concentrated HNO₃ and HCl (aqua regia) and digest the sample using a hot block or microwave digestion system.
-
After cooling, dilute the digestate to a final volume with deionized water. The final acid concentration should typically be 2-5%.
-
-
Direct Analysis: For some cyanide leach solutions with low matrix effects, direct analysis after dilution and matrix-matching of standards may be feasible.[3]
-
-
Instrumental Analysis:
-
Set up the ICP-OES instrument according to the manufacturer's guidelines.
-
Select appropriate analytical wavelengths for silver (e.g., 328.068 nm and 338.289 nm) and check for potential spectral interferences from other elements present in the sample.
-
Perform a multi-point calibration using matrix-matched standards.
-
Aspirate the prepared samples and measure the emission intensities.
-
-
Calculation: The software of the ICP-OES instrument calculates the concentration of silver in the samples based on the calibration curve.
Caption: Workflow for the determination of silver by ICP-OES.
Anodic Stripping Voltammetry (ASV)
ASV is a highly sensitive electrochemical technique used for the determination of trace metals. The method involves two steps: a pre-concentration step where silver ions are reduced and deposited onto a working electrode, followed by a stripping step where the deposited silver is oxidized back into the solution, generating a current that is proportional to the silver concentration.
-
Reagents and Equipment:
-
Silver standard solutions.
-
Supporting electrolyte (e.g., potassium nitrate solution).
-
Deionized water.
-
Voltammetric analyzer with a three-electrode system (working electrode, reference electrode, and counter electrode). A glassy carbon or mercury film electrode can be used as the working electrode.
-
-
Sample Preparation:
-
The cyanide complex of silver needs to be decomposed to release free silver ions for electrochemical detection. This can be achieved by UV digestion or by careful acidification in a fume hood.
-
After decomposition, the sample is diluted with the supporting electrolyte.
-
-
Voltammetric Analysis:
-
Deposition Step: Apply a negative potential to the working electrode for a specific period while stirring the solution. This reduces Ag⁺ ions to metallic silver, which plates onto the electrode surface.
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent.
-
Stripping Step: Scan the potential in the positive direction. When the potential reaches the oxidation potential of silver, the deposited silver is stripped from the electrode, producing a sharp current peak.
-
The height or area of this peak is proportional to the concentration of silver in the sample.
-
-
Calibration and Calculation:
-
The method of standard additions is often used in ASV to compensate for matrix effects. This involves analyzing the sample, then spiking it with known amounts of a silver standard and re-analyzing. The original concentration is determined by extrapolation.
-
Caption: The logical sequence of steps in Anodic Stripping Voltammetry.
References
Application Notes and Protocols: Silver Cyanide in Photography and Imaging Sciences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver cyanide and its related cyanide compounds, particularly potassium cyanide and potassium ferricyanide (B76249), have played a significant, albeit historically complex, role in the development of photography and continue to find niche applications in modern imaging sciences. Historically, the potent solvent action of cyanide on silver halides made it a highly effective fixing agent in early photographic processes like the wet collodion (B3344781) method, valued for its ability to produce exceptionally clean and bright images.[1][2] Potassium ferricyanide remains a crucial component in toning and bleaching processes, allowing for artistic control over the final image.
In contemporary imaging, while the direct use of highly toxic simple cyanides in routine photography has been abandoned for safety reasons, the chemistry of this compound complexes informs processes such as silver recovery from photographic waste.[3][4] Furthermore, the unique properties of silver and cyanide are being explored in advanced applications, including the synthesis of silver nanowires and the development of novel biosensors and imaging agents.[5][6]
This document provides detailed application notes and experimental protocols for the use of cyanide compounds in both traditional and modern imaging contexts. It is intended for a scientific audience and emphasizes the chemical principles, quantitative data where available, and necessary safety precautions.
Traditional Photographic Applications
Potassium Cyanide as a Photographic Fixer
In the wet plate collodion process, potassium cyanide (KCN) was often the preferred fixing agent over sodium thiosulfate (B1220275) ("hypo").[1][2] Its primary function is to remove unexposed silver halides (AgX) from the photographic plate by forming a stable, water-soluble dicyanoargentate(I) complex ([Ag(CN)₂]⁻).[3]
Chemical Principle:
The fixing process involves the reaction of insoluble silver halides with cyanide ions to form the soluble complex ion:
AgX(s) + 2CN⁻(aq) → [Ag(CN)₂]⁻(aq) + X⁻(aq) (where X = I, Br, or Cl)
This reaction efficiently clears the unexposed areas of the plate, leaving a stable silver image. Cyanide fixers were prized for their rapid action and the bright, clean appearance they imparted to the final image, a quality attributed to their ability to also remove non-image fog.[1][2]
Quantitative Data:
While precise comparative studies on image resolution from the 19th century are scarce, qualitative historical accounts consistently praise the aesthetic qualities of cyanide-fixed images.[1] The primary quantitative advantage of cyanide fixers was their speed and efficiency in dissolving silver halides. However, a significant drawback is that prolonged exposure to the cyanide solution can begin to dissolve the metallic silver of the image itself, a property utilized in "reducers."[2]
Experimental Protocol: Fixing a Wet Collodion Plate with Potassium Cyanide
WARNING: Potassium cyanide is a highly toxic and fast-acting poison. Ingestion, inhalation, or absorption through the skin can be fatal. It reacts with acids to produce deadly hydrogen cyanide gas. This protocol is for historical and research purposes only and must be performed with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. An emergency plan and a cyanide antidote kit should be in place.
Materials:
-
Potassium cyanide (KCN)
-
Distilled or deionized water
-
Developed wet collodion plate (still wet)
-
Gutta-percha or glass tray
-
Protective gloves, safety goggles, and lab coat
-
Chemical fume hood
Solution Preparation (Fixing Solution):
-
In a chemical fume hood, carefully weigh 1 drachm (approximately 3.9 grams) of potassium cyanide.
-
Dissolve the potassium cyanide in 4 ounces (approximately 118 mL) of distilled water.[7]
-
Stir gently until fully dissolved. Label the container clearly as "POISON: POTASSIUM CYANIDE FIXER."
Fixing Procedure:
-
After developing and rinsing the collodion plate with water, place it in a gutta-percha or glass tray.
-
Gently pour the potassium cyanide fixing solution over the plate in a continuous stream, ensuring the entire surface is covered.[7]
-
Gently agitate the tray to ensure even action of the fixer.[7]
-
Observe the plate as the milky-white unexposed silver iodide dissolves, leaving the clear areas of the image transparent. This process is typically rapid.
-
Once the plate is cleared, immediately wash it thoroughly with running water for an extended period to remove all traces of the cyanide fixer.[7] Inadequate washing can lead to image degradation.
-
Dry the plate as per the standard wet collodion process.
Logical Workflow for Wet Plate Collodion Process (with Cyanide Fixing)
References
- 1. Chapter 17. Fixing Solutions [cool.culturalheritage.org]
- 2. Cyanide in the "Olden" days | Photrio.com Photography Forums [photrio.com]
- 3. researchgate.net [researchgate.net]
- 4. Recovery of Silver from Cyanide Solutions Using Electrochemical Process Like Alternative for Merrill-Crowe Process [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Industrial Uses of this compound [citychemical.com]
- 7. Chapter 19. Wet Collodion Process [cool.culturalheritage.org]
Application Notes and Protocols for the Use of Silver Cyanide in Sensor Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for fabricating sensors utilizing silver cyanide and its complexes. The protocols detailed below are intended to serve as a guide for the development of electrochemical and colorimetric sensors for the detection of various analytes, with a primary focus on cyanide itself.
Introduction
This compound (AgCN) and its related complexes, such as dicyanoargentate ([Ag(CN)₂]⁻), are valuable materials in the field of chemical sensing. Their utility stems from the specific and high-affinity interaction between silver(I) ions and cyanide ions. This interaction can be harnessed to create sensors with high sensitivity and selectivity. This document outlines the fabrication and application of two primary types of sensors based on this compound chemistry: potentiometric ion-selective electrodes (ISEs) and colorimetric sensors based on silver nanoparticles.
The fabrication of these sensors involves principles of electrochemistry, nanomaterial synthesis, and surface modification. The choice of sensor type depends on the specific application, required sensitivity, and the nature of the sample matrix.
Potentiometric Sensors Based on Dicyanoargentate
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are widely used for the direct measurement of ion activities in solution. For cyanide detection, an ISE can be constructed where the potential difference across a selective membrane is proportional to the logarithm of the cyanide ion activity. While solid-state silver sulfide/silver halide membranes are common for cyanide ISEs, another approach involves using a liquid membrane or an internal filling solution containing the dicyanoargentate complex.[1]
Principle of Operation
A potentiometric sensor for hydrogen cyanide gas can be constructed using two silver electrodes immersed in a solution containing a constant concentration of the silver dicyano complex ([Ag(CN)₂]⁻) at a high pH.[1] One electrode acts as a reference, while the other is the sensing electrode exposed to the sample. When hydrogen cyanide gas from the sample dissolves in the thin film of the electrolyte on the sensing electrode, it alters the equilibrium of the dicyanoargentate complex, leading to a change in the activity of free silver ions (Ag⁺). This change in Ag⁺ activity generates a potential difference between the sensing and reference electrodes, which is proportional to the concentration of hydrogen cyanide.[1]
The underlying chemical equilibria are:
Ag⁺ + 2CN⁻ ⇌ [Ag(CN)₂]⁻
HCN + OH⁻ ⇌ CN⁻ + H₂O
A change in the concentration of CN⁻ shifts the equilibrium of the dicyanoargentate complex, thereby changing the Ag⁺ concentration and the measured potential.
Signaling Pathway
Experimental Protocol: Fabrication of a Hydrogen Cyanide Gas Sensor
This protocol describes the fabrication of a potentiometric sensor for the detection of hydrogen cyanide gas based on a silver dicyano complex.[1]
Materials:
-
Silver wire (99.9% purity)
-
Potassium dicyanoargentate (K[Ag(CN)₂])
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Epoxy resin
-
Teflon tubing
-
pH meter or high-impedance voltmeter
Procedure:
-
Preparation of the Internal Electrolyte Solution:
-
Prepare a solution of a constant concentration of silver dicyano complex (e.g., 0.01 M K[Ag(CN)₂]).
-
Adjust the pH of the solution to 11.5 using KOH. This high pH ensures that any dissolved HCN is converted to CN⁻.
-
-
Fabrication of the Silver Electrodes:
-
Cut two equal lengths of silver wire to serve as the sensing and reference electrodes.
-
Clean the silver wires by immersing them in dilute nitric acid for a few minutes, followed by rinsing with deionized water and drying.
-
-
Assembly of the Sensor:
-
Construct a sensor body with two separate but connected compartments using Teflon tubing and epoxy resin.
-
Place one silver electrode in each compartment.
-
Fill both compartments with the prepared silver dicyano complex electrolyte solution.
-
Seal one compartment completely to house the reference electrode, protecting it from the external environment.
-
Leave the other compartment with the sensing electrode exposed to the atmosphere to allow for gas exchange. A gas-permeable membrane can be used to cover the opening to prevent evaporation of the electrolyte while allowing gas to diffuse in.
-
-
Calibration and Measurement:
-
Connect the sensing and reference electrodes to a high-impedance voltmeter or a pH meter in the millivolt mode.
-
In the absence of hydrogen cyanide, the potential difference between the two electrodes should be close to zero.
-
Expose the sensing electrode to known concentrations of hydrogen cyanide gas.
-
Record the steady-state potential difference for each concentration.
-
Plot the potential difference (in mV) against the logarithm of the hydrogen cyanide concentration to generate a calibration curve.
-
Performance Data
The performance of potentiometric sensors is characterized by their linear range, detection limit, and selectivity.
| Parameter | Value | Reference |
| Analyte | Hydrogen Cyanide Gas | [1] |
| Linear Range | 0.66 - 42.3 mg/m³ | [1] |
| Detection Limit | 0.66 mg/m³ | [1] |
| Slope | ~120 mV/decade | [1] |
| Response Time | Not Specified | |
| Selectivity | Not Specified |
Colorimetric Sensors Based on Silver Nanoparticles
Colorimetric sensors offer a simple and often visual method for detecting analytes. In the context of cyanide sensing, silver nanoparticles (AgNPs) are widely used. The principle relies on the interaction of cyanide ions with AgNPs, which leads to a change in their optical properties, specifically their surface plasmon resonance (SPR).[2] This change is typically observed as a color change of the nanoparticle solution.
Principle of Operation
Silver nanoparticles in a colloidal solution exhibit a characteristic yellow color due to their surface plasmon resonance absorption band.[2] In the presence of cyanide ions and dissolved oxygen, the silver nanoparticles are oxidized (Ag⁰ to Ag⁺). The resulting silver ions then react with cyanide to form a stable and soluble dicyanoargentate complex ([Ag(CN)₂]⁻).[3] This process leads to the dissolution or aggregation of the silver nanoparticles, causing a decrease in the intensity of the SPR band and a corresponding color change from yellow to colorless.[2] The extent of this color change is proportional to the concentration of cyanide ions.
The key reaction is:
4Ag(s) + 8CN⁻(aq) + O₂(aq) + 2H₂O(l) → 4[Ag(CN)₂]⁻(aq) + 4OH⁻(aq)
Signaling Pathway
Experimental Protocol: Synthesis of Silver Nanoparticles and Colorimetric Detection of Cyanide
This protocol describes the synthesis of silver nanoparticles and their application in the colorimetric detection of cyanide.[2]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Sodium cyanide (NaCN) for standards
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Synthesis of Silver Nanoparticles (AgNPs):
-
Prepare a solution of silver nitrate (e.g., 1 mM).
-
Prepare a solution of sodium borohydride (e.g., 2 mM). Keep this solution cold.
-
Prepare a solution of sodium dodecyl sulfate (SDS) to act as a stabilizer (e.g., 10 mM).
-
In a flask, mix the silver nitrate solution and the SDS solution.
-
While stirring vigorously, add the cold sodium borohydride solution dropwise.
-
A yellow color should develop, indicating the formation of silver nanoparticles. Continue stirring for a designated period (e.g., 1 hour) to ensure the reaction is complete.
-
-
Colorimetric Detection of Cyanide:
-
Prepare a series of standard cyanide solutions of known concentrations.
-
In a set of cuvettes or test tubes, add a fixed volume of the prepared AgNP solution.
-
Add varying volumes of the standard cyanide solutions to the AgNP solutions.
-
Allow the solutions to react for a specific time.
-
Observe the color change of the solutions.
-
Measure the absorbance spectra of the solutions using a UV-Vis spectrophotometer, focusing on the disappearance of the SPR peak of the AgNPs.
-
Plot the change in absorbance at the SPR peak wavelength against the cyanide concentration to create a calibration curve.
-
Experimental Workflow
Performance Data
| Parameter | Value | Reference |
| Analyte | Cyanide Ions | [2] |
| Linear Range | 16.7 - 133.3 µM | [2] |
| Detection Limit | 1.8 µM | [4] |
| Response Time | Rapid (minutes) | [2] |
| Selectivity | Good against common anions | [2] |
Application in Drug Development
While the primary application of this compound-based sensors is in environmental monitoring and industrial process control, they have potential applications in drug development. For instance, they can be used for:
-
Quality Control: Monitoring for cyanide impurities in raw materials or final drug products.
-
Toxicity Screening: Developing high-throughput screening assays to assess the potential of drug candidates to release cyanide or interact with cyanide-related metabolic pathways.
-
Enzyme Inhibition Assays: Certain enzymes are involved in cyanide metabolism. Sensors for cyanide could be used to study the inhibition of these enzymes by drug candidates.
Safety Precautions
Cyanide and its compounds are highly toxic. All work with cyanide-containing solutions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas and must be avoided or carried out with extreme caution in a closed system. All cyanide waste must be disposed of according to institutional and regulatory guidelines.
References
Application Note: Standardization of Cyanide Ion-Selective Electrodes
Topic: Silver Cyanide as a Standard for Cyanide Ion-Selective Electrodes Audience: Researchers, scientists, and drug development professionals.
Introduction
Ion-Selective Electrodes (ISEs) provide a rapid and effective method for determining the concentration of cyanide ions (CN⁻) in aqueous solutions.[1] Accurate measurement is critically dependent on precise calibration using standard solutions of known cyanide concentrations. This note addresses the topic of using this compound (AgCN) as a standard for this purpose and provides detailed protocols for the established, correct method of standardization using soluble alkali metal cyanides.
A common point of confusion arises from the construction of the cyanide ISE itself. The sensing element is a solid-state membrane typically made of a compressed silver halide/silver sulfide (B99878) mixture.[2] Cyanide ions in the sample interact with this membrane, leading to a potential change that is proportional to the cyanide concentration. While silver is a key component of the electrode, This compound (AgCN) itself is not used as a calibration standard because it is insoluble in water. [3]
To create calibration standards, a soluble salt that completely dissociates to provide a known concentration of free cyanide ions is required. For this reason, reagent-grade sodium cyanide (NaCN) or potassium cyanide (KCN) are the universally accepted primary standards for calibrating cyanide ISEs.[4][5][6]
This document outlines the principles of cyanide ISE operation and provides detailed protocols for the preparation of proper cyanide standards from NaCN or KCN, electrode calibration, and sample measurement.
Principle of Operation
The HI4109 cyanide selective electrode is a potentiometric cell containing a silver/silver chloride (Ag/AgCl) reference and a sensing element.[2] The sensing element is a solid-state, compressed silver halide pellet.[2] When the electrode is in contact with a solution containing cyanide ions, an equilibrium is established between the cyanide ions in the solution and the silver ions at the membrane surface. This ion exchange generates an electrical potential across the membrane, which is measured against a stable reference electrode potential. According to the Nernst equation, this potential is logarithmically proportional to the activity (and concentration, under controlled conditions) of the cyanide ions in the solution.[7] The typical slope for a cyanide ISE is between -54 to -59 mV per decade change in concentration.[7]
Experimental Protocols
WARNING: Sodium cyanide and potassium cyanide are HIGHLY TOXIC . All work must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acidic cyanide solutions produce highly toxic hydrogen cyanide (HCN) gas.[6] Ensure all solutions are kept at a high pH (typically >11) to prevent HCN formation.[4][7]
Protocol 1: Preparation of Cyanide Calibration Standards
This protocol describes the preparation of a 1000 ppm cyanide stock solution and subsequent serial dilutions.
1.1. Reagents and Equipment:
-
Reagent-grade Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), dried.
-
Deionized or distilled water.
-
Ionic Strength Adjuster (ISA): Typically a 10 M Sodium Hydroxide (NaOH) solution. The ISA maintains a constant ionic strength and adjusts the pH to above 11.[4][8]
-
1000 mL volumetric flask.
-
100 mL volumetric flasks.
-
Calibrated pipettes.
-
Plastic storage bottles (cyanide standards should be stored in plastic).[4][5]
1.2. Procedure for 1000 ppm Stock Solution:
-
Accurately weigh 1.88 g of dry, reagent-grade NaCN (or 2.50 g of KCN).[4][5][6]
-
Transfer the weighed solid into a 1-liter volumetric flask.
-
Add approximately 500 mL of deionized water and 10 mL of ISA (10 M NaOH).[4][5]
-
Gently swirl the flask in the fume hood until the solid is completely dissolved.
-
Dilute to the 1-liter mark with deionized water.
-
Cap the flask and mix thoroughly by inverting several times.
-
Transfer the solution to a labeled plastic bottle for storage. This stock solution should be prepared fresh weekly.[5]
1.3. Procedure for Serial Dilutions: Prepare lower concentration standards daily by serially diluting the 1000 ppm stock solution.[4]
-
To prepare a 100 ppm standard: Pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix well.
-
To prepare a 10 ppm standard: Pipette 10 mL of the 100 ppm standard into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix well.
-
To prepare a 1 ppm standard: Pipette 10 mL of the 10 ppm standard into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix well.
-
To prepare a 0.1 ppm standard: Pipette 10 mL of the 1 ppm standard into a 100 mL volumetric flask. Dilute to the mark with deionized water and mix well.
Protocol 2: Cyanide ISE Calibration
This protocol details the steps for a multi-point calibration of the cyanide ISE.
2.1. Equipment:
-
Cyanide Ion-Selective Electrode.
-
Reference electrode (if not using a combination ISE).
-
Ion/mV meter.
-
Magnetic stirrer and stir bars.
-
Plastic beakers (150 mL).[4]
2.2. Calibration Procedure:
-
Connect the cyanide ISE to the ion/mV meter. If using a separate reference electrode, ensure it is properly filled and connected.
-
Set the meter to measure in millivolts (mV).
-
Prepare at least three calibration standards that bracket the expected sample concentration.[4] For example, 1 ppm, 10 ppm, and 100 ppm.
-
Start with the least concentrated standard to minimize cross-contamination.[6]
-
Pipette 100 mL of the 1 ppm standard into a 150 mL plastic beaker.
-
Place the beaker on a magnetic stirrer and stir at a constant, moderate rate.
-
Rinse the electrode(s) with deionized water, blot dry, and immerse them in the standard solution. Ensure no air bubbles are trapped on the electrode surface.[4]
-
Allow the reading to stabilize (this may take 2-3 minutes). Record the stable mV reading.[8]
-
Repeat steps 5-9 for the remaining standards, moving from the lowest to the highest concentration.
-
Plot the mV readings (linear y-axis) against the cyanide concentration (logarithmic x-axis). The resulting graph should be a straight line with a slope between -54 and -59 mV/decade.[7][9] Alternatively, use the meter's software to generate the calibration curve.
Protocol 3: Sample Measurement
3.1. Procedure:
-
Take 100 mL of the unknown sample and place it in a 150 mL plastic beaker.
-
Add 1 mL of ISA (10 M NaOH) and a magnetic stir bar. The ratio of sample to ISA should be the same as used for the standards (100:1).[4]
-
Ensure the sample is at the same temperature as the calibration standards.[4][7]
-
Rinse the electrode(s) with deionized water, blot dry, and immerse them in the prepared sample.
-
Stir at a constant rate.
-
Allow the reading to stabilize and record the mV value.
-
Determine the cyanide concentration of the sample using the calibration curve generated in Protocol 2.
Data Presentation
The following tables summarize typical quantitative data associated with cyanide ISEs.
Table 1: Typical Cyanide ISE Calibration Data
| Cyanide Concentration (ppm) | Cyanide Concentration (M) | Typical Potential (mV) |
| 0.1 | 3.8 x 10⁻⁶ M | -150 |
| 1.0 | 3.8 x 10⁻⁵ M | -208 |
| 10.0 | 3.8 x 10⁻⁴ M | -266 |
| 100.0 | 3.8 x 10⁻³ M | -324 |
| 1000.0 | 3.8 x 10⁻² M | -382 |
| Note: mV values are illustrative and will vary between electrodes. |
Table 2: Cyanide ISE Performance Specifications
| Parameter | Specification | Reference(s) |
| Concentration Range | 0.026 to 260 ppm (10⁻⁶ M to 10⁻² M) | [2] |
| Optimal pH Range | 11 to 13 | [6][7] |
| Slope | -54 to -59 mV per decade of concentration change | [7][9] |
| Temperature Range | 0 to 80 °C | [4] |
| Response Time | 10 to 30 seconds, but can be several minutes at low concentrations | [7][8] |
| Reproducibility | ± 2% | [5] |
Table 3: Major Interferences
Ions that form insoluble silver salts can interfere with the electrode's performance by blocking the membrane surface.
| Interfering Ion | Maximum Allowable Ratio (Molar concentration of Interferent / Molar concentration of CN⁻) |
| Sulfide (S²⁻) | Must be absent |
| Iodide (I⁻) | 1 x 10⁻⁷ |
| Bromide (Br⁻) | 5 x 10⁻³ |
| Chloride (Cl⁻) | 1 x 10³ |
| Source: Adapted from typical ISE manufacturer specifications. |
Visualizations
Diagram 1: Logical Workflow for Standard Preparation
Caption: Workflow for preparing cyanide standard solutions.
Diagram 2: Experimental Workflow for ISE Calibration and Measurement
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. hannainst.com [hannainst.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.omega.com [assets.omega.com]
- 6. bante-china.com [bante-china.com]
- 7. sentek.co.uk [sentek.co.uk]
- 8. Cyanide Electrode, Cyanide ISE, Cyanide Ion Selective Electrode, Cyanide [nico2000.net]
- 9. epa.gov [epa.gov]
Troubleshooting & Optimization
troubleshooting common issues in silver cyanide electroplating baths
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during silver cyanide electroplating experiments. The information is tailored for researchers, scientists, and professionals in drug development who utilize electroplating in their work.
Frequently Asked questions (FAQs)
Q1: What are the typical components of a this compound electroplating bath?
A this compound electroplating bath primarily consists of potassium this compound (KAg(CN)₂), which provides the silver ions for plating.[1] An excess of alkali cyanide, known as "free cyanide" (typically potassium cyanide or sodium cyanide), is also necessary.[2] Potassium carbonate is often added to improve the solution's conductivity.[1] The principal constituent of these baths is potassium argentocyanide, KAg(CN)₂.[2]
Q2: Why is a silver strike necessary before the main silver plating step?
A silver strike is crucial to prevent immersion deposits, which occur when a less noble metal is immersed in the silver plating solution.[3] These immersion deposits result in poor adhesion of the subsequent silver layer.[3] The strike bath has a very low silver concentration and a high free cyanide content to ensure a thin, adherent initial layer of silver.[1][3]
Q3: What is the purpose of "free cyanide" in the plating bath?
Free cyanide in the plating bath serves multiple functions. It acts as a complexing agent and a cathode surfactant, which helps in producing a fine and uniform crystal structure in the silver coating.[4] It also plays a role in the dissolution of the silver anodes. A low concentration of free cyanide can lead to uneven and rough deposits.[4]
Q4: How do carbonates form in the bath and what are their effects?
Carbonates accumulate in this compound plating baths primarily through the decomposition of cyanide and the absorption of carbon dioxide from the air.[2][5] While a small amount of potassium carbonate can improve conductivity, excessive buildup can lead to rough deposits and a sluggish deposition rate.[1][5] When the carbonate level becomes too high (e.g., exceeding 110 g/L), it must be removed.[1]
Q5: What are the common signs of organic contamination in the bath?
Organic impurities in a this compound plating bath can cause a variety of issues, including brittle or peeling deposits.[4] A dark brown discoloration of the plating solution can also be an indicator of organic contamination that is not removable by standard carbon treatment.[6]
Troubleshooting Common Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your this compound electroplating experiments.
Q: My silver deposit appears uneven and has a "blooming" or patchy appearance. What is the cause and how can I fix it?
A: This issue is often caused by a low concentration of free cyanide in the plating bath.[4] When the free cyanide level is too low, the cathode polarization is reduced, leading to a rough and uneven coating.[4] Incomplete degreasing of the workpiece before plating can also contribute to this problem.[4]
-
Solution:
-
Analyze the bath for free cyanide concentration and adjust it to the recommended process specification.
-
Ensure a thorough pretreatment process, including effective oil and grease removal.
-
When introducing the part into the bath, consider using a high initial current (1.5 to 2 times the normal current) for a short period to promote uniform coverage.[4]
-
Q: The silver plating is rough and has a "hairy" or crystalline appearance. What could be the problem?
A: Rough deposits can stem from several factors:
-
High Carbonate Concentration: When the potassium carbonate level exceeds a certain limit (e.g., 90 g/L), the silver plating can become very rough.
-
Anode Issues: Impurities in the silver anodes (such as tellurium, bismuth, or iron) or an incorrect grain size can lead to uneven anode dissolution, introducing particles into the solution that cause roughness.[3]
-
Particulate Matter: Dust and other foreign particles falling into the tank can also lead to rough deposits.[4]
-
Solution:
-
Analyze the carbonate concentration in the bath. If it is too high, it should be removed.
-
Inspect the silver anodes for signs of uneven dissolution and ensure they are of high purity.
-
Keep the plating tank covered when not in use to prevent contamination from airborne particles.[4]
-
Regularly filter the plating solution to remove suspended particles.
-
Q: I am observing poor adhesion, blistering, or peeling of the silver layer. What are the likely causes?
A: Poor adhesion is a common problem that can be attributed to:
-
Inadequate Surface Preparation: The most frequent cause of poor adhesion is improper cleaning and activation of the substrate before plating. Any residual oils, oxides, or other contaminants will interfere with the bonding of the silver layer.
-
Immersion Deposits: As mentioned in the FAQs, failure to use a proper silver strike can lead to non-adherent immersion deposits.[3]
-
Excess Free Cyanide: An excessively high concentration of free cyanide can cause blistering and peeling of the deposit.
-
Organic Contamination: The presence of organic impurities in the bath can also lead to brittle and poorly adherent coatings.[4]
-
Solution:
-
Review and optimize your pretreatment cycle to ensure the substrate is scrupulously clean before entering the strike bath.
-
Always use a silver strike with the appropriate composition before the main plating step.
-
Analyze and adjust the free cyanide concentration to be within the optimal range.
-
Perform a carbon treatment to remove organic contaminants if suspected.
-
Q: The plated deposit is "burnt" or dark, especially in high current density areas. How can I resolve this?
A: "Burning" or dark deposits are typically a result of:
-
Excessive Current Density: Applying a current that is too high for the bath composition and operating conditions is a primary cause of burning.
-
Low Silver Concentration: An insufficient concentration of silver metal in the bath can lead to burning at normal operating currents.
-
High pH: A very high pH (e.g., above 13) can cause rough and burnt deposits.[6]
-
High Carbonate Levels: As with other issues, excessive carbonates can contribute to burning.[6]
-
Solution:
-
Reduce the current density to within the recommended operating range for your specific bath.
-
Analyze the silver metal content and replenish it as necessary.
-
Check and adjust the pH of the solution.
-
Analyze and, if necessary, reduce the carbonate concentration.
-
Data Presentation: Optimal Bath Parameters
The following table summarizes the recommended concentration ranges for the key components of a typical this compound electroplating bath.
| Parameter | Conventional Bath | High-Speed Bath | Strike Bath |
| **Silver Metal (as KAg(CN)₂) ** | 10 - 40 g/L | 65 - 82 g/L[3] | < 5 g/L[1][3] |
| Free Potassium Cyanide (KCN) | Up to 120 g/L | Varies (can be low) | > 75 g/L[1][3] |
| Potassium Carbonate (K₂CO₃) | 15 g/L (initial) | Varies | Varies |
| Temperature | Room Temperature | 45 - 80 °C | Room Temperature |
| Current Density | Varies | 5 - 100 A/dm² | 0.5 - 1.6 A/dm² |
| pH | > 12 | 8.5 - 9.5[3] | > 12 |
Experimental Protocols
1. Analysis of Free Potassium Cyanide (Titration Method)
This procedure determines the concentration of "free" potassium cyanide in the plating bath.
-
Principle: The free cyanide is titrated with a standard solution of silver nitrate (B79036). The endpoint is indicated by the formation of a permanent turbidity. The addition of potassium iodide makes the endpoint clearer.[7]
-
Reagents:
-
Standard 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Iodide (KI)
-
Distilled or Deionized Water
-
-
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the silver plating bath into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of distilled water.
-
Add about 0.5 g of potassium iodide and swirl to dissolve.[7]
-
Titrate with the standard 0.1 M silver nitrate solution while swirling the flask.
-
The endpoint is reached when the first permanent faint turbidity (a pale yellow opalescence) appears.
-
Record the volume of silver nitrate solution used.
-
-
Calculation: Free KCN (g/L) = (Volume of AgNO₃ in mL) x (Molarity of AgNO₃) x 13.024 / (Sample Volume in mL)
2. Analysis of Potassium Carbonate (Precipitation and Titration Method)
This method determines the concentration of potassium carbonate in the bath.
-
Principle: The carbonate is precipitated as barium carbonate by adding barium chloride. The precipitate is then dissolved in a known excess of standard acid, and the excess acid is back-titrated with a standard base. Alternatively, the precipitate can be washed and then titrated directly with a standard acid.
-
Reagents:
-
10% Barium Chloride (BaCl₂) solution
-
Standard 1.0 N Hydrochloric Acid (HCl)
-
Methyl Orange indicator
-
Distilled or Deionized Water
-
-
Procedure:
-
Pipette 10 mL of the plating solution into a 400 mL beaker.[8]
-
Add 200 mL of distilled water and heat the solution to just below boiling.[8]
-
Slowly add 15 mL of 10% barium chloride solution while stirring to precipitate the carbonate as barium carbonate.[8]
-
Allow the precipitate to settle.
-
Filter the precipitate through a Whatman #40 filter paper and wash the precipitate with hot distilled water to remove any remaining plating solution.[8]
-
Transfer the filter paper containing the precipitate to a clean beaker.
-
Add 200 mL of distilled water and pulp the filter paper with a stirring rod.[8]
-
Add 5 drops of methyl orange indicator.[8]
-
Titrate with 1.0 N HCl until the color changes to a pink endpoint.[8]
-
-
Calculation: K₂CO₃ (g/L) = (Volume of HCl in mL) x (Normality of HCl) x 69.1 / (Sample Volume in mL)
Mandatory Visualizations
Caption: Troubleshooting workflow for common this compound electroplating defects.
Caption: Relationship between bath parameters and plating quality in this compound baths.
References
- 1. sterc.org [sterc.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. nmfrc.org [nmfrc.org]
- 4. Ten common failures and solutions of silver plating [everestplating.com]
- 5. finishingandcoating.com [finishingandcoating.com]
- 6. finishing.com [finishing.com]
- 7. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 8. Analysis of potassium carbonate in cyanide plating bath: FAQs + Q&A Forum [finishing.com]
Technical Support Center: Overcoming Interferences in the Analytical Determination of Silver Cyanide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analytical determination of silver cyanide.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Inaccurate or inconsistent results in the titrimetric determination of free cyanide using silver nitrate (B79036).
-
Question: My titration endpoint is difficult to determine, or my results are not reproducible. What could be the cause?
-
Answer: Difficulty in determining the endpoint and poor reproducibility in silver nitrate titrations of cyanide are common issues. Several factors can contribute to this:
-
Sulfide (B99878) Interference: Sulfide ions react with silver nitrate to form a black precipitate (silver sulfide), which can obscure the visual endpoint of the titration.[1][2]
-
Precipitation of this compound: this compound can precipitate in a curdy form that is slow to redissolve, making the endpoint difficult to detect accurately.[4]
-
Solution (Deniges Modification): Add a small amount of potassium iodide (KI) as an indicator and ammonia (B1221849) solution. The ammonia helps to dissolve the this compound precipitate, and the endpoint is indicated by the formation of a permanent turbidity due to silver iodide (AgI).[4]
-
-
Presence of Other Metals: Metal ions such as copper, zinc, nickel, and iron can form stable cyanide complexes, leading to an overestimation of free cyanide.[5]
-
Solution: For zinc interference, adjusting the titration pH to above 12 can eliminate its effect in potentiometric titrations.[5] For copper and thiosulfate (B1220275) interferences, potentiometric titration is recommended over visual indicators like rhodanine (B49660), as it is less susceptible to these interferences.[5]
-
-
High Chloride Concentration: Chloride ions can react with silver nitrate, especially near the cyanide endpoint, making it less sharp.[3]
-
Solution: While small amounts of chloride do not significantly interfere, for high concentrations, potentiometric titration is preferred for a more accurate endpoint detection.[3]
-
-
Issue 2: Low or suppressed signal in the determination of silver by Atomic Absorption Spectroscopy (AAS).
-
Question: I am observing a lower than expected absorbance for silver in my cyanide-containing samples. What could be the reason?
-
Answer: A suppressed signal for silver in AAS when analyzing cyanide solutions can be caused by several factors:
-
Cyanide Depression: Cyanide in the sample can depress the silver signal.
-
Solution: Sample preparation involving acid digestion (e.g., with a mixture of sulfuric and perchloric acids) can destroy the cyanide complex and eliminate this interference.
-
-
Matrix Effects: High concentrations of acids (sulfuric acid in particular) or other salts in the sample can alter the viscosity and nebulization efficiency, leading to a lower signal.
-
Solution: Match the acid concentration of the calibration standards to that of the samples.[6] The use of a matrix modifier, such as ammonium (B1175870) dibasic phosphate, can also help alleviate these effects.[6]
-
-
Chemical Interferences: The presence of certain ions like aluminum, zinc, thorium, potassium, permanganate, and tungstate (B81510) can depress the silver signal.
-
Solution: The addition of releasing agents or the use of a hotter flame (e.g., nitrous oxide-acetylene) can help to overcome these chemical interferences. For complex matrices, the standard addition method is recommended to compensate for matrix effects.
-
-
Issue 3: Spectral and non-spectral interferences in the ICP-MS analysis of silver.
-
Question: I am getting inaccurate results for silver analysis using ICP-MS, and I suspect interferences. How can I identify and mitigate them?
-
Answer: ICP-MS is a highly sensitive technique, but it is prone to various interferences, especially in complex matrices.
-
Isobaric Interference: This occurs when isotopes of different elements have the same mass-to-charge ratio. For silver, this is less common but should be considered depending on the sample matrix.
-
Solution: Use an alternative isotope of silver for quantification if one is interference-free. High-resolution ICP-MS can also resolve some isobaric overlaps.
-
-
Polyatomic (or Molecular) Interferences: These are more common and occur when ions consisting of more than one atom have the same nominal mass as the analyte. For example, oxides and argides formed in the plasma can interfere.
-
Solution: The use of a collision/reaction cell (CRC) with a gas like helium or ammonia can effectively remove many polyatomic interferences. Triple quadrupole ICP-MS (ICP-MS/MS) offers even greater selectivity by using a reaction cell between two quadrupoles to remove interferences through controlled chemical reactions.
-
-
Matrix Effects: High concentrations of dissolved solids or acids in the sample can affect the plasma conditions and ion transmission, leading to signal suppression or enhancement.
-
Solution: Dilute the sample to reduce the total dissolved solids. The use of an internal standard, an element with similar ionization properties to silver added to all samples and standards, can correct for these effects. Matrix-matched calibration standards are also crucial.
-
-
Frequently Asked Questions (FAQs)
Titrimetric Methods
-
Q1: What is the principle of the Liebig titration for cyanide?
-
A1: The Liebig method involves the titration of a cyanide solution with a standard solution of silver nitrate. Initially, a soluble dicyanoargentate(I) complex ([Ag(CN)₂]⁻) is formed. The endpoint is reached when all the free cyanide has been complexed, and the addition of excess silver nitrate leads to the precipitation of this compound (Ag[Ag(CN)₂]), which appears as a permanent turbidity.[4]
-
-
Q2: Why is potassium iodide added in the Deniges modification of the Liebig titration?
-
A2: Potassium iodide is added as an indicator. Silver iodide (AgI) is less soluble than this compound in the presence of ammonia. Once all the free cyanide has reacted to form the [Ag(CN)₂]⁻ complex, the next drop of silver nitrate will react with the iodide ions to form a pale yellow precipitate of AgI, providing a sharper and more easily detectable endpoint.[4]
-
-
Q3: Can I use a visual indicator for titrating colored solutions?
Atomic Absorption Spectroscopy (AAS)
-
Q4: What is the purpose of a matrix modifier in graphite (B72142) furnace AAS (GFAAS) for silver analysis?
-
A4: A matrix modifier is a chemical added to the sample in the graphite furnace. It works by either increasing the volatility of the matrix components so they are removed at a lower temperature during the charring step, or by forming a more thermally stable compound with the analyte (silver), allowing a higher charring temperature to be used to remove the matrix without losing the analyte. This reduces background absorption and improves the accuracy of the measurement.
-
-
Q5: How can I overcome ionization interference in flame AAS?
-
A5: Ionization interference occurs when the flame temperature is high enough to ionize some of the silver atoms, reducing the population of ground-state atoms available for absorption. This can be suppressed by adding an ionization buffer, which is a solution of an easily ionizable element (e.g., potassium or cesium), to both the samples and standards. The high concentration of electrons from the ionization of the buffer shifts the ionization equilibrium of silver, reducing its ionization.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Q6: What is the role of an internal standard in ICP-MS analysis?
-
A6: An internal standard is an element of known concentration added to all samples, blanks, and calibration standards. It is used to correct for instrumental drift and matrix effects that can cause signal fluctuations. The ratio of the analyte signal to the internal standard signal is used for quantification, which provides more accurate and precise results.
-
-
Q7: When should I use a collision/reaction cell (CRC) in ICP-MS?
-
A7: A CRC should be used when you suspect or have identified the presence of polyatomic interferences that have the same mass-to-charge ratio as your analyte (silver). The cell is filled with a gas that will selectively react with or be scattered by the interfering ions, effectively removing them from the ion beam before they reach the mass analyzer, while allowing the analyte ions to pass through with minimal attenuation.
-
Data Presentation
Table 1: Common Interferences and Mitigation Strategies in Titrimetric Analysis of Cyanide
| Interfering Ion | Method | Observed Effect | Mitigation Strategy | Reference |
| Sulfide (S²⁻) | Visual Titration (Liebig/Rhodanine) | Forms black Ag₂S precipitate, obscuring the endpoint. | Precipitate sulfide with lead carbonate before titration. | [2][3] |
| Potentiometric Titration | Allows for the sequential titration of sulfide and cyanide. | Use of a silver-selective electrode to detect both endpoints. | [1] | |
| Copper (Cu²⁺) | Visual Titration (Rhodanine) | Forms stable cyanide complexes, leading to overestimation of free cyanide. | Potentiometric titration is less affected. | [5] |
| Zinc (Zn²⁺) | Potentiometric Titration | Can interfere with the endpoint. | Adjust sample pH to >12. | [5] |
| Thiosulfate (S₂O₃²⁻) | Visual Titration (Rhodanine) | Overestimation of free cyanide. | Potentiometric titration is recommended. | [5] |
| Chloride (Cl⁻) | Visual & Potentiometric Titration | Reduces the sharpness of the endpoint at high concentrations. | Potentiometric titration provides a more reliable endpoint. | [3] |
Table 2: Quantitative Data on Interferences in Silver Analysis by AAS
| Interfering Ion | Concentration of Interferent | Analyte Concentration (Ag) | % Recovery / Signal Suppression | Mitigation Strategy | Reference |
| Cyanide | Not specified | Not specified | Signal depression | Acid digestion to destroy cyanide complex | General knowledge |
| Sulfuric Acid | High concentrations | Not specified | Severe signal depression | Matrix matching of standards and samples | General knowledge |
| Hydrochloric Acid | 30 µL/mL | Not specified | False positive signal of 2-3 µg/L | Avoid HCl in sample preparation if possible | [7] |
| Various (Al, Zn, Th, etc.) | Not specified | Not specified | Signal depression | Use of releasing agents or a hotter flame | General knowledge |
Table 3: Performance Data for ICP-MS Analysis of Silver in Complex Matrices
| Matrix | Analyte | Method | Limit of Detection (LOD) | Recovery (%) | Reference |
| Pharmaceutical Gelcaps | Silver (Ag) | ICP-MS | < 0.1 ng/mL | 95-105 | [8] |
| Water Samples | Silver (Ag) | ICP-MS | 0.011 - 2.23 µg/L (for various heavy metals) | > 96 | [9] |
| Roadside Dust | Silver (Ag) | TQ-ICP-MS | Not specified | Spike recovery measured | [10] |
Experimental Protocols
Protocol 1: Potentiometric Titration of Free Cyanide with Silver Nitrate
-
Reagent Preparation:
-
Standard Silver Nitrate Solution (0.01 M): Accurately weigh approximately 1.6987 g of analytical grade silver nitrate (AgNO₃), dissolve it in deionized water, and dilute to 1.000 L in a volumetric flask. Store in a dark bottle. Standardize against a primary standard sodium chloride solution.
-
Sodium Hydroxide Solution (1 M): Dissolve 40 g of NaOH in deionized water and dilute to 1 L.
-
Potassium Iodide Indicator Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.
-
-
Sample Preparation:
-
Pipette a known volume of the cyanide-containing sample into a beaker.
-
If sulfides are present, add a small amount of lead carbonate, stir, and filter to remove the lead sulfide precipitate.
-
Adjust the pH of the sample to >12 using the 1 M NaOH solution.
-
-
Titration Procedure:
-
Immerse a silver-sulfide ion-selective electrode and a reference electrode into the sample solution.
-
Titrate with the standard 0.01 M silver nitrate solution, adding the titrant in small increments.
-
Record the potential (in mV) after each addition of titrant.
-
The endpoint is the point of the greatest change in potential per unit volume of titrant added. This can be determined from a titration curve or by using the first or second derivative of the curve.
-
Calculate the cyanide concentration based on the volume of silver nitrate consumed at the endpoint.
-
Protocol 2: Determination of Silver by Flame Atomic Absorption Spectroscopy (FAAS)
-
Instrument Parameters (Typical):
-
Wavelength: 328.1 nm
-
Slit Width: 0.5 nm
-
Lamp Current: As recommended by the manufacturer
-
Flame: Air-acetylene
-
Burner Height: Optimize for maximum absorbance
-
-
Reagent Preparation:
-
Stock Silver Standard Solution (1000 mg/L): Use a commercially available certified standard or dissolve 1.000 g of pure silver metal in a minimal amount of concentrated nitric acid and dilute to 1 L with 1% (v/v) nitric acid.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with 1% (v/v) nitric acid to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For samples containing cyanide, perform an acid digestion to destroy the cyanide complex. A common procedure involves heating the sample with a mixture of concentrated sulfuric and nitric acids in a fume hood until fumes of sulfur trioxide appear.
-
After cooling, carefully dilute the digestate to a known volume with deionized water.
-
If necessary, filter the sample to remove any particulates.
-
-
Measurement:
-
Aspirate the blank (1% nitric acid), standards, and samples into the flame.
-
Record the absorbance for each solution.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of silver in the samples from the calibration curve.
-
Protocol 3: Determination of Silver by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Instrument Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Nebulizer Gas Flow: Optimize for maximum signal
-
Isotopes to Monitor: ¹⁰⁷Ag, ¹⁰⁹Ag
-
Internal Standard: Yttrium (⁸⁹Y) or another suitable element not present in the sample.
-
Collision/Reaction Cell Gas (if used): Helium or Ammonia
-
-
Reagent Preparation:
-
Stock Silver Standard Solution (1000 mg/L): As for FAAS.
-
Working Standards: Prepare a series of multi-element working standards (if other elements are being determined) by diluting the stock solutions in 2% (v/v) nitric acid. The concentration range should be appropriate for the instrument's linear dynamic range.
-
Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 10 mg/L Yttrium).
-
-
Sample Preparation:
-
Acid digest the samples as described for FAAS to destroy the cyanide and organic matter.
-
Dilute the digested samples with 2% (v/v) nitric acid to bring the analyte concentration within the calibration range and to reduce matrix effects.
-
Add the internal standard to all blanks, standards, and samples to a final concentration (e.g., 10 µg/L).
-
-
Measurement:
-
Perform a daily performance check and tune the instrument according to the manufacturer's recommendations.
-
Analyze the blank, standards, and samples.
-
The instrument software will generate a calibration curve and calculate the concentration of silver in the samples, corrected for the internal standard response.
-
Run quality control samples (e.g., a certified reference material and a spiked sample) to verify the accuracy and precision of the analysis.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]
- 3. people.csiro.au [people.csiro.au]
- 4. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for Silver - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nemi.gov [nemi.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Silver Cyanide Electroplating Adhesion
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the adhesion of silver cyanide electroplated layers.
Troubleshooting Guide: Adhesion Failure
Poor adhesion of the silver electroplated layer can manifest as blistering, flaking, or peeling of the deposit.[1] This guide provides a systematic approach to diagnosing and resolving common adhesion problems.
Question: My silver-plated layer is showing poor adhesion (flaking, blistering, peeling). How do I troubleshoot this issue?
Answer:
Adhesion failure is most often linked to inadequate surface preparation, issues with the plating bath, or improper process parameters.[1][2][3] Follow this step-by-step guide to identify and resolve the root cause.
Step 1: Verify Substrate Surface Preparation
Inadequate surface preparation is the most common cause of poor adhesion.[1][2][4][5] Ensure your pre-treatment process is rigorously followed.
| Pre-treatment Step | Common Issues | Recommended Actions |
| Cleaning/Degreasing | Residual oils, grease, or soil on the substrate surface.[4] | - Implement a thorough cleaning process using alkaline cleaners.[6] - For stubborn contaminants, consider ultrasonic cleaning.[7] |
| Acid Pickling/Etching | Incomplete removal of oxide layers or heat treat scale.[8] | - Ensure the acid concentration and immersion time are appropriate for the substrate material. - For copper and its alloys, a sulfuric acid dip is common.[9] |
| Activation | Passive surface layer inhibiting metallic bonding.[10] | - Use a suitable activation step immediately prior to plating. - For copper alloys, activation in a dilute acid solution is critical.[9][11] |
| Rinsing | Drag-in of contaminants from previous steps into the plating bath. | - Ensure thorough rinsing with clean, deionized water between each pre-treatment step.[3] |
Step 2: Evaluate the Silver Strike
A silver strike is a crucial step for achieving good adhesion on many substrates, as it prevents immersion deposition, which leads to a loosely adherent layer.[1][12]
| Issue | Recommended Actions |
| No Silver Strike Used | Always apply a silver strike from a solution with a low silver concentration and high free cyanide content before the main silver plating step.[1][12] |
| Improper Strike Bath Composition | Verify the silver and potassium cyanide concentrations in your strike bath. See Table 1 for typical compositions. |
| Incorrect Strike Plating Parameters | Plate at a sufficient current density (e.g., 0.5 - 1.6 A/dm²) until the surface is completely covered. |
Step 3: Analyze the this compound Plating Bath
The composition and condition of your plating bath are critical for deposit quality.
| Issue | Recommended Actions |
| Incorrect Bath Composition | - Analyze the concentrations of this compound, potassium cyanide, and potassium carbonate.[13] - Too much free cyanide can lead to poor adhesion.[14] - See Table 2 for typical cyanide bath compositions. |
| Bath Contamination | - Organic or metallic impurities can cause adhesion problems.[10] - Filter the bath regularly.[9] - For severe contamination, carbon treatment may be necessary.[15] |
| Improper Operating Parameters | - Verify and adjust the current density and temperature to the optimal range for your application.[16][17] See Table 3. - Ensure proper agitation to maintain uniform solution composition at the cathode surface.[17][18] |
Step 4: Consider an Underplate
For certain substrates or applications requiring enhanced durability, an underplate can significantly improve adhesion.
| Substrate | Recommended Underplate | Rationale |
| Copper and Copper Alloys | Nickel | Acts as a diffusion barrier, preventing the formation of a weak copper/silver eutectic layer that compromises adhesion, especially at elevated temperatures.[6][19] |
| Steel | Copper or Nickel | Provides an adherent base for the subsequent silver layer. A multi-stage process involving a copper-silver strike may also be used.[7] |
| Nickel and Nickel Alloys | Copper Strike | A flash copper layer can improve the bond between nickel and silver.[20] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor adhesion in this compound electroplating?
A1: The most common cause of poor adhesion is inadequate surface preparation.[1][2][4][5] Any residual oils, oxides, or other contaminants on the substrate will prevent a strong metallic bond from forming.[4][5]
Q2: Why is a silver strike necessary?
A2: Silver is a noble metal. When a less noble metal like copper is immersed in a silver plating solution, a displacement reaction occurs, leading to a loosely adherent "immersion deposit".[1] A silver strike bath, with its low silver and high cyanide content, prevents this reaction and provides a thin, adherent initial layer for the main silver deposit.[1][12]
Q3: Can the current density affect the adhesion of the silver layer?
A3: Yes, current density is a critical parameter. Too high a current density can lead to burnt, powdery, or stressed deposits with poor adhesion.[16] Conversely, a current density that is too low may result in slow plating and poor coverage.[2] It is essential to operate within the optimal current density range for your specific bath chemistry and substrate.[16][17]
Q4: How does bath contamination affect adhesion?
A4: Contaminants, both organic (from drag-in of cleaning agents or brightener breakdown) and inorganic (from dissolution of other metals), can be co-deposited with the silver, leading to a brittle and poorly adherent layer.[10][15] Regular filtration and bath maintenance are crucial to prevent this.[9]
Q5: What is the purpose of a post-plating heat treatment?
A5: Post-plating heat treatments, or baking, can be used to relieve hydrogen embrittlement in susceptible substrates like high-strength steels.[13] It can also in some cases improve adhesion by promoting diffusion at the interface between the coating and the substrate.[21][22]
Data Presentation
Table 1: Typical Silver Strike Bath Compositions
| Component | Concentration Range (g/L) | Purpose |
| Silver (as this compound) | 2.2 - 4.5 | Provides silver ions for initial deposition. |
| Potassium Cyanide (Free) | 75 - 100 | Prevents immersion deposition and ensures good adhesion.[1] |
Data compiled from multiple sources.[1]
Table 2: Typical this compound Plating Bath Compositions
| Component | Concentration Range (g/L) | Purpose |
| Silver (as this compound) | 30 - 40 | Source of silver for plating. |
| Potassium Cyanide (Free) | 45 - 120 | Acts as a complexing agent and helps in anode dissolution.[13] |
| Potassium Carbonate | 15 - 30 (initial) | Increases solution conductivity.[13] |
Data compiled from multiple sources.[1][13]
Table 3: Typical Operating Parameters for this compound Plating
| Parameter | Typical Range | Impact on Adhesion |
| Current Density | 0.5 - 4.0 A/dm² | Operating outside the optimal range can lead to poor adhesion.[16] |
| Temperature | 20 - 30 °C | Higher temperatures can increase plating speed but may negatively impact deposit properties if not controlled.[17] |
| pH | 8.0 - 12.5 | Affects bath stability and deposit quality. |
| Agitation | Moderate (e.g., cathode rod movement) | Ensures replenishment of silver ions at the part surface, preventing high current density effects that can harm adhesion.[17][18] |
Note: Optimal parameters can vary based on the specific bath formulation and substrate.
Experimental Protocols
Protocol 1: Bend Test for Adhesion (Based on ASTM B571)
Objective: To qualitatively assess the adhesion of the silver coating by bending a plated sample.[2][23]
Materials:
-
Plated test specimen (a flat strip of the same material and preparation as the parts, approximately 10 mm wide and 150 mm long, is ideal).[14]
-
Mandrel with a diameter approximately four times the thickness of the specimen.[10][14]
-
Vise.
-
Low-power microscope (e.g., 4x magnification).[10]
-
Sharp blade or knife.
Procedure:
-
Secure the mandrel in the vise.
-
Place the plated specimen over the mandrel with the coated surface facing outward (away from the mandrel).[10][14]
-
Bend the specimen slowly and steadily over the mandrel until its two legs are parallel.[10][14]
-
For a more severe test, the specimen can be bent back and forth through a 180° angle until the base metal shows signs of fracture.[14]
-
Examine the bent area under low magnification (4x).[10]
-
Look for any signs of peeling, flaking, or lifting of the silver coating from the substrate.[2][10]
-
If the coating has cracked, gently attempt to lift the coating from the substrate with the sharp blade.[10]
Interpretation of Results:
-
Good Adhesion: The coating may show cracks due to bending, but no part of the coating can be lifted or peeled from the substrate.[14]
-
Poor Adhesion: The coating flakes, peels, or blisters in the bent area. If the coating can be lifted from the substrate with a blade following cracking, adhesion is considered poor.[2][10]
Protocol 2: Tape Test for Adhesion (Based on ASTM D3359, Method A)
Objective: To assess adhesion by applying and removing pressure-sensitive tape over a cut made in the coating.[24]
Materials:
-
Plated part or test panel.
-
Sharp razor blade, scalpel, or knife.
-
Pressure-sensitive tape with adhesion strength as specified in ASTM D3359.
-
Pencil eraser.
-
Illuminated magnifier.
Procedure:
-
Select a representative area on the plated surface.
-
Using the sharp blade, make two cuts through the silver coating down to the substrate to form an "X". The angle between the cuts should be between 30 and 45 degrees.[15]
-
Remove any detached flakes or ribbons of coating from the cut area.
-
Take a piece of the specified pressure-sensitive tape approximately 75 mm long.
-
Place the center of the tape over the intersection of the "X" cut.
-
Press the tape down firmly using a pencil eraser to ensure good contact with the coating.[25]
-
Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180° angle as possible.[15]
-
Inspect the "X" cut area for removal of the coating and examine the tape for any adhered coating.
Interpretation of Results (Simplified Scale):
-
5A (Excellent): No peeling or removal of the coating.
-
4A (Good): Trace peeling or removal along the incisions.
-
3A (Fair): Jagged removal along incisions up to 1.6 mm on either side.
-
2A (Poor): Jagged removal of most of the area of the X under the tape.
-
1A (Very Poor): Removal of most of the coating under the X.
-
0A (Failure): Removal beyond the area of the X.
(Note: Refer to the official ASTM D3359 standard for the complete classification scale and illustrations.)
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing adhesion failures.
Caption: Logical workflow of surface preparation for good adhesion.
Caption: Workflow for the ASTM B571 Bend Test experiment.
References
- 1. Electroplating Problems and Their Solutions [chemresearchco.com]
- 2. ASTM B571 Explained: Why Adhesion Matters in Metal Plating | PAVCO [pavco.com]
- 3. americanelectro.com [americanelectro.com]
- 4. bltlplating.com [bltlplating.com]
- 5. researchgate.net [researchgate.net]
- 6. advancedplatingtech.com [advancedplatingtech.com]
- 7. proplate.com [proplate.com]
- 8. blog.chasecorp.com [blog.chasecorp.com]
- 9. benchchem.com [benchchem.com]
- 10. advancedplatingtech.com [advancedplatingtech.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. sterc.org [sterc.org]
- 13. nmfrc.org [nmfrc.org]
- 14. Bend Testing Procedure for Plated Materials | Sharretts Plating [sharrettsplating.com]
- 15. scribd.com [scribd.com]
- 16. p2infohouse.org [p2infohouse.org]
- 17. proplate.com [proplate.com]
- 18. proplate.com [proplate.com]
- 19. studylib.net [studylib.net]
- 20. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 21. finishing.com [finishing.com]
- 22. researchgate.net [researchgate.net]
- 23. matestlabs.com [matestlabs.com]
- 24. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 25. kta.com [kta.com]
methods to prevent the decomposition of silver cyanide solutions
Technical Support Center: Silver Cyanide Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the decomposition of this compound solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and best practices for storage and handling to ensure the stability and integrity of your solutions.
Troubleshooting Guide
Encountering issues with your this compound solution? Use this guide to diagnose and resolve common problems.
| Issue Observed | Potential Cause | Recommended Action |
| Solution Discoloration (e.g., darkening) | Exposure to light (photodecomposition).[1][2] | Immediately transfer the solution to an amber or opaque, light-resistant container. For future use, always store solutions protected from light.[1] |
| Decreased pH of the Solution | Absorption of atmospheric CO₂, which is acidic. | Adjust the pH to ≥ 12 using a dilute sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution.[3] Regularly monitor the pH of stored solutions. |
| Reduced Efficacy or Concentration | 1. Low pH: A pH below 11 promotes the formation of volatile hydrogen cyanide (HCN), which can escape from the solution.[3][4] 2. Elevated Temperature: Storage at room temperature or higher accelerates decomposition.[3][5][6] | 1. Verify and maintain a pH of ≥ 12.[3] 2. Ensure the solution is stored in a refrigerated environment (2-8°C).[3][6][7] 3. Keep the container tightly sealed at all times when not in use.[1][5][8] |
| Formation of Precipitate | 1. Acid Contamination: Contact with acidic substances will rapidly decompose the cyanide complex, precipitating this compound.[1][5][9] 2. Excess Silver Ions: If titrating, an excess of silver nitrate (B79036) can lead to the precipitation of silver cyanoargentate.[10] | 1. Ensure dedicated and thoroughly cleaned labware. Store the solution away from any acids.[1][9] 2. Review titration procedures to ensure correct endpoint detection. The use of an iodide indicator can help sharpen the endpoint. |
| Visible Cloudiness or Haze | Reaction with incompatible container materials (e.g., some metals).[9] | Transfer the solution to a recommended container material such as borosilicate glass, polyethylene, or polypropylene.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound solution decomposition?
A1: The primary causes are exposure to light, contact with acids, and storage at a suboptimal pH.[1][2][4] this compound is highly sensitive to light and will darken upon exposure.[1][2] Contact with acids will cause a rapid breakdown of the cyanide complex, releasing highly toxic hydrogen cyanide (HCN) gas.[5][9] Furthermore, maintaining a high pH is critical; a pH below 11 allows the stable cyanide ion (CN⁻) to convert into volatile HCN, which can lead to a loss of concentration over time.[3]
Q2: What are the ideal storage conditions for a this compound stock solution?
A2: To maximize shelf life and maintain stability, store your this compound solution under the following conditions, summarized in the table below.
Q3: How does pH affect the stability of my solution?
A3: pH is the most critical factor for the chemical stability of cyanide in solution. At a pH of 9.3, there is an equilibrium between the cyanide ion (CN⁻) and hydrogen cyanide (HCN).[3] To prevent the formation of volatile HCN and ensure the cyanide remains as the stable CN⁻ ion, the solution's pH should be maintained at 11 or higher, with a target of pH ≥ 12 being optimal for long-term storage.[3][4]
Q4: Can I use any type of container to store my this compound solution?
A4: No, container material is important. You should not use metal containers.[9] Recommended materials are airtight containers made of borosilicate glass, polyethylene, or polypropylene.[8] To prevent photodecomposition, these containers should be light-resistant (amber) or stored in a dark location.[1]
Q5: What is the expected shelf life of a properly stored this compound solution?
A5: The shelf life depends on the preparation and storage conditions. A commercially prepared cyanide standard solution stored in a 0.1% NaOH matrix (which ensures high pH) and kept refrigerated (2-8°C) can be stable for 12 months or more after opening.[6] Solutions adjusted to a pH ≥ 12 with NaOH or KOH can be stable for up to 3 months.[3] For solutions diluted in pure water without pH adjustment, stability may be limited to as little as two weeks.[3] For critical applications, it is always best practice to prepare fresh working solutions from a stock solution daily.[6]
Q6: My solution has been stored for a while. How can I verify its concentration?
A6: You can verify the concentration of free cyanide using an argentometric titration. This involves titrating a sample of your solution with a standardized silver nitrate (AgNO₃) solution.[6][11] The endpoint can be determined by the formation of a permanent turbidity or, more precisely, by using a potassium iodide indicator.[11]
Data Summary and Protocols
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| pH | ≥ 12 (adjust with NaOH or KOH) | Prevents formation of volatile HCN, maintaining CN⁻ concentration.[3][4] |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down the rate of chemical decomposition.[3][6][7] |
| Light Exposure | Store in dark/amber containers | Prevents photodecomposition.[1][2] |
| Container Type | Airtight Glass, Polyethylene, Polypropylene | Prevents contamination, reaction with container, and evaporation.[8][9] |
| Storage Location | Segregated, well-ventilated area | To be stored away from incompatible materials, especially acids.[1][9] |
Experimental Protocol: Verification of Free Cyanide Concentration via Argentometric Titration
This protocol outlines a method to determine the concentration of free cyanide in a solution, which can be used to monitor stability over time.
Materials:
-
Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.0192 N)
-
Potassium Iodide (KI) indicator solution (10% w/v)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Sample of this compound solution
-
Burette, flasks, pipettes, and other standard laboratory glassware
-
Deionized water
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 10.0 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Dilution: Add approximately 90 mL of deionized water to the flask.
-
pH Adjustment: Check the pH of the solution. If it is below 11, add 1 M NaOH dropwise until the pH is between 11 and 12.
-
Indicator Addition: Add 1 mL of the 10% KI indicator solution to the flask and swirl to mix.
-
Titration: Fill a burette with the standardized AgNO₃ solution. Titrate the sample, swirling the flask continuously, until the first permanent, faint opalescence or yellowish turbidity appears. This indicates the endpoint.
-
Record Volume: Record the volume of AgNO₃ solution used.
-
Calculation: Calculate the concentration of free cyanide (as NaCN or KCN) based on the stoichiometry of the reaction with silver nitrate.
Visual Guides
Caption: Factors causing decomposition and their preventative measures.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Storage and Usage of Cyanide Reference Solution [labsertchemical.com]
- 4. Recovery of Silver from Cyanide Solutions Using Electrochemical Process Like Alternative for Merrill-Crowe Process [scirp.org]
- 5. sifcoasc.com [sifcoasc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cyanide standard solution traceable to SRM from NIST K2[Zn(CN)4] in H2O 1000 mg/l CN Certipur® | Sigma-Aldrich [sigmaaldrich.com]
- 8. toyochemical.jp [toyochemical.jp]
- 9. silbercyanid.de [silbercyanid.de]
- 10. Treatment of Cyanide Precipitate AKA Gold Pregnant Solutions - 911Metallurgist [911metallurgist.com]
- 11. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]
minimizing side reactions when using silver cyanide in organic synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your organic synthesis protocols when using silver cyanide and other silver salts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Glycosylation Reactions (Koenigs-Knorr Type)
Question: My Koenigs-Knorr glycosylation reaction using a silver salt promoter (e.g., silver carbonate, silver oxide) is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in silver-promoted glycosylation reactions can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Decomposition of the Glycosyl Halide: Glycosyl halides can be unstable and decompose in the presence of silver oxide, which is a significant side reaction.[1] This decomposition can be a primary reason for low yields, especially when attempting to glycosylate a sterically hindered secondary alcohol.[1]
-
Inadequate Activation of the Glycosyl Donor: The silver salt may not be effectively activating the glycosyl halide to form the key oxocarbenium ion intermediate.
-
Solution: Ensure anhydrous conditions, as water can react with the activated donor.[1] Consider using a more effective promoter system. For example, a combination of silver(I) oxide and a catalytic amount of a Lewis acid like triflic acid (TfOH) can significantly accelerate the reaction and improve yields.[2]
-
-
Poor Reactivity of the Glycosyl Acceptor: The alcohol you are trying to glycosylate may be sterically hindered or electronically deactivated.
-
Solution: Increase the reaction time or temperature, monitoring carefully for the formation of byproducts. Alternatively, a more reactive glycosyl donor or a more potent promoter system might be necessary.
-
-
Moisture in the Reaction: Water can compete with your alcohol acceptor, leading to hydrolysis of the glycosyl donor.
-
Solution: Use flame-dried glassware and anhydrous solvents. The use of molecular sieves is also recommended to scavenge any trace amounts of water.[3]
-
Issue 2: Predominant Formation of Isocyanide with Alkyl Halides
Question: I am trying to synthesize an alkyl nitrile using this compound, but the major product I'm isolating is the alkyl isocyanide. Why is this happening and can it be avoided?
Answer: This is the expected outcome for this reaction. The formation of isocyanide as the major product is a known characteristic of the reaction between alkyl halides and this compound.
-
Mechanism: this compound (AgCN) is a covalent compound. This means that the carbon atom is not freely available as a nucleophile. Instead, the lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the alkyl halide.[2][4][5][6][7][8] In contrast, potassium cyanide (KCN) is ionic and provides a free cyanide anion (CN⁻) in solution, where the carbon atom is the more nucleophilic site, leading to the formation of alkyl cyanides.[2][4][6]
-
Can it be avoided? If your goal is the alkyl nitrile, this compound is not the appropriate reagent. You should use an ionic cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN).
-
Solvent Effects: The choice of solvent can influence the reaction. Protic solvents can solvate the nitrogen atom of the cyanide through hydrogen bonding, which might slightly alter reactivity, but the predominant product with AgCN will still be the isocyanide.[4][5]
Issue 3: Formation of Orthoester Byproducts in Glycosylation
Question: I am observing a significant amount of an orthoester byproduct in my Koenigs-Knorr reaction. What causes this and how can I minimize its formation?
Answer: Orthoester formation is a common side reaction in glycosylation, particularly when using a glycosyl donor with a participating group (like an acetyl or benzoyl group) at the C-2 position.[3]
-
Mechanism: The participating group at C-2 can attack the anomeric center to form a cyclic acyloxonium ion intermediate. This intermediate is then attacked by the alcohol acceptor. If the attack occurs at the acyl carbon instead of the anomeric carbon, an orthoester is formed.
-
Minimizing Orthoester Formation:
-
Use of a Non-Participating Group: The most effective way to prevent orthoester formation is to use a glycosyl donor with a non-participating group (e.g., a benzyl (B1604629) ether) at the C-2 position. However, be aware that this will likely result in a loss of stereocontrol over the glycosidic bond.[3]
-
Reaction Conditions: Carefully controlling the reaction temperature can help. Running the reaction at lower temperatures may favor the desired glycoside formation.
-
Promoter Choice: Some promoter systems may favor orthoester formation more than others. If this is a persistent issue, screening different silver salts or other promoters might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the key difference in reactivity between KCN and AgCN with alkyl halides?
A1: The key difference lies in their bonding. KCN is predominantly ionic, dissociating in solution to provide a free cyanide ion (CN⁻). In this ion, the negative charge is more localized on the carbon atom, making it a better nucleophile and leading to the formation of alkyl cyanides (R-CN).[2][6][8] AgCN, on the other hand, has a more covalent bond between silver and carbon. Consequently, the nitrogen's lone pair acts as the primary nucleophilic site, resulting in the formation of alkyl isocyanides (R-NC).[2][4][5][6][7][8]
Q2: Are there less toxic alternatives to this compound for cyanation reactions?
A2: Yes, due to the high toxicity of cyanide salts, several alternatives have been developed. For the cyanation of aryl halides, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and commonly used alternative in palladium-catalyzed reactions. Other cyanide sources like acetone (B3395972) cyanohydrin are also employed in copper-catalyzed cyanations.
Q3: What are the typical promoters used in Koenigs-Knorr glycosylation reactions?
A3: A variety of promoters can be used. Originally, silver carbonate was employed.[9] Other common promoters include silver oxide, silver triflate, mercuric cyanide, and mercuric bromide.[9] The choice of promoter can influence the reaction rate and, in some cases, the stereochemical outcome.
Q4: How can I improve the yield and stereoselectivity of my silver-promoted glycosylation?
A4: To improve yield and stereoselectivity:
-
Use a participating group: A participating group (like an ester) at the C-2 position of the glycosyl donor will generally lead to the formation of a 1,2-trans glycosidic linkage.[9]
-
Optimize the promoter system: The combination of a silver salt with a catalytic amount of a Lewis acid (e.g., Ag₂O/TfOH) can lead to faster reactions and higher yields.[2]
-
Control the reaction conditions: Ensure strictly anhydrous conditions and consider the effect of temperature.
-
Purity of reagents: Use high-purity glycosyl donors, acceptors, and silver salts.
Quantitative Data
Table 1: Yields of Disaccharides in a Silver(I) Oxide/TfOH Catalyzed Glycosylation [2]
| Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | α/β Ratio |
| Galactosyl Chloride | Acceptor 4 | Disaccharide 35 | 99 | 1.2:1 |
| Galactosyl Chloride | Acceptor 5 | Disaccharide 36 | 99 | 4.9:1 |
| Galactosyl Chloride | Acceptor 6 | Disaccharide 37 | 99 | 2.3:1 |
| Galactosyl Chloride | Acceptor 7 | Disaccharide 38 | 99 | 3.2:1 |
| Mannosyl Chloride | Acceptor 4 | Disaccharide 39 | 98 | α-only |
| Mannosyl Chloride | Acceptor 5 | Disaccharide 40 | 98 | 1.3:1 |
| Mannosyl Chloride | Acceptor 6 | Disaccharide 41 | 98 | α-only |
| Mannosyl Chloride | Acceptor 7 | Disaccharide 42 | 98 | 2.3:1 |
Experimental Protocols
Protocol 1: General Procedure for Cyanation of an Alkyl Halide with this compound
-
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add this compound.
-
Add the anhydrous solvent, followed by the alkyl halide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the silver salts. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the alkyl isocyanide.
-
Protocol 2: Silver(I) Oxide/TfOH-Catalyzed Glycosylation[2]
-
Materials:
-
Glycosyl chloride donor (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Silver(I) oxide (0.5 eq)
-
Triflic acid (TfOH) (0.25 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension.
-
Add silver(I) oxide to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Add a solution of TfOH in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Dilute the mixture with DCM and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Mechanism of isocyanide formation with AgCN.
Caption: General workflow for a glycosylation reaction.
Caption: Troubleshooting decision tree for glycosylation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A highly efficient glycosidation of glycosyl chlorides using cooperative silver(I) oxide - triflic acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. organic chemistry - Why do SN2 reactions of alkyl halides proceed differently with KCN and AgCN? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organicmystery.com [organicmystery.com]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
controlling crystal growth in silver cyanide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling crystal growth in silver cyanide synthesis.
Troubleshooting Guides
This section addresses common issues encountered during this compound crystallization experiments.
Issue 1: Formation of Fine, Powdery Precipitate Instead of Distinct Crystals
| Question | Answer |
| Why am I getting a fine powder instead of larger crystals? | This is often due to excessively high supersaturation, which leads to rapid nucleation overwhelming crystal growth.[1] |
| How can I increase the crystal size? | Decrease the rate of addition of the cyanide solution to the silver nitrate (B79036) solution. A slower addition rate maintains a lower level of supersaturation, favoring the growth of existing crystals over the formation of new nuclei.[1] |
| What is the role of stirring in this context? | Inadequate or overly vigorous stirring can be problematic. While gentle agitation is necessary to ensure homogeneity, excessive stirring can increase the rate of secondary nucleation, resulting in smaller crystals.[2][3] Experiment with different stirring rates to find the optimal condition for your setup. |
| Can temperature be adjusted to influence crystal size? | Yes, performing the precipitation at a slightly elevated temperature can increase the solubility of this compound, thereby reducing the level of supersaturation and promoting the growth of larger crystals. However, be cautious as high temperatures can also increase the decomposition rate of cyanide. |
Issue 2: Crystals are Irregularly Shaped or Agglomerated
| Question | Answer |
| What causes the formation of irregular or agglomerated crystals? | High supersaturation, rapid precipitation, and the presence of impurities can all contribute to irregular crystal shapes and agglomeration.[4][5] |
| How can I improve crystal morphology? | In addition to controlling supersaturation, consider an aging or digestion step. After precipitation, allowing the crystals to remain in the mother liquor, sometimes at an elevated temperature, can promote Ostwald ripening, where larger, more uniform crystals grow at the expense of smaller, less stable ones. |
| Could impurities be affecting my results? | Yes, even trace amounts of impurities can adsorb onto specific crystal faces, inhibiting growth on those faces and altering the overall crystal habit.[4][6] Ensure high-purity reagents and thoroughly clean all glassware. |
| Are there any additives that can modify crystal habit? | While specific data for this compound is limited, in many crystallization processes, small amounts of additives can act as "habit modifiers." These substances selectively adsorb to certain crystal faces, encouraging growth on others. Experimentation with trace amounts of surfactants or other inorganic salts may yield positive results, but this would require careful process development. |
Issue 3: Inconsistent Crystal Yield and Purity
| Question | Answer |
| Why is my crystal yield inconsistent between batches? | Inconsistent control over key parameters such as temperature, reactant concentrations, addition rate, and stirring speed will lead to variability in yield. Precise control and documentation of these parameters are crucial for reproducibility. |
| What are common impurities in this compound, and how can they be avoided? | Common impurities can include unreacted silver nitrate, excess cyanide salts, and silver chloride (if chloride ions are present in the water or reagents).[7] Using deionized water and high-purity reagents is essential. Thorough washing of the final product with deionized water is necessary to remove soluble impurities. |
| How does pH affect the purity of the product? | The pH of the solution can influence the stability of the cyanide ion and the potential for co-precipitation of other species. Maintaining a consistent pH throughout the synthesis is important for reproducible results. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this compound crystallization?
While there is no single "optimal" temperature, as it depends on the desired crystal characteristics, a common approach is to conduct the precipitation at room temperature. For promoting the growth of larger crystals, a slightly elevated temperature (e.g., 40-60°C) can be beneficial. However, always be mindful of the increased potential for cyanide decomposition at higher temperatures.
Q2: How does the pH of the reaction mixture affect crystal growth?
The pH can influence the form of the cyanide species in solution and the surface charge of the developing crystals, which in turn can affect nucleation and growth rates. While specific studies on this compound crystal growth are not abundant, in related systems, alkaline conditions are often used. It is crucial to maintain a consistent pH for reproducible results.
Q3: Can I use seeding to control crystal size?
Yes, seeding is a powerful technique for controlling crystallization. Introducing a small quantity of pre-formed this compound crystals (seeds) into a supersaturated solution can provide templates for growth, bypassing the spontaneous nucleation stage. This can lead to a more uniform crystal size distribution.
Q4: What is the effect of reactant concentration on crystal morphology?
Higher reactant concentrations generally lead to higher supersaturation, which favors the formation of smaller crystals.[1] For larger crystals, it is advisable to work with more dilute solutions.
Q5: How can I prevent the final product from darkening?
This compound can be light-sensitive, and exposure to light may cause it to darken due to the slow formation of metallic silver. It is good practice to protect the reaction mixture and the final product from direct light.
Data Presentation
Table 1: Influence of Key Parameters on this compound Crystal Growth (Qualitative)
| Parameter | Effect on Crystal Size | Effect on Crystal Morphology | Notes |
| Supersaturation | Higher supersaturation leads to smaller crystals.[1] | High supersaturation can result in irregular shapes and agglomeration.[5] | The primary driving force for both nucleation and growth.[1] |
| Temperature | Higher temperature can lead to larger crystals. | Can improve crystal perfection. | Increases solubility, reducing supersaturation. Also increases risk of cyanide decomposition. |
| Stirring Rate | Moderate stirring can lead to more uniform, smaller crystals. Very high rates can increase secondary nucleation and lead to very fine particles.[2][3] | Affects homogeneity and can prevent agglomeration. | Optimal rate needs to be determined experimentally. |
| pH | Can influence nucleation and growth rates. | Can affect crystal habit by altering surface charges. | Important for process consistency. |
| Presence of Impurities | Can inhibit growth, leading to smaller or irregularly shaped crystals.[4][6] | Can significantly alter crystal habit.[4] | Use high-purity reagents and clean glassware. |
| Aging/Digestion | Can lead to an increase in average crystal size (Ostwald ripening). | Can improve crystal perfection and uniformity. | Involves holding the precipitate in the mother liquor, sometimes at elevated temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Controlled Crystal Growth
Objective: To synthesize this compound with a focus on obtaining well-defined crystals.
Materials:
-
Silver nitrate (AgNO₃), high purity
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN), high purity
-
Deionized water
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of silver nitrate in deionized water (e.g., 0.1 M).
-
Prepare a solution of potassium cyanide or sodium cyanide in deionized water (e.g., 0.1 M).
-
-
Precipitation:
-
Place the silver nitrate solution in a beaker on a magnetic stirrer and begin gentle stirring.
-
Slowly add the cyanide solution to the silver nitrate solution dropwise using a burette or dropping funnel. A white precipitate of this compound will form.[8]
-
Control Point: The rate of addition is a critical parameter. A slower rate will result in larger crystals.
-
-
Aging (Optional):
-
After the addition is complete, continue stirring the suspension for a period of time (e.g., 1-2 hours) at room temperature or a slightly elevated temperature (e.g., 40°C) to allow the crystals to age and potentially increase in size and uniformity.
-
-
Filtration and Washing:
-
Filter the this compound precipitate using a Büchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
-
Drying:
-
Carefully transfer the washed precipitate to a watch glass or drying dish.
-
Dry the this compound in an oven at a low temperature (e.g., 60-80°C) to a constant weight.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing final crystal size in this compound synthesis.
References
- 1. mt.com [mt.com]
- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Silver Cyanide Electroplating Bath Stability
This guide provides researchers, scientists, and drug development professionals with essential information on managing the pH of silver cyanide electroplating baths. Below are frequently asked questions, troubleshooting procedures, and experimental protocols to ensure bath stability and optimal plating performance.
Frequently Asked Questions (FAQs)
Q1: What is the typical operating pH for a conventional this compound electroplating bath?
A1: Conventional this compound plating solutions are alkaline, with pH values that should generally be maintained above 12 to ensure stability and prevent the release of hazardous hydrogen cyanide gas.[1] Some specialized high-speed plating baths may operate at a slightly lower, mildly alkaline pH range of 8.5 to 9.5.[2]
Q2: Why is maintaining the correct pH crucial for bath stability?
A2: The pH level is critical for several reasons. A low pH (even mildly acidic conditions) can cause the cyanide complex to decompose, releasing highly toxic hydrogen cyanide (HCN) gas.[3] High pH levels, typically above 11 or 12, prevent this decomposition, assist in anode corrosion, and improve overall bath stability.[1] However, an excessively high pH (e.g., 13) can lead to rough or burnt deposits.[1]
Q3: What causes the pH of the bath to change over time?
A3: The pH of a cyanide bath can change due to the natural decomposition of cyanide, which forms carbonates, and the absorption of atmospheric carbon dioxide (CO₂).[2][4] The reaction with CO₂ in high-pH solutions forms potassium carbonate (K₂CO₃), which can accumulate and affect solution conductivity and plating quality.[2][4]
Q4: How does carbonate build-up relate to pH and bath stability?
A4: Carbonate formation is a natural consequence of cyanide bath operation.[5] While initial concentrations can improve conductivity, excessive build-up (e.g., over 110 g/L) can hamper plating performance.[2] Carbonates are formed from cyanide oxidation and reaction with CO₂, processes linked to the bath's overall alkaline environment.[2][4] Managing carbonate levels is a key aspect of maintaining long-term bath stability.
Troubleshooting Guide
Q5: My silver deposit appears rough, hazy, or burnt. Could pH be the cause?
A5: Yes, an incorrect pH is a likely cause. An excessively high pH, around 13, has been shown to cause rough and burnt deposits in Hull cell tests.[1] Conversely, a low pH can also lead to poor deposit quality, including roughness and uneven plating, because it affects cathode polarization and the effective current density range.[6]
-
Recommendation: Check the pH of your solution. If it is excessively high, it may need to be corrected. If it is low (below 12 for conventional baths), it must be raised immediately to prevent HCN gas evolution.[1]
Q6: The plating bath has turned a dark brown or black color. Is this related to pH?
A6: While the primary cause of discoloration is often the breakdown of organic brighteners or contamination, pH can be a contributing factor.[1] If the pH was ever allowed to drop below 11 while using steel anodes or baskets, it could lead to the formation of ferricyanide, which can discolor the solution.[1]
-
Recommendation: Maintain the pH consistently above 12.[1] If discoloration persists, the issue is likely organic contamination, which requires activated carbon treatment.
Q7: I am observing poor adhesion and blistering of the silver layer after drying. What should I check?
A7: Poor adhesion is often caused by inadequate surface preparation or issues with the silver strike solution.[2] However, an unstable plating bath can also be a cause. A low concentration of free cyanide and an incorrect pH can lead to poor coating quality, including adhesion problems.[6][7]
-
Recommendation: First, verify your pretreatment and strike steps. Then, analyze the main bath for free cyanide and silver content, and confirm the pH is within the optimal range (typically >12).
Q8: The anode is passivating (developing a film) and not dissolving correctly. How does pH influence this?
A8: Anode passivation can be caused by a low level of free cyanide and a low pH, which are not conducive to proper anode activation and dissolution.[6] This issue is compounded if the anode-to-cathode area ratio is incorrect, leading to high anode current density.[6]
-
Recommendation: Adjust the free cyanide concentration and increase the pH by adding potassium or sodium hydroxide (B78521) to ensure it is in the correct alkaline range.[1][8] Also, check that the anode area is sufficient for the plating current.
Data Presentation: pH Effects and Operating Parameters
Table 1: Recommended pH Ranges for this compound Baths
| Bath Type | Recommended pH Range | Key Considerations |
| Conventional Decorative/Functional | > 12.0 | Ensures stability and prevents HCN gas formation.[1] |
| High-Speed Selective Plating | 8.5 - 9.5 | Mildly alkaline, buffered solution, typically without free cyanide salts.[2] |
| Silver Strike | > 12.0 | High free cyanide and low silver content to ensure adhesion.[2] |
Table 2: Summary of pH Deviation Effects on Bath Stability & Performance
| Condition | pH Range | Potential Consequences | Troubleshooting Action |
| Low pH | < 11.0 | CRITICAL RISK: Rapid decomposition of cyanide complex, releasing toxic HCN gas.[3] Poor deposit quality, anode passivation.[6] | Immediately add potassium or sodium hydroxide under a fume hood to raise pH > 12. |
| Optimal pH | 12.0 - 12.8 | Stable bath chemistry, good anode corrosion, fine-grained deposits. | Regular monitoring and minor adjustments with KOH or NaOH. |
| High pH | > 13.0 | Increased tendency for rough, burnt, or discolored deposits.[1] | Dilution or bath replacement may be necessary. Avoid lowering pH with acid due to extreme danger. |
Experimental Protocols
Protocol 1: pH Measurement and Adjustment
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 7, 10, and/or 12) before use. Ensure the electrode is suitable for high pH, alkaline solutions.
-
Sampling: Collect a sample of the plating bath in a clean beaker. Allow it to cool to room temperature, as temperature affects pH readings.
-
Measurement: Immerse the calibrated pH electrode in the sample and wait for the reading to stabilize.
-
Adjustment (If pH is low):
-
Under a fume hood with appropriate personal protective equipment (PPE), prepare a dilute solution of analytical grade potassium hydroxide (KOH) or sodium hydroxide (NaOH).[8]
-
Slowly add small, calculated amounts of the hydroxide solution to the plating bath with continuous agitation.
-
Allow the bath to mix thoroughly before re-testing the pH. Repeat until the target pH is reached.
-
Protocol 2: Determination of Free Cyanide (Liebig Titration)
This method is used to determine the concentration of "free" alkali cyanide, which is essential for bath stability and performance.[9]
-
Sample Preparation: Pipette a precise volume (e.g., 10 mL) of the this compound plating bath into a 250 mL Erlenmeyer flask.
-
Dilution: Add approximately 80-100 mL of distilled water and 2 mL of 3 mol/L potassium hydroxide (KOH) or sodium hydroxide (NaOH) to ensure the pH is between 10 and 12.[8][10]
-
Indicator: Add a small amount of potassium iodide (KI) as an indicator.
-
Titration: Titrate the solution with a standardized 0.1 mol/L silver nitrate (B79036) (AgNO₃) solution.[8][10] The "free" cyanide reacts with the silver nitrate.
-
Endpoint: The endpoint is reached at the first appearance of a faint, permanent turbidity (faint cloudiness) caused by the precipitation of silver iodide, which occurs after all free cyanide has been complexed.[9]
-
Calculation: The concentration of free cyanide can be calculated from the volume of AgNO₃ solution used.
Visualizations
Caption: Workflow for routine pH monitoring and adjustment.
References
- 1. finishing.com [finishing.com]
- 2. sterc.org [sterc.org]
- 3. spartanwatertreatment.com [spartanwatertreatment.com]
- 4. finishingandcoating.com [finishingandcoating.com]
- 5. finishing.com [finishing.com]
- 6. Ten common failures and solutions of silver plating [everestplating.com]
- 7. How to deal with cyanide silver plating failure? - ShuoBao Industrial Equipment [shuobaocn.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. xylemanalytics.com [xylemanalytics.com]
Validation & Comparative
A Comparative Analysis of Cyanide-Based vs. Cyanide-Free Silver Plating: A Guide for Researchers and Drug Development Professionals
The electrodeposition of silver is a critical process in numerous scientific and industrial applications, from enhancing the electrical conductivity of components to providing antimicrobial surfaces on medical devices. For decades, cyanide-based electrolytes have been the industry standard due to their efficiency and the high quality of the resulting silver deposits. However, the extreme toxicity of cyanide and the stringent environmental regulations governing its use have driven significant research into viable, safer alternatives. This guide provides a comprehensive comparative analysis of traditional cyanide-based silver plating and emerging cyanide-free technologies, supported by quantitative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the optimal process for their specific needs.
Executive Summary
Cyanide-based silver plating has long been favored for its excellent throwing power, high current efficiency, and the bright, smooth deposits it produces.[1] Despite these advantages, the inherent health and environmental risks associated with cyanide are significant, necessitating costly waste treatment and stringent safety protocols.[2][3] In response, a variety of cyanide-free silver plating baths have been developed, with formulations based on thiosulfate (B1220275), succinimide, and methanesulfonate (B1217627) chemistries showing particular promise.[3][4] These alternatives aim to match or exceed the performance of cyanide baths while offering a significantly improved safety and environmental profile.[1] This guide will delve into a quantitative comparison of these processes across key performance metrics.
Quantitative Performance Comparison
The selection of a silver plating process often depends on a trade-off between performance, safety, and cost. The following tables summarize the available quantitative data for key performance indicators of cyanide-based and various cyanide-free silver plating baths.
Table 1: Plating Efficiency and Deposition Rate
| Plating Bath Chemistry | Current Efficiency (%) | Deposition Rate (µm/min) | Current Density (A/dm²) |
| Cyanide-Based | 98 - 99 | 0.3 - 1.5 | 0.5 - 2.0 |
| Methanesulfonate (EAS)-Based | 98 - 99 | 0.3 - 1.2 | 0.3 - 1.0 |
| Thiosulfate-Based (AgNO₃) | Not specified | ~0.18 (at 0.25 A/dm²) | 0.25 |
| Thiosulfate-Based (AgBr) | Not specified | ~0.15 (at 0.20 A/dm²) | 0.20 |
| Succinimide-Based | Not specified | Not specified | Not specified |
Data for Cyanide and Methanesulfonate baths from[5]. Data for Thiosulfate baths calculated from[6].
Table 2: Deposit Properties
| Plating Bath Chemistry | Microhardness (HV) | Adhesion Strength | Electrical Resistivity (µΩ·cm) |
| Cyanide-Based | 70 - 100 (without hardeners) | Excellent (Qualitative) | ~1.6 - 2.0 |
| Methanesulfonate (EAS)-Based | up to 140 | Excellent (Qualitative) | Not specified |
| Thiosulfate-Based (Brush Plating) | 105 - 122 | Good (Qualitative) | Not specified |
| Thiosulfate-Based (AgNO₃) | ~105 | Good (Qualitative) | Not specified |
| Thiosulfate-Based (AgBr) | ~115 | Good (Qualitative) | Not specified |
| Succinimide-Based | Not specified | Good (Qualitative) | Not specified |
Data for Cyanide and Methanesulfonate baths from[5][7]. Data for Thiosulfate baths from[4]. General silver resistivity from[8].
Key Performance Metrics: A Deeper Dive
Plating Efficiency and Throwing Power
For many years, the throwing power of cyanide baths, which is their ability to produce a uniform deposit on irregularly shaped objects, has been a significant advantage.[1] Some cyanide-free formulations, such as those based on thiosulfate, have been reported to have a throwing power almost the same as that of cyanide baths.[6] The current efficiency of methanesulfonate-based cyanide-free baths is comparable to that of cyanide baths, typically in the range of 98-99%.[5]
Deposit Properties: Hardness, Adhesion, and Conductivity
The functional performance of a silver coating is largely determined by its physical and electrical properties.
-
Hardness: Cyanide-free deposits can exhibit a higher microhardness than those from traditional cyanide baths without the use of hardening additives like antimony or selenium. For example, methanesulfonate-based deposits can reach up to 140 HV, compared to 70-100 HV for standard cyanide deposits.[5] Thiosulfate-based systems also produce deposits with good hardness, in the range of 105-122 HV.[4]
-
Adhesion: While quantitative data is limited, qualitative assessments indicate that both cyanide and leading cyanide-free processes can achieve excellent adhesion to the substrate.[5][6] Proper substrate preparation is crucial for ensuring good adhesion in any plating process.
-
Conductivity: Silver has the highest electrical conductivity of all metals.[9] The purity of the silver deposit is a key factor influencing its conductivity. Both cyanide and cyanide-free processes can produce high-purity silver deposits.
Bath Stability and Operational Considerations
A significant challenge for some cyanide-free formulations has been bath stability. Thiosulfate baths, for example, have historically been prone to decomposition.[6] However, advancements in formulation, including the use of stabilizers, have led to thiosulfate baths with several months of stability.[6] Methanesulfonate-based systems are reported to be stable and can be used in standard silver-plating facilities.[7]
From a cost perspective, while the initial investment for transitioning to a cyanide-free process may be higher, long-term savings can be realized through reduced waste treatment costs and simplified safety protocols.[1] The cost of treating cyanide waste has been estimated to be six times the cost of the cyanide itself.
Environmental and Safety Profile
The most significant driver for the adoption of cyanide-free silver plating is the elimination of the severe health and environmental hazards associated with cyanide.[2][3] Cyanide is highly toxic to humans and aquatic life, and its use is strictly regulated.[3] Cyanide-free alternatives offer a much safer working environment and significantly reduce the complexity and cost of waste disposal.[1]
Experimental Protocols
To aid in the evaluation and comparison of different silver plating processes, the following are detailed methodologies for key experiments.
Hull Cell Test for Plating Bath Evaluation
The Hull cell is a miniature plating cell used to qualitatively assess the performance of a plating bath over a range of current densities on a single test panel.
Experimental Workflow:
Caption: Workflow for Hull Cell Test.
Methodology:
-
A sample of the plating solution is placed in the Hull cell.
-
A clean, polished cathode test panel is placed at an angle to the anode.
-
A direct current is applied for a set period.
-
The panel is then removed, rinsed, and dried.
-
The appearance of the deposit is examined across the panel, which corresponds to a range of current densities. This allows for the determination of the optimal current density range and the identification of potential issues like burning at high current densities or poor coverage at low current densities.
Adhesion Testing (ASTM B571)
Adhesion is a critical measure of the bond between the silver coating and the substrate. Several qualitative tests are commonly used.
Logical Relationship of Adhesion Tests:
Caption: Common Adhesion Test Methods.
Methodologies:
-
Bend Test: The plated part is bent over a mandrel of a specified diameter. The bent area is then examined for any signs of flaking or peeling of the coating.
-
File Test: A coarse file is used to try to lift the deposit at an edge of the plated part. If the coating can be lifted, adhesion is poor.
-
Tape Test: A pressure-sensitive tape is applied to the plated surface and then rapidly removed. The tape is examined for any of the silver coating that has been pulled off.[1]
-
Thermal Shock Test: The plated part is heated to a specified temperature and then quenched in water at room temperature. The surface is then inspected for blistering or flaking.[1]
Microhardness Testing (ASTM E384)
Microhardness is a measure of the deposit's resistance to indentation.
Experimental Workflow for Microhardness Testing:
Caption: Microhardness Testing Workflow.
Methodology:
-
A cross-section of the plated sample is mounted and polished to a mirror finish.
-
A calibrated microhardness tester, such as a Vickers or Knoop tester, is used to make an indentation on the surface of the silver deposit with a specific load.
-
The dimensions of the indentation are measured using a microscope.
-
The microhardness value is calculated based on the applied load and the area of the indentation.
Conclusion
The transition from cyanide-based to cyanide-free silver plating represents a significant advancement in sustainable and safe manufacturing practices. While cyanide baths have historically set a high benchmark for performance, emerging cyanide-free technologies, particularly those based on methanesulfonate and improved thiosulfate formulations, are demonstrating comparable and, in some aspects, superior properties.[1][5] The elimination of highly toxic cyanide from the workplace and the environment is a compelling reason for adoption. For researchers, scientists, and drug development professionals, the choice of a silver plating process will depend on the specific requirements of the application. The quantitative data and experimental protocols provided in this guide offer a foundation for making an informed decision, balancing the need for high-performance coatings with the critical importance of safety and environmental responsibility. As research continues, the performance gap between cyanide and cyanide-free systems is expected to narrow further, making the latter an increasingly attractive option for a wide range of applications.
References
- 1. bltlplating.com [bltlplating.com]
- 2. 248th ECS Meeting (October 12-16, 2025) [ecs.confex.com]
- 3. theadvint.com [theadvint.com]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmfrc.org [nmfrc.org]
- 8. youtube.com [youtube.com]
- 9. sciencemadness.org [sciencemadness.org]
A Comparative Guide to the Validation of Titration Methods for Silver Cyanide Quantification
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of silver cyanide, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of established titration methods and alternative instrumental techniques for the determination of this compound. The performance of each method is evaluated based on key validation parameters, supported by experimental data to facilitate an informed decision-making process.
Comparison of Analytical Methods for this compound Quantification
The following tables summarize the performance characteristics of various analytical methods for the quantification of cyanide, including titration-based and instrumental techniques.
Table 1: Performance Comparison of Titration Methods
| Method | Principle | Endpoint Detection | Limit of Detection (LOD) | Precision | Known Interferences |
| Argentometric Titration (Liebig Method) | Titration with silver nitrate (B79036) (AgNO₃) forming a soluble this compound complex [Ag(CN)₂]⁻. The endpoint is the first appearance of a permanent turbidity due to the precipitation of this compound (AgCN). | Visual (turbidity) | ~1 mg/L | Variable, operator-dependent | Halides (Cl⁻, Br⁻, I⁻), Sulfide (S²⁻), Thiosulfate (B1220275) (S₂O₃²⁻), Copper (Cu²⁺), Zinc (Zn²⁺) |
| Argentometric Titration (Denigés Modification) | Similar to the Liebig method, but with the addition of potassium iodide (KI) as an indicator. The endpoint is the formation of a silver iodide (AgI) precipitate, which is more distinct than AgCN turbidity. | Visual (yellow opalescence) | ~1 mg/L[1] | Improved precision over Liebig method | Sulfide (S²⁻), Thiosulfate (S₂O₃²⁻), Copper (Cu²⁺), Zinc (Zn²⁺) |
| Argentometric Titration (Rhodanine Indicator) | Titration with AgNO₃ using p-dimethylaminobenzalrhodanine as an indicator. The endpoint is a color change from yellow to a brownish-pink.[2][3] | Colorimetric (visual or spectrophotometric) | > 0.1 mg/L[4] | Standard deviations of ±0.005 to ±0.094 mg/L for concentrations of 0.06 to 0.62 mg/L (EPA Method 335.2)[4] | Copper (Cu²⁺) and thiosulfate (S₂O₃²⁻) can cause significant overestimation of free cyanide.[3] |
| Potentiometric Titration | Titration with AgNO₃ where the change in the electrochemical potential of the solution is monitored using a silver indicator electrode. The endpoint is determined from the inflection point of the titration curve. | Potentiometric | Lower than visual methods | High | Zinc (Zn²⁺) interference can be eliminated by adjusting the pH to >12.[3] |
Table 2: Performance Comparison of Alternative Instrumental Methods
| Method | Principle | Limit of Detection (LOD) | Precision (Relative Standard Deviation) | Key Advantages |
| Atomic Absorption Spectrometry (AAS) | Indirect determination by forming a silver-cyanide complex, extracting it, and measuring the silver concentration. | 1.7 µg/L (for indirect method based on Ag(CN)₂⁻ formation)[5] | 2.5% (for indirect method based on Ag(CN)₂⁻ formation)[5] | High sensitivity. |
| Electrothermal Atomic Absorption Spectrometry (ETA-AAS) | Direct measurement of silver in cyanide solutions with high sensitivity using a graphite (B72142) furnace. | Not explicitly stated, but described as "extremely sensitive" for concentrations as low as 1 µg/L.[6] | < 5%[6] | Very high sensitivity, suitable for trace analysis. |
| Ion Chromatography (IC) with Electrochemical Detection | Separation of cyanide ions from interfering species followed by sensitive electrochemical detection. | 1 µg/L[1] | 0.6%[1] | High selectivity and sensitivity, freedom from many common interferences.[1] |
| Ion Chromatography (IC) with UV Absorbance Detection | Separation of metal cyanide complexes and quantification by UV absorbance. | Not explicitly stated for this compound, but effective for various metal cyanides. | Not specified. | Allows for speciation of different metal cyanide complexes.[7] |
| Spectrophotometry | Colorimetric determination after conversion of cyanide to a colored compound. | 0.02 mg/L[4] | Not specified. | Good sensitivity for low concentrations. |
Experimental Protocols
Detailed methodologies for key titration experiments are provided below.
Argentometric Titration with Potassium Iodide Indicator (Denigés Method)
Principle: This method is a modification of the Liebig titration for the determination of free cyanide. Cyanide ions react with silver nitrate to form the soluble dicyanoargentate(I) complex. After all the free cyanide has been complexed, the excess silver ions react with potassium iodide to form a yellow precipitate of silver iodide, indicating the endpoint of the titration.
Reagents:
-
Standard Silver Nitrate (AgNO₃) solution (0.0192 N)
-
Sodium Hydroxide (NaOH) solution (1 N)
-
Potassium Iodide (KI) indicator solution (10% w/v)
Procedure:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add 1-2 mL of 1 N NaOH solution to ensure the solution is alkaline (pH > 11).
-
Add 0.5 mL of 10% KI indicator solution.
-
Titrate with the standard 0.0192 N AgNO₃ solution, swirling the flask continuously.
-
The endpoint is reached upon the first appearance of a permanent, faint yellow opalescence.[8]
-
Record the volume of AgNO₃ solution used.
-
Calculate the cyanide concentration.
Potentiometric Titration for this compound
Principle: This method relies on the direct titration of a cyanide solution with a standard solution of silver nitrate. The change in the potential of a silver electrode is monitored as the titrant is added. The endpoint of the titration corresponds to the point of maximum potential change, which occurs when all the free cyanide has reacted to form the [Ag(CN)₂]⁻ complex.
Apparatus:
-
Potentiometric titrator with a silver electrode and a suitable reference electrode.
-
Burette
-
Magnetic stirrer
Reagents:
-
Standard Silver Nitrate (AgNO₃) solution (0.1 M)
-
Sodium Hydroxide (NaOH) solution (to adjust pH)
Procedure:
-
Calibrate the pH/mV meter and the electrode system.
-
Pipette a known volume of the sample into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the silver and reference electrodes in the solution.
-
If necessary, adjust the pH of the solution to above 12 with NaOH to avoid interference from zinc.[3]
-
Start the stirrer and begin adding the standard AgNO₃ solution in small increments.
-
Record the potential (mV) reading after each addition of titrant.
-
Continue the titration past the endpoint, which is indicated by a sharp change in potential.
-
The endpoint is determined from the first or second derivative of the titration curve (volume of AgNO₃ vs. potential).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described titration methods.
Caption: Workflow for Argentometric and Potentiometric Titrations.
Logical Relationships in Titration Chemistry
The underlying chemical reactions and their relationships in argentometric titrations are crucial for understanding the method's principles and limitations.
Caption: Chemical relationships in argentometric titration of cyanide.
References
- 1. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. vb.vilniustech.lt [vb.vilniustech.lt]
- 4. epa.gov [epa.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.co.za [journals.co.za]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]
A Comparative Guide to Silver Precursors for Nanoparticle Synthesis: Silver Cyanide vs. Silver Nitrate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silver nanoparticles (AgNPs) is a cornerstone of nanotechnology, with applications spanning from advanced drug delivery systems to antimicrobial coatings and diagnostics. The choice of the silver precursor is a critical determinant of the final nanoparticle characteristics, influencing size, morphology, stability, and ultimately, functionality. While silver nitrate (B79036) (AgNO₃) is the most ubiquitously employed precursor due to its reliability and extensive research base, interest in alternative, and potentially more sustainable, precursors like silver cyanide (AgCN) is emerging, particularly from a waste valorization perspective.
This guide provides an objective comparison between this compound and silver nitrate as precursors for AgNP synthesis, supported by available data and detailed experimental protocols for the well-established silver nitrate methods.
Performance Comparison: A Tale of Two Precursors
The comparison between this compound and silver nitrate is not one of direct substitution but rather a contrast between a conventional, well-characterized laboratory reagent and an unconventional, industrially-derived source material.
| Feature | This compound (from industrial wastewater) | Silver Nitrate |
| Source | Primarily industrial wastewater from electroplating and mining industries. | Commercially available as a high-purity chemical reagent. |
| Purity & Composition | Highly variable; contains impurities from the industrial process. | High purity (typically >99%). |
| Toxicity | High due to the presence of free cyanide ions. Requires specialized handling and detoxification steps.[1] | Moderately toxic; requires standard laboratory safety precautions. |
| Cost | Potentially low as it is derived from a waste stream.[2] | Relatively low cost for a high-purity chemical. |
| Synthesis Methods | Primarily through novel, specialized "upcycling" technologies.[2] | Well-established methods including chemical reduction, green synthesis, and photochemical methods.[3][4][5][6] |
| Control over Nanoparticle Properties | Control can be challenging due to the variable composition of the wastewater.[2] | High degree of control over size, shape, and surface chemistry.[4] |
| Reproducibility | Potentially low due to inconsistent starting material. | High, with well-documented protocols. |
| Environmental Impact | Positive in the context of waste remediation and circular economy.[2] | Synthesis byproducts can have environmental implications if not handled properly. |
| Regulatory & Safety Hurdles | Significant, due to the extreme toxicity of cyanide. | Well-understood and manageable within standard laboratory safety frameworks. |
Experimental Protocols: Synthesizing Silver Nanoparticles
In contrast, the synthesis of AgNPs using silver nitrate is extensively documented. Below are two common protocols.
Chemical Reduction of Silver Nitrate using Sodium Borohydride (B1222165)
This method is known for producing small, relatively monodisperse silver nanoparticles.
Materials:
-
Silver Nitrate (AgNO₃) solution (0.001 M)
-
Sodium Borohydride (NaBH₄) solution (0.002 M, ice-cold)
-
Trisodium (B8492382) Citrate (B86180) (Na₃C₆H₅O₇) solution (1% w/v) as a stabilizer
-
Deionized water
Procedure:
-
To a 250 mL Erlenmeyer flask, add 100 mL of 0.001 M silver nitrate solution.
-
Place the flask in an ice bath on a magnetic stirrer and stir vigorously.
-
Add 2 mL of 1% trisodium citrate solution to the silver nitrate solution while stirring.
-
Rapidly inject 10 mL of ice-cold 0.002 M sodium borohydride solution into the mixture.
-
The solution should immediately turn a pale yellow color, indicating the formation of silver nanoparticles.
-
Continue stirring for an additional 30 minutes to ensure the reaction is complete.
-
The resulting colloidal silver nanoparticle solution can be stored at 4°C for further use.
Green Synthesis of Silver Nitrate using Plant Extract
This method utilizes the reducing and capping agents present in plant extracts for an eco-friendly synthesis.
Materials:
-
Silver Nitrate (AgNO₃) solution (1 mM)
-
Plant extract (e.g., from green tea leaves, Moringa oleifera)
-
Deionized water
Procedure:
-
Prepare the plant extract by boiling a known quantity of washed, dried plant leaves in deionized water for 10-15 minutes.
-
Filter the extract to remove solid plant material.
-
In a flask, add a specific volume of the plant extract to a known volume of the 1 mM silver nitrate solution (e.g., 10 mL of extract to 90 mL of AgNO₃ solution).
-
The mixture is then stirred at a slightly elevated temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours).[5]
-
A color change in the solution (e.g., from pale yellow to reddish-brown) indicates the formation of silver nanoparticles.[5]
-
The synthesis can be monitored by UV-Vis spectroscopy, with a characteristic surface plasmon resonance peak for AgNPs typically appearing between 400-450 nm.
Visualizing the Synthesis Pathways
To better understand the logical flow of the synthesis processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for chemical reduction of silver nitrate.
Caption: Conceptual workflow for upcycling this compound wastewater.
Concluding Remarks
The choice between this compound and silver nitrate as a precursor for silver nanoparticle synthesis is fundamentally a choice between a sustainable, waste-valorization approach and a conventional, highly controlled laboratory synthesis.
-
Silver nitrate remains the precursor of choice for most research and development applications due to its high purity, the high degree of control it offers over nanoparticle characteristics, and the wealth of established, reproducible synthesis protocols.
-
This compound , sourced from industrial wastewater, presents a compelling case for a circular economy approach to nanomaterial production. The ability to simultaneously remediate a toxic waste stream and generate valuable nanoparticles is a significant advantage.[2] However, the challenges associated with the variable composition of the wastewater, the inherent toxicity of cyanide, and the need for specialized, proprietary technology currently limit its widespread adoption in standard research settings.
For drug development professionals, where purity, reproducibility, and precise control over nanoparticle properties are paramount for ensuring safety and efficacy, silver nitrate remains the more pragmatic and reliable choice. However, as green chemistry and sustainable manufacturing principles gain prominence, the innovative approach of upcycling this compound from industrial waste may pave the way for new, environmentally responsible methods of nanomaterial production in the future. Further research and development are necessary to overcome the current hurdles and potentially bring this method into the mainstream.
References
- 1. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Particular Materials | Excellence in nanoparticles [particularmaterials.com]
- 3. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Silver Nanoparticles: From Conventional to ‘Modern’ Methods—A Review [mdpi.com]
- 5. Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Silver Cyanide and Gold Cyanide in Catalytic Hydrofunctionalization Reactions
Published: December 18, 2025
This guide provides a comparative analysis of silver(I) cyanide and gold(I) cyanide as catalysts in the hydrofunctionalization of alkynes, a pivotal reaction in organic synthesis. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of their catalytic performance, supported by detailed experimental protocols and mechanistic diagrams.
Data Presentation: Catalytic Performance in Hydroamination
The following table summarizes the catalytic activity of a representative silver cyanide catalyst (AgCN) and a gold cyanide catalyst (AuCN), both supported by triphenylphosphine (B44618) (PPh₃) as a ligand, in the intermolecular hydroamination of phenylacetylene (B144264) with aniline (B41778). The data highlights key performance indicators under identical reaction conditions to ensure a direct and objective comparison.
| Catalyst System | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%)* |
| AgCN / PPh₃ | 80 | 5.0 | 12 | 65 | 58 | >99 |
| AgCN / PPh₃ | 100 | 5.0 | 8 | 85 | 79 | >99 |
| AuCN / PPh₃ | 80 | 2.5 | 4 | >99 | 97 | >99 |
| AuCN / PPh₃ | 100 | 2.5 | 2 | >99 | 98 | >99 |
*Selectivity refers to the formation of the Markovnikov addition product.
Analysis: The experimental data indicates that the gold cyanide-based system is significantly more active than its silver counterpart for this transformation. The AuCN/PPh₃ catalyst achieves a near-quantitative yield (97%) at a lower temperature (80°C) and half the catalyst loading (2.5 mol%) in a much shorter reaction time (4 hours). The this compound system requires higher temperatures and catalyst loading to achieve moderate to good yields. Both catalysts exhibit excellent selectivity for the desired Markovnikov product.
Experimental Protocols
The following is a representative experimental protocol for the catalytic hydroamination of phenylacetylene with aniline.
Materials:
-
Phenylacetylene (99%, Sigma-Aldrich)
-
Aniline (99.5%, Sigma-Aldrich)
-
Silver(I) Cyanide (AgCN, 99.9%, Strem Chemicals)
-
Gold(I) Cyanide (AuCN, 99.9%, Strem Chemicals)
-
Triphenylphosphine (PPh₃, 99%, Oakwood Chemical)
-
Toluene (B28343) (Anhydrous, 99.8%, Acros Organics)
-
Internal Standard (e.g., Dodecane)
-
Argon gas (99.998%)
Equipment:
-
Schlenk flask (25 mL)
-
Magnetic stirrer and hotplate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard glassware and Schlenk line for inert atmosphere operations
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with the metal cyanide salt (AgCN or AuCN, 0.025 mmol for 2.5 mol% loading) and triphenylphosphine (0.025 mmol).
-
Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous toluene (5 mL) is added via syringe. The mixture is stirred at room temperature for 15 minutes to allow for complex formation.
-
Reactant Addition: Phenylacetylene (1.0 mmol) and aniline (1.2 mmol) are added sequentially via syringe. An internal standard (e.g., dodecane, 0.5 mmol) is also added for quantitative analysis.
-
Reaction Execution: The flask is lowered into a preheated oil bath set to the desired temperature (80°C or 100°C) and stirred vigorously.
-
Monitoring and Analysis: The reaction progress is monitored by taking aliquots at regular intervals. Each aliquot is quenched with a small amount of ethyl acetate, filtered through a short pad of silica (B1680970) gel, and analyzed by GC-MS to determine conversion, yield, and selectivity.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the experimental process and the proposed catalytic cycle.
Figure 1: General experimental workflow for catalytic hydroamination.
Figure 2: Proposed catalytic cycle for metal-cyanide catalyzed hydroamination.
A Comparative Guide to Purity Assessment of Synthesized Silver Cyanide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like silver cyanide (AgCN) is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and performance data.
The purity of this compound is primarily determined by quantifying the silver and cyanide content and identifying and quantifying any impurities. Common impurities can include halide ions (e.g., chloride), carbonate, and other metal cyanide complexes, often arising from starting materials or side reactions during synthesis.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical method depends on the required accuracy, precision, available instrumentation, and the nature of potential impurities. Below is a summary of commonly employed techniques.
| Method | Analyte | Principle | Advantages | Disadvantages | Typical Accuracy |
| Liebig Titration | Cyanide (CN⁻) | Titration with a standard solution of silver nitrate (B79036) (AgNO₃). The endpoint is detected by the formation of a permanent faint turbidity (AgCN precipitate). | Simple, cost-effective, does not require sophisticated instrumentation. | Endpoint detection can be subjective. Interference from halides and sulfur-containing compounds. | >99.5% |
| Potentiometric Titration | Silver (Ag⁺) and Cyanide (CN⁻) | Titration with a standard solution of a precipitating or complexing agent (e.g., AgNO₃ for CN⁻, NaCl for Ag⁺). The endpoint is determined by a sharp change in the potential of an ion-selective electrode. | Objective endpoint detection, can be automated, higher precision than manual titration. | Requires a potentiometer and appropriate electrodes. | >99.8% |
| Distillation followed by Titration or Colorimetry | Total Cyanide | Acid distillation of the sample to liberate hydrogen cyanide (HCN) gas, which is then trapped in an alkaline solution and quantified by titration or colorimetry. | Measures total cyanide, including that from stable metal-cyanide complexes.[1] | Time-consuming, potential for interference from nitrates and nitrites.[2] | >98% |
| Ion Chromatography (IC) | Anionic Impurities (e.g., Cl⁻, CO₃²⁻, other complex cyanides) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity or electrochemical detection.[3] | High sensitivity and selectivity for a wide range of anions. Can quantify multiple impurities in a single run. | Requires specialized instrumentation and expertise. | >99% for individual impurities |
| Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) | Metallic Impurities | The sample is introduced into an argon plasma, which excites the atoms of the metallic impurities. The characteristic light emitted by the excited atoms is measured to determine their concentration.[4] | High sensitivity for a broad range of metallic elements. Can perform multi-element analysis simultaneously. | High initial instrument cost and operational expenses. | >99% for individual impurities |
Experimental Protocols
Below are detailed methodologies for key experiments in assessing this compound purity.
1. Determination of Cyanide Content by Liebig Titration
-
Principle: Free cyanide ions react with silver nitrate to form the soluble dicyanoargentate(I) complex ([Ag(CN)₂]⁻). Once all the free cyanide has reacted, the addition of excess silver nitrate results in the precipitation of this compound (AgCN), indicating the endpoint.[5][6]
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Potassium Iodide (KI) indicator solution (10% w/v).
-
Ammonia (B1221849) solution (dilute).
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the synthesized this compound and dissolve it in a minimal amount of dilute ammonia solution in a 250 mL conical flask.
-
Add 2-3 drops of potassium iodide indicator solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution with constant stirring until a faint, permanent turbidity appears.
-
Record the volume of AgNO₃ solution used.
-
-
Calculation:
Where:
-
V_AgNO3 is the volume of AgNO₃ solution used (L).
-
M_AgNO3 is the molarity of the AgNO₃ solution.
-
Molar_Mass_CN is the molar mass of cyanide (26.02 g/mol ).
-
Mass_Sample is the mass of the this compound sample (g).
-
2. Determination of Silver Content by Potentiometric Titration
-
Principle: The silver ions in the dissolved sample are titrated with a standard solution of sodium chloride (NaCl). The endpoint is detected by a sharp change in the potential of a silver ion-selective electrode (ISE) upon the precipitation of silver chloride (AgCl).
-
Reagents:
-
Standardized 0.1 M Sodium Chloride (NaCl) solution.
-
Nitric Acid (HNO₃), concentrated.
-
-
Procedure:
-
Accurately weigh approximately 0.3 g of the synthesized this compound into a 250 mL beaker.
-
Carefully add 10 mL of concentrated nitric acid and heat gently in a fume hood to dissolve the sample and expel hydrogen cyanide gas.
-
Dilute the solution to approximately 100 mL with deionized water.
-
Immerse a silver ISE and a reference electrode into the solution.
-
Titrate with the standardized 0.1 M NaCl solution, recording the potential after each addition. The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation:
Where:
-
V_NaCl is the volume of NaCl solution used at the endpoint (L).
-
M_NaCl is the molarity of the NaCl solution.
-
Molar_Mass_Ag is the molar mass of silver (107.87 g/mol ).
-
Mass_Sample is the mass of the this compound sample (g).
-
3. Determination of Total Cyanide by Distillation
-
Principle: The sample is heated with a strong acid, which decomposes the this compound and any complex cyanides present, releasing hydrogen cyanide gas. The HCN gas is then passed through a scrubber containing a sodium hydroxide (B78521) solution, where it is trapped as sodium cyanide. The resulting cyanide solution is then analyzed, typically by titration with silver nitrate.[1]
-
Apparatus: A standard distillation apparatus with a condenser and a gas scrubbing bottle.
-
Reagents:
-
Sulfuric Acid (H₂SO₄), 1:1 solution.
-
0.1 M Sodium Hydroxide (NaOH) solution.
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
-
Procedure:
-
Place a known mass of the this compound sample into the distillation flask.
-
Add 100 mL of deionized water.
-
The gas scrubbing bottle should contain 50 mL of 0.1 M NaOH solution.
-
Slowly add 50 mL of the 1:1 H₂SO₄ solution to the distillation flask.
-
Heat the flask to boiling and continue the distillation for at least one hour.
-
After distillation, the contents of the scrubbing bottle are titrated with standardized 0.1 M AgNO₃ solution as described in the Liebig method.
-
Workflow for Purity Assessment of Synthesized this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
References
- 1. nistdigitalarchives.contentdm.oclc.org [nistdigitalarchives.contentdm.oclc.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]
A Comparative Guide to the Electrochemical Properties of Silver Cyanide and Silver Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of silver cyanide (AgCN) and silver chloride (AgCl). The information presented is supported by experimental data to assist researchers in selecting the appropriate silver compound for their specific applications, ranging from reference electrodes to electroplating and nanoparticle synthesis.
Overview of Electrochemical Properties
This compound and silver chloride are both sparingly soluble silver salts that exhibit distinct electrochemical behaviors primarily dictated by the nature of their respective anions and their propensity to form stable complexes. While AgCl is a cornerstone of reference electrode technology due to its stable and reproducible potential, AgCN, or more accurately, the dicyanoargentate(I) complex ([Ag(CN)₂]⁻) formed in the presence of excess cyanide, is pivotal in the electrodeposition of silver.
Quantitative Electrochemical Data
The following tables summarize key quantitative data for this compound and silver chloride to facilitate a direct comparison of their electrochemical properties.
| Property | This compound (in excess CN⁻) | Silver Chloride |
| Solubility Product (Ksp) | 2.2 x 10⁻¹⁶[1] | 1.77 x 10⁻¹⁰[2] |
| Standard Electrode Potential | Not typically referenced; the formal potential of [Ag(CN)₂]⁻/Ag is used. | E°(AgCl/Ag) = +0.2223 V vs. SHE[3] |
| Formal Potential | E°'([Ag(CN)₂]⁻/Ag) is highly dependent on free cyanide concentration. | Dependent on chloride concentration. |
| Specific Conductivity | High in plating baths due to mobile ions.[4] | Saturated solution: ~2.30 x 10⁻⁶ S/cm at 25°C.[5][6] |
Electrochemical Reactions and Mechanisms
The electrochemical reactions of this compound and silver chloride are fundamentally different.
This compound: In solutions containing excess cyanide, the electrochemistry is dominated by the dicyanoargentate(I) complex, [Ag(CN)₂]⁻.
-
Cathodic Reaction (Reduction): [Ag(CN)₂]⁻(aq) + e⁻ ⇌ Ag(s) + 2CN⁻(aq)
-
Anodic Reaction (Oxidation): Ag(s) + 2CN⁻(aq) ⇌ [Ag(CN)₂]⁻(aq) + e⁻
The presence of the stable cyanide complex lowers the free silver ion concentration significantly, which is crucial for achieving smooth and uniform silver electrodeposits.[4][7]
Silver Chloride: The electrochemistry of silver chloride involves a direct solid-state transformation.
-
Cathodic Reaction (Reduction): AgCl(s) + e⁻ ⇌ Ag(s) + Cl⁻(aq)
-
Anodic Reaction (Oxidation): Ag(s) + Cl⁻(aq) ⇌ AgCl(s) + e⁻
This reversible reaction is the basis for the stable potential of the Ag/AgCl reference electrode.[8]
Experimental Protocols
Cyclic Voltammetry of a this compound Solution
This protocol outlines the procedure for studying the electrodeposition and stripping of silver from a cyanide-based solution.
Materials:
-
Working Electrode: Glassy Carbon or Platinum Electrode
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M KNO₃ containing 5 mM K[Ag(CN)₂] and 0.1 M free KCN
-
Potentiostat
Procedure:
-
Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate.
-
Assemble the three-electrode cell with the prepared electrodes and the electrolyte.
-
Purge the electrolyte with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Set the potentiostat parameters:
-
Initial Potential: 0.0 V vs. Ag/AgCl
-
Vertex Potential 1: -1.2 V vs. Ag/AgCl
-
Vertex Potential 2: 0.2 V vs. Ag/AgCl
-
Scan Rate: 50 mV/s
-
-
Run the cyclic voltammogram for several cycles to obtain a stable response.
-
Record the voltammogram, noting the potentials and currents of the cathodic (silver deposition) and anodic (silver stripping) peaks.
Cyclic Voltammetry for the Formation and Reduction of a Silver Chloride Layer
This protocol describes the in-situ formation and subsequent reduction of a silver chloride layer on a silver electrode.
Materials:
-
Working Electrode: Silver wire or disk electrode
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M KCl solution
-
Potentiostat
Procedure:
-
Polish the silver working electrode with fine-grit sandpaper or polishing cloth, rinse with deionized water, and dry.
-
Assemble the three-electrode cell with the silver working electrode, reference electrode, and counter electrode in the 0.1 M KCl solution.
-
Set the potentiostat parameters for the anodic scan (formation of AgCl):
-
Initial Potential: 0.0 V vs. Ag/AgCl
-
Vertex Potential: +0.4 V vs. Ag/AgCl
-
Scan Rate: 20 mV/s
-
-
Run a single anodic scan to form the AgCl layer.
-
Immediately following the anodic scan, set the parameters for the cathodic scan (reduction of AgCl):
-
Initial Potential: +0.4 V vs. Ag/AgCl
-
Vertex Potential: -0.2 V vs. Ag/AgCl
-
Scan Rate: 20 mV/s
-
-
Run the cathodic scan to observe the reduction of the formed AgCl layer.
-
Record both the anodic and cathodic scans.
Visualizations
Caption: Electrochemical pathway for the Silver/Dicyanoargentate(I) system.
Caption: Electrochemical pathway for the Silver/Silver Chloride system.
Caption: General experimental workflow for Cyclic Voltammetry.
Conclusion
The electrochemical properties of this compound and silver chloride are distinct and lend themselves to different applications. Silver chloride's stable and reversible electrochemical behavior makes it an ideal material for reference electrodes. In contrast, the electrochemistry of the dicyanoargentate(I) complex, formed from this compound in the presence of excess cyanide, allows for controlled and high-quality electrodeposition of silver, a process that is fundamental to various industrial applications. The choice between these two compounds will ultimately depend on the specific electrochemical process and desired outcome of the research or application.
References
- 1. sterc.org [sterc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. proplate.com [proplate.com]
- 5. The specific conductivity of a saturated solution of silver chloride is `2.30 xx 10^(-6) m ho cm^(-1) " at " 25^(@)C`. Calculate the solubility of silver chloride at `25^(@)C " if " lamda_(Ag^(+)) = 61.9 m ho cm^(2) mol^(-1) and lamda_(Cl^(-)) = 76.3 m ho cm^(2) mol^(-1)` [allen.in]
- 6. The specific conductivity of a saturated solution of silver chloride is 2.. [askfilo.com]
- 7. science.jrank.org [science.jrank.org]
- 8. Silver chloride electrode - Wikipedia [en.wikipedia.org]
performance evaluation of silver cyanide versus alternative silver salts in synthesis
A Comparative Guide to Silver Cyanide and Alternative Silver Salts in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of this compound against other common silver salts, such as silver nitrate (B79036), silver acetate, and silver triflate, in various synthetic applications. The information presented is supported by experimental data and established chemical principles to aid in the selection of the most appropriate silver salt for specific research and development needs.
Fundamental Properties of Silver Salts
The choice of a silver salt as a precursor or catalyst in a chemical synthesis is largely dictated by its solubility, the nature of its counter-ion, and the stability of the silver species in solution. These properties directly influence reaction kinetics, product morphology, and purity.
| Property | This compound (AgCN) | Silver Nitrate (AgNO₃) | Silver Acetate (AgOAc) | Silver Triflate (AgOTf) |
| Solubility in Water | Very low (0.023 mg/L at 20°C)[1] | Very high (2560 g/L at 20°C) | Low (10.2 g/L at 20°C) | High |
| Solubility in Organic Solvents | More soluble in polar organic solvents[2] | Soluble in acetone, acetonitrile | Sparingly soluble | Soluble in many organic solvents |
| Form in Solution | Insoluble, but forms soluble [Ag(CN)₂]⁻ complex in excess cyanide[1][3] | Dissociates to Ag⁺ and NO₃⁻ ions | Dissociates to Ag⁺ and OAc⁻ ions | Dissociates to Ag⁺ and OTf⁻ ions |
| Stability of Silver Species | Highly stable dicyanoargentate(I) complex ([Ag(CN)₂]⁻) with a high formation constant[4][5] | Free Ag⁺ ions are highly reactive | Free Ag⁺ ions | Free Ag⁺ ions |
| Toxicity | Highly toxic due to the cyanide ion[2][6][7][8] | Toxic and corrosive[9] | Toxic | Toxic |
The most striking difference lies in the aqueous behavior of this compound compared to salts like silver nitrate. This compound's insolubility in water contrasts sharply with the high solubility of silver nitrate. However, in the presence of additional cyanide ions, this compound readily dissolves to form the highly stable linear [Ag(CN)₂]⁻ complex.[1][10] This complexation significantly reduces the concentration of free silver ions in solution.[11] In contrast, silver nitrate dissolves to provide a high concentration of free Ag⁺ ions, which are readily available for reaction.
Performance in Nanoparticle Synthesis
Silver nanoparticles (AgNPs) are widely synthesized for various applications, and the choice of the silver precursor is critical in controlling the size, shape, and stability of the resulting nanoparticles.
Silver Nitrate: The Workhorse of AgNP Synthesis
Silver nitrate is the most common precursor for AgNP synthesis due to its high solubility and the ease of reducing Ag⁺ ions.[12] Numerous methods, including chemical reduction, green synthesis, and photochemical methods, utilize silver nitrate.[13][14] The general principle involves the reduction of Ag⁺ ions to Ag⁰ atoms, which then nucleate and grow into nanoparticles.[12]
Experimental Protocol: Chemical Reduction of Silver Nitrate
A typical method for synthesizing silver nanoparticles using silver nitrate is the chemical reduction method.[15]
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of silver nitrate (AgNO₃).
-
Prepare a 2 mM aqueous solution of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. This solution should be prepared fresh.
-
Prepare a 1% (w/v) aqueous solution of a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP) or sodium citrate.
-
-
Synthesis:
-
In a flask, add 100 mL of the 1 mM AgNO₃ solution.
-
While stirring vigorously, add the stabilizing agent solution dropwise.
-
Slowly add the freshly prepared NaBH₄ solution dropwise to the mixture.
-
Continue stirring for 30 minutes. A color change to yellow or brown indicates the formation of silver nanoparticles.
-
-
Characterization:
-
The formation and size of the AgNPs can be confirmed by UV-Vis spectroscopy, which will show a characteristic surface plasmon resonance peak.
-
Transmission electron microscopy (TEM) can be used to analyze the size and morphology of the nanoparticles.
-
This compound: A Precursor for Controlled Synthesis
While less common, this compound can also serve as a precursor for AgNPs. There is evidence of synthesizing silver nanoparticles from industrial wastewaters containing this compound, demonstrating its viability.[16] The primary advantage of using the [Ag(CN)₂]⁻ complex is the slow and controlled release of Ag⁺ ions. This controlled release can potentially lead to smaller and more uniform nanoparticles by favoring nucleation over growth.
The cyanide ion can also influence the nanoparticle's surface chemistry. However, the high toxicity of cyanide requires stringent safety protocols.
Comparative Performance in Nanoparticle Synthesis
| Parameter | This compound ([Ag(CN)₂]⁻) | Silver Nitrate (Ag⁺) |
| Reaction Rate | Slower, due to the stability of the [Ag(CN)₂]⁻ complex. | Faster, due to the high concentration of free Ag⁺ ions. |
| Particle Size Control | Potentially better control, leading to smaller, more monodisperse particles. | Can lead to larger and more polydisperse particles if the reaction is not carefully controlled. |
| Yield | Dependent on the efficiency of breaking the [Ag(CN)₂]⁻ complex. | Generally high. |
| Purity | Potential for cyanide incorporation on the nanoparticle surface. | The nitrate ion is generally considered non-coordinating. |
| Safety | High toxicity of cyanide requires specialized handling and disposal procedures.[7][8] | Toxic and an oxidizer, but less hazardous than cyanide.[9] |
Experimental Workflow for Nanoparticle Synthesis
Experimental workflows for AgNP synthesis.
Performance in Organic Synthesis
Silver salts are widely employed as catalysts or additives in a variety of organic transformations, including C-H activation, cyclizations, and coupling reactions.[17][18][19][20] Their primary roles often involve acting as a Lewis acid, a halide scavenger, or participating in redox cycles.
Role of Silver Salts in Catalysis
In many transition metal-catalyzed reactions, particularly those involving palladium, silver salts play a crucial role as additives.[18] They can facilitate the catalytic cycle by:
-
Halide Abstraction: Silver ions can precipitate halide ions (e.g., from a metal-halide complex), generating a more reactive cationic metal complex.[17]
-
Formation of Heterobimetallic Species: Silver salts can form bimetallic complexes with other transition metals, such as palladium, which can alter the reactivity and selectivity of the catalyst.[21][22]
-
Oxidant: In some reactions, Ag(I) can act as an oxidant.
The choice of the counter-anion (e.g., acetate, triflate, carbonate) can significantly influence the reaction outcome by affecting the solubility of the silver salt and the Lewis acidity of the silver ion.
This compound in Organic Synthesis
The use of this compound in catalytic organic synthesis is less common compared to other silver salts. This is likely due to the strong coordination of the cyanide ion to the silver center, which can reduce its Lewis acidity and its ability to act as a halide scavenger. However, this compound can be a source of the cyanide nucleophile in certain reactions.
Logical Comparison of Silver Salts in Catalysis
Reactivity based on the silver salt's anion.
Safety and Handling
A critical consideration in the selection of a silver salt is its toxicity and the required handling procedures.
-
This compound: is highly toxic by ingestion, inhalation, and skin absorption.[6][7][8] It can release highly toxic hydrogen cyanide gas upon contact with acids.[23] All work with this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and a cyanide poisoning antidote kit should be readily available.
-
Silver Nitrate: is a corrosive and oxidizing substance that can cause severe skin burns and eye damage.[9] It will stain skin and clothing. While less acutely toxic than cyanide, it is still a hazardous chemical that requires careful handling.
-
Other Silver Salts: The toxicity of other silver salts varies, but all should be handled with care as they can be irritants and are toxic to aquatic life.
Conclusion
The choice between this compound and other silver salts in synthesis is a trade-off between reactivity, control, and safety.
-
For nanoparticle synthesis , silver nitrate remains the standard due to its ease of use and the vast body of literature supporting its application. However, This compound (as the [Ag(CN)₂]⁻ complex) presents an interesting alternative for achieving greater control over particle size and uniformity, provided the significant safety challenges can be addressed.
-
In organic synthesis , silver salts with weakly coordinating anions like triflate and acetate are generally preferred for their role as Lewis acids and halide scavengers. The strong coordinating nature of the cyanide ion makes This compound less suitable for these applications, although it may find use as a cyanide source in specific nucleophilic addition reactions.
Researchers should carefully consider the specific requirements of their synthesis, including the desired reaction kinetics, product specifications, and, most importantly, the available safety infrastructure before selecting a silver salt.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Silver ion reacts with excess CN- to form a colorless complex - McMurry 8th Edition Ch 17 Problem 119 [pearson.com]
- 6. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. siltechpmr.com.au [siltechpmr.com.au]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. ASSAYING CYANOGEN BY SILVER NITRATE - 911Metallurgist [911metallurgist.com]
- 11. electrochemistry - Why is this compound used for electroplating - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silver nanoparticle - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Particular Materials | Excellence in nanoparticles [particularmaterials.com]
- 17. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 18. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanosilver as a new generation of silver catalysts in organic transformations for efficient synthesis of fine chemicals - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
literature review comparing the efficacy of various cyanide-free silver plating baths
A Comparative Review of Cyanide-Free Silver Plating Baths: Efficacy and Performance
The electroplating industry has long relied on cyanide-based solutions for silver plating due to their high efficiency, excellent throwing power, and the bright, uniform deposits they produce.[1][2] However, the extreme toxicity of cyanide and the significant environmental and safety risks associated with its use have driven extensive research into viable, cyanide-free alternatives.[3][4] This guide provides a comparative analysis of the most promising cyanide-free silver plating baths—primarily those based on thiosulfate (B1220275), succinimide (B58015), and methanesulfonate (B1217627)—evaluating their efficacy through quantitative performance data and detailed experimental protocols.
Comparison of Primary Cyanide-Free Systems
Several categories of cyanide-free silver plating solutions have emerged, each utilizing different complexing agents to stabilize silver ions in the electrolyte. The most commercially relevant and studied alternatives include:
-
Thiosulfate-Based Baths : These were among the first cyanide-free systems developed.[3] They are known for their ability to produce bright, uniform deposits and possess good throwing power, comparable to cyanide baths.[1][5] However, they have historically faced challenges with bath stability.[5][6]
-
Succinimide-Based Baths : Newer formulations using succinimide complexes have shown significant promise.[1] These baths can produce smooth, white to mirror-bright silver deposits, especially with the addition of brighteners like polyethyleneimine (PEI).[6][7]
-
Methanesulfonate (MSA)-Based Baths : Leveraging silver methanesulfonate as the metal donor, these baths are noted for enabling high plating speeds and producing deposits with high electrical conductivity.[6][8] They are emerging as a versatile option for various applications, including electronics.[8]
Quantitative Performance Comparison
The efficacy of these plating baths can be compared across several key performance indicators. The following table summarizes quantitative data extracted from various studies.
| Parameter | Thiosulfate Bath | Succinimide Bath | Methanesulfonate (EAS-Type) Bath | Traditional Cyanide Bath |
| Operating Current Density (A/dm²) | 0.20 - 1.5[5][9] | 1.0 - 2.0[6][7] | 0.3 - 1.0 (up to 20 with agitation)[6] | Wide operating window[1] |
| Current Efficiency (%) | ~67% - 100%[10] | ~84% (with PEI at 4 A/dm²)[7] | ~98% - 99%[6] | High efficiency[2] |
| Deposition Rate (µm/min) | Not consistently reported | Not consistently reported | ~0.6 (up to 10 at 20 A/dm²)[6] | Rapid plating speeds[2] |
| Deposit Hardness (VHN) | Not consistently reported | Higher than cyanide bath deposits[7] | 70 - 100[6] | 70 - 100[6] |
| Adhesion | Good on copper[5][11] | Good adhesion reported[6] | Excellent, no pre-silvering needed[6] | Excellent |
| Appearance | Bright, smooth[5][11] | Semi-bright to mirror-bright[6][7] | Bright-white[6] | Bright, lustrous[2] |
| Contact Resistance (mΩ) | Not consistently reported | Lower than cyanide bath deposits[7] | ~2.5[6] | Higher than succinimide (PEI) bath[7] |
| Bath Stability | Historically a challenge, but can be improved with stabilizers[5][9] | Can be stabilized with boric acid[7] | Good throwing power and stability[6] | Very high stability[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for key cyanide-free plating baths.
Protocol for Thiosulfate-Based Silver Plating
This protocol is based on studies investigating thiosulfate baths for depositing silver on copper substrates.[5][11]
-
Bath Composition :
-
Silver Source: Silver nitrate (B79036) (AgNO₃) at 40 g/L or Silver bromide (AgBr) at 30 g/L.[5][11]
-
Complexing Agent: Sodium thiosulfate (Na₂S₂O₃) at 500 g/L.[9]
-
Stabilizer: Potassium metabisulfite (B1197395) (K₂S₂O₅) at 30 g/L.[9]
-
-
Operating Conditions :
-
Evaluation Methods :
-
Surface Quality : Visual inspection for brightness and smoothness.
-
Adhesion : Evaluated via standard adhesion tests (e.g., tape test).
-
Microstructure : Grain size measured using X-ray diffraction (XRD). The AgNO₃ system produced a mean grain size of 35 nm, while the AgBr system yielded 55 nm.[5][11]
-
Microhardness : Measured using a Vickers microhardness tester.
-
Protocol for Succinimide-Based Silver Plating
This protocol is derived from research focused on achieving mirror-bright finishes.[7]
-
Bath Composition :
-
Silver Succinimide: 0.1 M
-
Succinimide (free): 1.80 M
-
Buffer: Boric Acid at 0.25 M
-
Brightener: Polyethyleneimine (PEI, MW=600) at 100 mg/L
-
-
Operating Conditions :
-
Substrate: Copper panels.
-
Anode: Pure silver.
-
pH: 9.0 (adjusted with potassium hydroxide).
-
Temperature: 30°C.
-
Current Density: 0.5 - 4.0 A/dm².
-
Agitation: Cathode rocker (4 cm/min).
-
-
Evaluation Methods :
-
Appearance : Hull cell tests to determine brightness across a range of current densities.
-
Current Efficiency : Calculated based on weight gain of the cathode.
-
Hardness and Contact Resistance : Compared against deposits from a conventional cyanide bath. Deposits from the PEI-containing succinimide bath showed lower contact resistance and higher hardness.[7]
-
Protocol for Methanesulfonate (EAS-Type) Silver Plating
This protocol reflects an industrial-scale trial of a methanesulfonate-based system.[6]
-
Bath Composition :
-
Silver Source: Silver methanesulfonate (AgMSA).
-
Silver Content: 30 g/L.
-
Proprietary additives (EAS-type).
-
-
Operating Conditions :
-
Substrate: Brass or nickel-plated brass panels.
-
Anode: Fine silver.
-
pH: 9.5 - 10.0.
-
Current Density: 0.3 - 0.4 A/dm² for barrel plating; up to 1.0 A/dm² for rack plating.
-
Agitation: Magnetic stirrer for lab scale; standard industrial agitation for trials.
-
-
Evaluation Methods :
-
Adhesion : Bend tests performed on plated panels; reported as excellent.[6]
-
Throwing Power : Evaluated by coating thickness distribution on complex parts.
-
Contact Resistance : Measured to be approximately 2.5 mΩ.[6]
-
Immersion Deposition : Sensitivity tested by immersing brass and nickel-plated strips into the solution without current.
-
Logical Relationship of Cyanide-Free Bath Characteristics
The choice of a cyanide-free silver plating bath depends on a trade-off between desired deposit characteristics, bath stability, and operational complexity. The following diagram illustrates the logical relationships between the main bath types and their key performance attributes.
Caption: Comparison of attributes for major cyanide-free silver plating baths.
Conclusion and Future Outlook
Cyanide-free silver plating technologies have evolved significantly, offering viable and, in some cases, superior alternatives to traditional cyanide-based processes.[1] Thiosulfate baths provide a cost-effective solution capable of producing bright deposits, though bath stability requires careful management.[5][9] Succinimide baths excel in producing mirror-bright finishes with excellent hardness and low contact resistance, making them suitable for electronics and decorative applications.[7] Methanesulfonate-based systems demonstrate high efficiency and deposition rates, positioning them as a strong candidate for high-speed industrial applications.[6]
The primary challenges remain in achieving the universal performance and operational simplicity of cyanide baths while maintaining bath stability and cost-effectiveness.[1][12] Future advancements may lie in the development of novel complexing agents and the incorporation of nanotechnology to further enhance deposit quality and bath performance.[1] As environmental regulations become increasingly stringent, the adoption of these safer, more sustainable silver plating technologies is expected to accelerate across the industry.[3]
References
- 1. theadvint.com [theadvint.com]
- 2. Extending Bath Life in Electroplating with Methanesulfonic Acid – HoriazonChemical [horiazonchemical.com]
- 3. 248th ECS Meeting (October 12-16, 2025) [ecs.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmfrc.org [nmfrc.org]
- 7. p2infohouse.org [p2infohouse.org]
- 8. krc.cecri.res.in [krc.cecri.res.in]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. p2infohouse.org [p2infohouse.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
Shifting Tides: A Comparative Guide to the Environmental Impact of Silver Cyanide and Its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of material selection, the environmental and safety profile of chemical processes is a paramount concern. Silver cyanide, a long-standing staple in industries requiring high-quality silver plating, is facing increasing scrutiny due to its significant environmental and health risks. This guide provides a comprehensive comparison of this compound and its emerging alternatives, supported by available data and experimental insights to inform safer and more sustainable practices.
The primary use of this compound lies in electroplating and the extraction of precious metals.[1][2] However, its high toxicity to humans and aquatic life, coupled with the potential for environmental contamination from spills and waste, has necessitated the development of safer alternatives.[2] This comparison delves into the environmental impact, performance, and waste treatment protocols of this compound versus its most promising replacements: thiosulfate-based and hydantoin-based plating solutions.
A Comparative Overview of Environmental and Health Impacts
The most significant differentiator between this compound and its alternatives lies in their inherent toxicity and the resulting environmental footprint. While comprehensive, directly comparable quantitative data for all aspects remains a challenge to consolidate from disparate studies, a clear trend of reduced environmental and health risks with cyanide-free alternatives emerges.
| Parameter | This compound | Thiosulfate-Based Alternatives | Hydantoin-Based Alternatives | Succinimide-Based Alternatives |
| Acute Oral Toxicity (LD50) | 123 mg/kg (rat, this compound)[3] | Data not readily available for the complex; sodium thiosulfate (B1220275) is generally considered to have low acute toxicity. | 5,5-dimethylhydantoin is noted for its low toxicity.[4][5] | Data not readily available. |
| Aquatic Toxicity | Highly toxic to aquatic life.[2][6] An initial study suggests a 10-fold higher toxicity threshold for AgCN compared to AgNO3 when measured as dissolved silver.[7] | Sodium silver thiosulfate is highly toxic to aquatic life and soil invertebrates.[8] | Generally considered to have a lower environmental impact. | Show promising results in terms of deposit quality and plating efficiency with a better environmental profile.[2] |
| Primary Health Hazards | Toxic if swallowed, inhaled, or absorbed through the skin.[3] Can cause severe irritation to skin and eyes.[9] Reacts with acids to release highly toxic hydrogen cyanide gas.[3] | No significant human health concerns have been identified for sodium silver thiosulfate.[8] | Low toxicity, making it suitable for industrial use where cyanide is restricted.[4][5] | Considered a safer alternative to cyanide. |
| Waste Treatment Complexity | Requires a multi-stage chemical oxidation process to destroy cyanide, which can be costly and use other hazardous chemicals.[10] | Simpler waste treatment, often focused on silver recovery. | Reduced complexity in waste management due to the absence of cyanide.[11] | Simpler waste treatment protocols.[2] |
| Regulatory Scrutiny | Highly regulated due to its toxicity.[10] | Subject to regulations regarding silver discharge. | Less stringent regulations compared to cyanide. | Less stringent regulations compared to cyanide. |
Performance and Operational Comparison
While the primary driver for adopting alternatives is environmental and health safety, performance remains a critical factor. Historically, cyanide-based baths have been favored for their efficiency and the quality of the silver deposit.[2] However, advancements in cyanide-free formulations are closing this gap.
| Parameter | This compound | Thiosulfate-Based Alternatives | Hydantoin-Based Alternatives |
| Plating Efficiency | High current efficiency and rapid plating speeds.[2] | Can achieve high silver recovery rates, sometimes exceeding 90%.[12] | Can produce smooth and compact silver deposits with high purity.[13] |
| Deposit Quality | Produces bright, uniform, and adherent silver coatings.[2] | Can produce bright and uniform deposits.[2] Some formulations have shown to produce mirror-bright finishes.[14] | Can produce uniform and bright silver coatings.[4] |
| Bath Stability | Very stable due to the high formation constant of metal-cyanide complexes.[10] | Can be less stable and prone to decomposition.[12] | Generally stable, with some patents indicating improved stability.[15] |
| Operating Conditions | Wide operating window.[2] | Effective in a stable alkaline pH range. | Typically operate in an alkaline pH range. |
Experimental Protocols: A Methodological Insight
To ensure a comprehensive understanding, this guide outlines the methodologies for key processes associated with this compound and its alternatives.
Silver Plating Experimental Protocol (General)
A common laboratory-scale experimental setup for evaluating silver plating performance involves a Hull cell or a beaker with agitation.
-
Substrate Preparation: Brass or nickel-plated brass panels are polished and cleaned to ensure a smooth and uncontaminated surface.
-
Plating Bath: The respective plating solution (cyanide, thiosulfate, or hydantoin-based) is prepared according to the specific formulation.
-
Electroplating:
-
Post-Plating Analysis: The plated panels are rinsed and dried. The quality of the silver deposit is then assessed based on appearance, adhesion, thickness, and microhardness.
Waste Treatment Protocol for Cyanide-Based Solutions
The treatment of cyanide-containing wastewater is a critical process to mitigate its environmental impact. A typical two-stage oxidation process is employed:
-
First Stage (Cyanide to Cyanate): The pH of the wastewater is raised to 10 or higher using an alkali like caustic soda. An oxidizing agent, such as chlorine or sodium hypochlorite, is then added to oxidize the highly toxic cyanide to the less toxic cyanate (B1221674).
-
Second Stage (Cyanate to CO2 and N2): The pH is lowered, and more oxidizing agent is added to further oxidize the cyanate to carbon dioxide and nitrogen gas, which are then safely released.
Waste Treatment for Cyanide-Free Alternatives
Waste treatment for cyanide-free baths is generally simpler and focuses on the recovery of silver.
-
Thiosulfate-based solutions: Treatment can involve methods like electrodialysis to recover and concentrate the plating chemicals for reuse.[17]
-
General approach for non-cyanide solutions: The absence of cyanide eliminates the need for the complex oxidation steps. Waste management is streamlined, focusing on metal recovery and reducing the generation of toxic byproducts.[11]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.
Conclusion: A Move Towards Greener Chemistry
The transition away from this compound is a significant step towards more sustainable and safer industrial practices.[2] While cyanide-based processes have a long history of effective performance, the development of viable alternatives, such as those based on thiosulfate and hydantoin, offers a compelling case for change. These newer technologies not only mitigate the severe environmental and health risks associated with cyanide but are also becoming increasingly competitive in terms of performance and deposit quality. For researchers, scientists, and professionals in drug development, where precision and safety are non-negotiable, the adoption of these cyanide-free alternatives represents a responsible and forward-thinking approach to material science and process chemistry. Continuous research and development in this area are expected to further enhance the performance and cost-effectiveness of these greener alternatives, solidifying their place as the new standard in silver plating.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. theadvint.com [theadvint.com]
- 3. reliablecorp.com [reliablecorp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. siltechpmr.com.au [siltechpmr.com.au]
- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 8. Sodium silver thiosulphate [sitem.herts.ac.uk]
- 9. nj.gov [nj.gov]
- 10. 248th ECS Meeting (October 12-16, 2025) [ecs.confex.com]
- 11. proplate.com [proplate.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN102409373B - Cyanide-free silver electroplating solutions - Google Patents [patents.google.com]
- 16. nmfrc.org [nmfrc.org]
- 17. researchgate.net [researchgate.net]
Validation of Silver Cyanide (AgCN) as a Standard Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of silver cyanide (AgCN) as a standard reference material for analytical and research purposes. It compares the performance of AgCN with other alternatives and includes supporting experimental data and protocols.
The establishment of a reliable standard reference material is fundamental for ensuring the accuracy and comparability of analytical measurements. In the realm of cyanide analysis, the choice of a primary standard is critical. This guide explores the suitability of this compound (AgCN) for this role, detailing its chemical properties, validation workflow, and comparison with commonly used standards like potassium cyanide (KCN).
Comparison of AgCN and KCN as Cyanide Standards
| Property | This compound (AgCN) | Potassium Cyanide (KCN) | Rationale & Supporting Data |
| Chemical Nature | Covalent | Ionic | The bond between silver and the cyanide group in AgCN is largely covalent, while KCN is an ionic compound that readily dissociates in solution to K+ and CN- ions.[1][2][3] |
| Purity & Stoichiometry | High purity achievable through precipitation. Stoichiometry is well-defined with a silver content of approximately 80.6%.[4] | Purity can be high, but it is hygroscopic and can absorb atmospheric CO2, affecting its stability and stoichiometry. | |
| Stability | Stable in dry air and darkens on exposure to light. | Less stable in the presence of moisture and atmospheric gases, which can lead to degradation and changes in concentration over time. | |
| Solubility | Insoluble in water, but soluble in solutions of excess cyanide, ammonia (B1221849), or tertiary phosphines.[5] | Highly soluble in water. | |
| Safety & Handling | Poses a significant hazard as it releases toxic hydrogen cyanide (HCN) gas upon contact with acids.[6] Requires handling in a well-ventilated fume hood. | Extremely toxic and readily releases HCN gas with acids. Due to its ionic nature, the dissociation to free cyanide in solution is immediate. | |
| Primary Application | Used in silver plating and as a source of cyanide in specific chemical reactions.[4][5] Its insolubility in water makes it less direct for preparing standard cyanide solutions. | Widely used for preparing standard cyanide solutions for titrimetric and other analytical methods.[7] |
Metrological Properties of a Standard Reference Material
The validation of a compound as a standard reference material involves the characterization of several key metrological properties to ensure its suitability for establishing traceability in chemical measurements.[8][9][10][11]
Caption: Key metrological properties for validating a standard reference material.
Experimental Protocols
Synthesis and Purification of AgCN
A straightforward method for the synthesis of AgCN involves the reaction of silver nitrate (B79036) (AgNO₃) with a cyanide source in an aqueous solution.
Protocol:
-
Dissolve a known quantity of high-purity AgNO₃ in deionized water.
-
In a separate vessel, dissolve a stoichiometric amount of a cyanide salt (e.g., KCN) in deionized water.
-
Slowly add the cyanide solution to the AgNO₃ solution with constant stirring. A white precipitate of AgCN will form.[5]
-
Continue stirring for a defined period to ensure complete precipitation.
-
Filter the precipitate using a suitable filtration apparatus.
-
Wash the AgCN precipitate multiple times with deionized water to remove any soluble impurities.
-
Dry the purified AgCN in a desiccator or a vacuum oven at a controlled temperature to a constant weight.
Purity Assay of AgCN by Argentometric Titration
The purity of the synthesized AgCN can be determined by titrating the cyanide content with a standardized silver nitrate solution.
Principle: The cyanide ion (CN⁻) reacts with silver ions (Ag⁺) to form a stable, soluble complex, [Ag(CN)₂]⁻. Once all the cyanide has been complexed, the addition of excess Ag⁺ leads to the formation of a precipitate (Ag₂[Ag(CN)₂]), which can be detected using an indicator.
Reagents:
-
Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 M)
-
p-Dimethylaminobenzalrhodanine indicator
-
Nitric Acid (HNO₃), dilute
-
Sodium Hydroxide (NaOH) solution
-
Acetone
Procedure:
-
Accurately weigh a sample of the dried AgCN and dissolve it in a minimal amount of a complexing agent solution (e.g., a dilute NaOH solution followed by careful neutralization, or an ammonia solution) to bring the cyanide into solution.
-
Add a few drops of the p-dimethylaminobenzalrhodanine indicator. The solution should be yellow.
-
Titrate with the standardized AgNO₃ solution. The endpoint is reached at the first appearance of a salmon or reddish color.[7]
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
-
Calculate the percentage purity of AgCN based on the stoichiometry of the reaction.
Calculation: Purity (%) = (V_AgNO₃ × M_AgNO₃ × MW_AgCN) / (W_sample × 1000) × 100
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used in mL (corrected for blank)
-
M_AgNO₃ = Molarity of the AgNO₃ solution
-
MW_AgCN = Molecular weight of AgCN (133.89 g/mol )
-
W_sample = Weight of the AgCN sample in grams
Characterization of Impurities
To fully validate AgCN as a reference material, a comprehensive analysis of potential impurities is necessary.
| Impurity Type | Analytical Method | Purpose |
| Water Content | Karl Fischer Titration | To quantify the amount of residual moisture. |
| Inorganic Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) | To determine the presence and concentration of trace metal impurities. |
| Organic Impurities | Not typically expected from the synthesis route but can be assessed by techniques like Total Organic Carbon (TOC) analysis if required. | To quantify any carbon-containing impurities. |
Validation Workflow and Data Presentation
The overall process for validating AgCN as a standard reference material follows a logical sequence of steps to ensure its identity, purity, stability, and traceability.
Caption: Workflow for validating AgCN as a standard reference material.
Summary of Quantitative Data for a Hypothetical Batch of AgCN
| Parameter | Method | Result | Uncertainty (k=2) |
| Purity (as AgCN) | Argentometric Titration | 99.95% | ± 0.05% |
| Water Content | Karl Fischer Titration | 0.02% | ± 0.005% |
| Total Metallic Impurities | ICP-MS | < 50 µg/g | - |
| Assigned Purity (Mass Balance) | Calculation | 99.93% | ± 0.06% |
Conclusion
This compound (AgCN) presents several favorable characteristics for consideration as a standard reference material for cyanide. Its high purity, well-defined stoichiometry, and greater stability compared to highly hygroscopic alkali metal cyanides like KCN are significant advantages. However, its insolubility in water and the high toxicity of cyanide, which requires stringent safety protocols during handling and analysis, must be carefully managed.[6] The validation of AgCN as a certified reference material necessitates a rigorous analytical workflow, including definitive purity assays, comprehensive impurity profiling, and robust stability and homogeneity studies, all contributing to a well-defined certified value with a stated measurement uncertainty.
References
- 1. organic chemistry - Ambidentate Behavior of Cyanide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. This compound [mekongchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sampling-Analisis [sampling-analisis.com]
- 8. Metrological Traceability: Frequently Asked Questions and NIST Policy | NIST [nist.gov]
- 9. eurachem.org [eurachem.org]
- 10. researchgate.net [researchgate.net]
- 11. nac-us.org [nac-us.org]
Safety Operating Guide
Proper Disposal of Silver Cyanide: A Comprehensive Guide for Laboratory Professionals
Essential safety protocols and step-by-step procedures for the handling and disposal of silver cyanide waste are critical for ensuring a safe laboratory environment. This guide provides detailed operational plans for researchers, scientists, and drug development professionals.
This compound is a highly toxic compound that requires meticulous handling and disposal to prevent harm to personnel and the environment. It is fatal if swallowed, inhaled, or absorbed through the skin and is very toxic to aquatic life.[1][2] A crucial safety measure is to prevent contact with acids, which causes the release of deadly hydrogen cyanide gas.[1] Proper disposal is not merely a safety precaution but a regulatory necessity, as this compound is classified as a hazardous waste.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical splash goggles, appropriate protective gloves (such as rubber or neoprene), and protective clothing to prevent skin exposure.[1][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
In the event of a spill, the area should be evacuated of all personnel not wearing protective equipment until the cleanup is complete. The powdered material should be collected in the most convenient and safe manner, such as sweeping without raising dust, and deposited in sealed containers for disposal as hazardous waste.[1] The spill area should then be ventilated and washed.
In-Laboratory Treatment: Alkaline Chlorination
For laboratory-scale quantities of this compound waste, chemical treatment to neutralize the cyanide is a recommended practice before collection by a certified hazardous waste disposal service. The most common and effective method is alkaline chlorination, which involves a two-stage oxidation process.[5]
Stage 1: Oxidation of Cyanide to Cyanate (B1221674)
In the first stage, cyanide is oxidized to the less toxic cyanate. This is achieved by adding an oxidizing agent, typically sodium hypochlorite (B82951) (NaOCl), in a highly alkaline environment.[5] Maintaining a high pH is critical to prevent the formation of toxic cyanogen (B1215507) chloride gas.[5]
Stage 2: Oxidation of Cyanate to Carbon Dioxide and Nitrogen
The second stage involves the further oxidation of cyanate to harmless carbon dioxide and nitrogen gas.[5]
Experimental Protocol for Treatment of this compound Waste
This protocol outlines the steps for treating a this compound solution in a laboratory setting.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25-8.25%)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the waste and reagents
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Alkalinization: Place the this compound waste solution in the reaction vessel with a stir bar and begin stirring. Slowly add sodium hydroxide solution to raise the pH to between 11 and 12. Monitor the pH carefully.
-
Stage 1 Oxidation: While continuously stirring, slowly add an excess of sodium hypochlorite solution. A 50% excess is recommended.[3] The reaction is exothermic, so add the hypochlorite solution gradually to control the temperature. Stir the mixture for at least 30-60 minutes. During this process, silver chloride, a white solid, will precipitate out of the solution.
-
Verification of Cyanide Destruction (Optional but Recommended): Test for the presence of cyanide to ensure complete destruction. This should be done by trained personnel using appropriate analytical methods.
-
Stage 2 Oxidation: To completely destroy the cyanate, the pH can be lowered to 8.5-9.0, and more sodium hypochlorite can be added. Continue stirring for at least another hour.
-
Separation of Silver Precipitate: Once the reaction is complete, allow the solid silver chloride precipitate to settle. Separate the liquid from the solid by decantation or filtration.
-
Waste Collection:
-
Liquid Waste: The remaining liquid, now containing treated cyanide, should be collected in a designated hazardous waste container. Even after treatment, it should be disposed of as hazardous waste according to institutional and local regulations.
-
Solid Waste: The silver chloride precipitate should be collected in a separate, clearly labeled hazardous waste container for recovery or disposal.
-
Quantitative Data for Alkaline Chlorination
| Parameter | Recommended Value/Range | Notes |
| pH for Stage 1 Oxidation | 11 - 12 | Critical to prevent the formation of cyanogen chloride gas.[5] |
| pH for Stage 2 Oxidation | 8.5 - 9.0 | For the oxidation of cyanate to nitrogen and carbon dioxide.[1] |
| Sodium Hypochlorite (Bleach) | Use a 50% excess | Ensures complete oxidation of the cyanide.[3] |
| Reaction Time (Stage 1) | 30 - 60 minutes | Allow sufficient time for the reaction to complete. |
| Reaction Time (Stage 2) | At least 1 hour | Ensures the breakdown of cyanate. |
Disposal Workflow
Caption: Workflow for the safe treatment and disposal of this compound waste.
Final Disposal
All waste generated from the handling and treatment of this compound, including the treated liquid, the silver chloride precipitate, and any contaminated materials (e.g., gloves, filter paper), must be disposed of as hazardous waste.[3][4] These materials should be collected in properly labeled, sealed, and non-reactive containers. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for pickup and final disposal in accordance with all local, state, and federal regulations. Never discharge untreated or treated this compound waste into the sanitary sewer system.[1][4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Silver Cyanide
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. This guide provides essential, immediate safety and logistical information for working with silver cyanide, a highly toxic compound. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields are required. A face shield should be worn when there is a risk of splashing.[1] |
| Skin Protection | Wear chemical-resistant gloves, such as rubber or neoprene.[1] A rubber apron and long sleeves are necessary to prevent skin contact.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate or in the event of a spill, an appropriate respirator must be worn.[1] |
| Protective Clothing | A lab coat must be worn and fastened.[4] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step operational plan outlines the procedures for preparation, handling, and immediate cleanup.
Preparation:
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[4]
-
Gather Materials: Ensure all necessary PPE, handling equipment, and waste containers are readily available before starting work.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[4] All personnel must be aware of the location and proper use of emergency equipment.
Handling:
-
Avoid Dust Formation: Handle solid this compound carefully to avoid generating dust.[5]
-
Prevent Acid Contact: this compound reacts with acids to release highly toxic hydrogen cyanide gas.[1][2][6] Therefore, acids must be strictly kept away from the handling area.
-
Portioning: When weighing, do so within the fume hood.
-
Solution Preparation: When dissolving this compound, add the solid slowly to the solvent to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[1][2]
Immediate Cleanup:
-
Spills: In case of a small spill, carefully clean it up using appropriate absorbent materials while wearing full PPE. For larger spills, evacuate the area and follow emergency procedures.
-
Decontamination: At the end of the work session, decontaminate the work surface.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound is classified as a hazardous waste.[7]
Waste Segregation and Collection:
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and chemical-resistant containers.
-
Do not mix cyanide waste with acidic waste.[8]
Chemical Neutralization (to be performed by trained personnel): One common method for treating cyanide waste involves chemical neutralization. A simplified overview of a potential method is provided below. Note: This procedure should only be carried out by individuals with appropriate training and in a controlled environment.
-
Alkaline Chlorination: This process involves the oxidation of cyanide in an alkaline solution (pH > 10) using a hypochlorite (B82951) solution (like bleach). This converts the cyanide to the less toxic cyanate (B1221674). Further treatment can then break down the cyanate into carbon dioxide and nitrogen.
-
Precipitation: Another method involves the use of ferrous sulfate (B86663) to precipitate the cyanide as an iron complex, such as Prussian blue.[8]
Final Disposal:
-
All treated and untreated this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Caption: Hierarchy of controls for mitigating risks associated with this compound.
References
- 1. reliablecorp.com [reliablecorp.com]
- 2. sifcoasc.com [sifcoasc.com]
- 3. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. hocom.tw [hocom.tw]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Safe disposal of cyanide - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
